5-Chloro-3-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIDQYRZDZRHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90225063 | |
| Record name | 5-Chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-12-1 | |
| Record name | 5-Chloro-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-5-chloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90225063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-HYDROXY-5-CHLOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/927G6VJ94V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Chloro-3-hydroxypyridine molecular weight and formula
Topic: 5-Chloro-3-hydroxypyridine molecular weight and formula Content Type: In-depth Technical Guide
Physicochemical Profiling, Synthetic Methodologies, and Drug Discovery Applications
Executive Summary
5-Chloro-3-hydroxypyridine (CAS: 74115-12-1) is a critical heterocyclic building block in medicinal chemistry, serving as a scaffold for fragment-based drug discovery (FBDD) and a bioisostere for substituted phenols.[1][2][3][4][5] Its unique electronic properties, driven by the interplay between the electron-withdrawing chlorine atom and the amphoteric 3-hydroxy/pyridine motif, make it a versatile intermediate for modulating lipophilicity and metabolic stability in lead optimization.
This guide provides a definitive technical analysis of its molecular characteristics, a validated synthesis protocol, and its strategic application in pharmaceutical development.
Part 1: Chemical Identity & Physicochemical Profile
The fundamental data below establishes the baseline for stoichiometric calculations and analytical characterization.
Table 1: Core Chemical Data
| Parameter | Value | Technical Note |
| Chemical Name | 5-Chloro-3-hydroxypyridine | IUPAC: 5-chloropyridin-3-ol |
| CAS Registry Number | 74115-12-1 | |
| Molecular Formula | C₅H₄ClNO | Hill Notation |
| Molecular Weight | 129.54 g/mol | Average mass |
| Exact Mass | 128.998 g/mol | Monoisotopic ( |
| SMILES | Oc1cncc(Cl)c1 | |
| InChI Key | TUIDQYRZDZRHPQ-UHFFFAOYSA-N | |
| Melting Point | 160–162 °C | Crystalline solid |
| Appearance | Off-white to beige powder | Light sensitive; store in dark |
Electronic Structure & Tautomerism
Unlike 2- and 4-hydroxypyridines, which predominantly exist as pyridones (lactams) due to favorable NH-CO resonance, 3-hydroxypyridines cannot form a neutral keto tautomer without disrupting aromaticity or creating a charge-separated species.
5-Chloro-3-hydroxypyridine exists in a pH-dependent equilibrium between the enol form (A) and the zwitterionic form (B) . The 5-chloro substituent exerts a strong inductive effect (-I), increasing the acidity of the hydroxyl proton compared to the unsubstituted parent (pKa ~4.8). This acidity modulation is critical for ligand-protein binding interactions where the molecule often acts as a hydrogen bond donor/acceptor pair.
Figure 1: Tautomeric Equilibrium. The zwitterionic character in aqueous media significantly influences solubility and binding kinetics in biological assays.
Part 2: Validated Synthetic Methodology
Objective: Synthesis of 5-Chloro-3-hydroxypyridine with >98% purity. Rationale: Direct chlorination of 3-hydroxypyridine is regiochemically unfavorable, typically yielding the 2-chloro or 2,6-dichloro derivatives due to ortho/para direction by the hydroxyl group. Therefore, the most reliable laboratory route utilizes a Sandmeyer-type hydroxylation starting from commercially available 5-chloro-3-aminopyridine.
Protocol: Diazotization-Hydrolysis Sequence[1]
Reagents:
-
Starting Material: 5-Chloro-3-aminopyridine (1.0 eq)
-
Sodium Nitrite (
) (1.1 eq) -
Sulfuric Acid (
), 10% aqueous solution -
Solvent: Water / Ethyl Acetate (for extraction)
Step-by-Step Workflow:
-
Acidification: Suspend 5-chloro-3-aminopyridine in 10%
at 0°C. Ensure vigorous stirring to form the amine sulfate salt. -
Diazotization: Dropwise add an aqueous solution of
while maintaining the internal temperature below 5°C . -
Hydrolysis: Once the addition is complete, slowly warm the reaction mixture to 80–90°C (or reflux) for 1–2 hours.
-
Observation: Evolution of
gas indicates the displacement of the diazo group by water (nucleophilic attack).
-
-
Neutralization & Workup:
-
Purification: Dry the organic layer over
, filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Figure 2: Synthetic Pathway. Conversion of amino-pyridine to hydroxy-pyridine via diazonium intermediate.[1]
Part 3: Applications in Drug Discovery
5-Chloro-3-hydroxypyridine is not merely a reagent; it is a strategic scaffold in modern medicinal chemistry.
1. Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a high-quality "fragment" due to its low molecular weight (129.54 Da) and high ligand efficiency (LE).
-
Binding Mode: The hydroxyl group acts as a hydrogen bond donor/acceptor, while the pyridine nitrogen provides a specific acceptor site. The 5-chloro substituent fills hydrophobic sub-pockets and modulates the pKa of the phenol-like OH.
-
Solubility: The hydrophilic nature of the pyridine ring improves the solubility of the resulting lead compounds compared to benzene analogs.
2. Bioisosterism
It acts as a bioisostere for:
-
3-Chlorophenol: The pyridine nitrogen introduces polarity and reduces logP (approx. 1.2 vs 2.5 for chlorophenol), improving metabolic stability against CYP450 oxidation.
-
Substituted Pyridines: Used to introduce a "polar handle" (OH) into lipophilic pyridine drugs to reduce plasma protein binding.
3. Cross-Coupling Reactivity
The 5-chloro position is activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of the core into complex bi-aryl systems.
-
Reaction Note: The hydroxyl group often requires protection (e.g., as a methoxymethyl ether or benzyl ether) to prevent catalyst poisoning during coupling reactions.
Part 4: Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE Requirements: N95 dust mask, nitrile gloves, and chemical safety goggles.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. The compound is hygroscopic and sensitive to oxidation over prolonged periods.
References
-
Sigma-Aldrich. 5-Chloro-3-hydroxypyridine Product Specification & Safety Data Sheet. Retrieved from .
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24853043, 5-Chloro-3-pyridinol. Retrieved from .
-
Jubilant Ingrevia. Safety Data Sheet: 3-Chloropyridine Derivatives. Retrieved from .
-
ChemicalBook. Synthesis and Properties of Halogenated Hydroxypyridines. Retrieved from .
- Katritzky, A. R., et al.Tautomerism of Heterocycles. Academic Press. (General reference for hydroxypyridine tautomerism mechanisms).
Sources
- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]
- 3. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
- 4. 74115-12-1|5-Chloro-3-hydroxypyridine|BLD Pharm [bldpharm.com]
- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 6. CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google Patents [patents.google.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
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physical and chemical properties of 5-Chloro-3-hydroxypyridine
The following technical guide details the physical and chemical properties, synthesis, and reactivity of 5-Chloro-3-hydroxypyridine.
Technical Guide & Whitepaper
Executive Summary
5-Chloro-3-hydroxypyridine (CAS: 74115-12-1), also known as 5-chloro-3-pyridinol, is a critical heterocyclic building block in medicinal chemistry. Unlike its isomer 2-chloro-3-hydroxypyridine, which can be accessed via direct electrophilic halogenation, the 5-chloro derivative requires specific regioselective synthesis strategies. It serves as a versatile scaffold for constructing fused heterocycles (e.g., isoquinolines) and participates in palladium-catalyzed cross-coupling reactions, leveraging the distinct electronic properties of the 3-hydroxy and 5-chloro substituents.
Chemical Identity & Physical Characterization[1][2][3][4][5][6][7][8][9]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 5-Chloropyridin-3-ol |
| Common Synonyms | 5-Chloro-3-pyridinol; 3-Chloro-5-hydroxypyridine |
| CAS Number | 74115-12-1 |
| Molecular Formula | C₅H₄ClNO |
| Molecular Weight | 129.54 g/mol |
| SMILES | Oc1cncc(Cl)c1 |
Physical Properties
The introduction of the chlorine atom at the 5-position significantly alters the lipophilicity and crystal lattice energy compared to the parent 3-hydroxypyridine.
| Property | Value | Source/Notes |
| Appearance | Off-white to beige powder | Crystalline solid |
| Melting Point | 160–162 °C | Sigma-Aldrich [1] |
| Boiling Point | > 280 °C (Predicted) | Decomposes prior to boiling at atm pressure |
| Solubility | Soluble in DMSO, MeOH, dilute aqueous base | Moderate water solubility due to OH group |
| pKa (OH) | ~7.6 (Predicted) | More acidic than 3-hydroxypyridine (pKa 8.[1][2]7) due to Cl electron-withdrawal |
| pKa (NH⁺) | ~3.2 (Predicted) | Less basic than 3-hydroxypyridine (pKa 4.8) |
Structural Analysis & Tautomerism
The Tautomeric Equilibrium
A defining feature of 3-hydroxypyridines is the equilibrium between the enol form (OH) and the zwitterionic form (NH⁺/O⁻) . Unlike 2- and 4-hydroxypyridines, which tautomerize to stable uncharged pyridones (lactams), 3-hydroxypyridine derivatives must form a zwitterion to place the proton on the nitrogen.
In 5-chloro-3-hydroxypyridine, the electron-withdrawing chlorine atom at position 5 destabilizes the positive charge on the nitrogen in the zwitterionic form. Consequently, the equilibrium in non-polar solvents heavily favors the uncharged enol form .
Figure 1: Tautomeric equilibrium. The 5-Cl substituent exerts an inductive effect (-I) that reduces the basicity of the pyridine nitrogen, shifting the equilibrium toward the neutral enol form compared to the non-chlorinated parent.
Electronic Distribution & Regioselectivity
-
Position 2 (Ortho to N, Ortho to OH): Most electron-deficient due to proximity to Nitrogen; highly activated for nucleophilic attack if a leaving group were present, or electrophilic attack directed by OH.
-
Position 5 (Meta to N, Meta to OH): Occupied by Chlorine. The C-Cl bond is deactivated for nucleophilic aromatic substitution (
) relative to 2- or 4-chloropyridines because it cannot stabilize the Meisenheimer intermediate via the ring nitrogen. However, it is highly active for Palladium-catalyzed couplings.
Synthesis & Production
Direct chlorination of 3-hydroxypyridine typically yields the 2-chloro isomer due to the ortho-directing power of the hydroxyl group and the alpha-directing nature of the pyridine nitrogen. Therefore, 5-chloro-3-hydroxypyridine is best synthesized via a Sandmeyer-type sequence starting from 3-amino-5-chloropyridine.
Validated Synthetic Route
The most reliable route ensures regiochemical purity by establishing the chlorine position before the hydroxyl group is introduced.
Figure 2: Regioselective synthesis via diazotization. This pathway avoids the formation of the 2-chloro isomer common in direct halogenation.
Protocol Summary:
-
Diazotization: 3-Amino-5-chloropyridine is dissolved in dilute sulfuric acid. Sodium nitrite solution is added dropwise at 0–5 °C.
-
Hydrolysis: The diazonium salt solution is heated (typically 70–90 °C) to promote the loss of nitrogen gas and formation of the phenol (pyridinol).
-
Isolation: The mixture is neutralized to pH ~6–7 (isoelectric point) to precipitate the product or extracted with ethyl acetate.
Spectroscopic Identification
Identification of 5-chloro-3-hydroxypyridine relies on observing the specific splitting pattern of the three aromatic protons. Unlike the 2-chloro isomer, the 5-chloro isomer lacks a proton adjacent to the nitrogen on the chlorinated side, but retains the unique C2 proton.
¹H NMR Prediction (DMSO-d₆)
| Proton Position | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment Logic |
| H-2 | ~8.20 ppm | Broad Singlet (d) | Most deshielded; adjacent to N and OH. | |
| H-6 | ~8.10 ppm | Broad Singlet (d) | Deshielded by N and Cl; meta-coupling to H4. | |
| H-4 | ~7.45 ppm | Triplet/Doublet (t) | Shielded relative to others; located between OH and Cl. | |
| OH | > 10.0 ppm | Broad Singlet | - | Exchangeable; often broad or invisible in |
Note: The coupling is characteristically small (meta-coupling, ~1.5–2.5 Hz) resulting in signals that appear as singlets or narrow doublets.
Reactivity & Applications
Palladium-Catalyzed Cross-Coupling
The C5-Cl bond is chemically versatile. While resistant to
-
Reaction: 5-Cl-3-OH-Py + Ar-B(OH)₂
5-Ar-3-OH-Py -
Utility: Used to extend the carbon skeleton in drug discovery programs targeting kinases or GPCRs.
O-Alkylation vs. N-Alkylation
Under basic conditions, the anion can react at the Oxygen (O-alkylation) or Nitrogen (N-alkylation).
-
O-Alkylation (Major): Favored with "hard" electrophiles (e.g., alkyl halides) and bases like
in acetone/DMF. This locks the molecule in the ether form. -
N-Alkylation (Minor): Can occur with softer electrophiles or specific solvent conditions, leading to pyridinium salts.
Safety & Handling
GHS Classification: Warning
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Handling Protocol:
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Store in a cool, dry place.[1] The compound is stable but should be kept away from strong oxidizing agents.
References
-
Sigma-Aldrich. (n.d.). 5-Chloro-3-hydroxypyridine Product Sheet. Retrieved from
-
Fisher Scientific. (n.d.). 5-Chloro-3-hydroxypyridine Safety Data Sheet. Retrieved from
-
PubChem. (n.d.).[4][3][5] Compound Summary: 5-Chloro-3-hydroxypyridine. National Library of Medicine. Retrieved from
-
ChemicalBook. (n.d.). 3-Amino-5-chloropyridine Properties and Synthesis. Retrieved from
Sources
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- 3. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-3-hydroxypentanoic acid | C5H9ClO3 | CID 117687845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 5-Chloro-3-hydroxypyridine from 2-Amino-5-chloropyridine
This in-depth technical guide provides a scientifically grounded pathway for the synthesis of 5-chloro-3-hydroxypyridine, a valuable intermediate in the pharmaceutical and agrochemical industries, starting from 2-amino-5-chloropyridine. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but a deeper understanding of the reaction mechanisms and the rationale behind the experimental choices.
Introduction: The Significance of 5-Chloro-3-hydroxypyridine
5-Chloro-3-hydroxypyridine is a key building block in the synthesis of a variety of complex organic molecules. Its substituted pyridine ring is a common motif in pharmacologically active compounds and agrochemicals. The presence of both a chloro and a hydroxyl group on the pyridine ring provides two reactive sites for further functionalization, making it a versatile precursor for the development of new chemical entities. The synthesis of this molecule, however, is not trivial and requires a multi-step approach with careful control of reaction conditions. This guide will focus on a robust and well-documented pathway starting from the readily available 2-amino-5-chloropyridine.
The Synthetic Pathway: A Multi-Step Approach
The conversion of 2-amino-5-chloropyridine to 5-chloro-3-hydroxypyridine is a multi-step process that leverages classic organic reactions. A direct conversion is challenging due to the difficulty of introducing a hydroxyl group at the 3-position when starting with an amino group at the 2-position. The most logical and experimentally validated approach involves the following key transformations:
-
Diazotization of 2-amino-5-chloropyridine: The amino group is converted to a diazonium salt, which is an excellent leaving group.
-
Sandmeyer Reaction: The diazonium salt is then replaced with a chloro group to yield 2,5-dichloropyridine.
-
Hydrolysis to 5-chloro-3-hydroxypyridine: This final step involves the selective hydrolysis of the chloro group at the 3-position to a hydroxyl group.
This pathway is illustrated in the workflow diagram below.
Caption: Synthetic pathway from 2-amino-5-chloropyridine to 5-chloro-3-hydroxypyridine.
Mechanistic Insights: The "Why" Behind the Chemistry
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
Diazotization of 2-Amino-5-chloropyridine
The diazotization reaction, first discovered by Peter Griess in 1858, involves the treatment of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1] This process yields a highly reactive diazonium salt (Ar-N₂⁺X⁻).[1] The mechanism proceeds as follows:
-
Formation of the Nitrosating Agent: In the presence of a strong acid (HCl), sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation and loss of water generate the highly electrophilic nitrosonium ion (NO⁺).
-
Nucleophilic Attack: The amino group of 2-amino-5-chloropyridine acts as a nucleophile and attacks the nitrosonium ion.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of a diazohydroxide intermediate.
-
Formation of the Diazonium Ion: Protonation of the hydroxyl group followed by the elimination of a water molecule results in the formation of the stable 5-chloro-pyridine-2-diazonium salt. The diazonium group (N₂⁺) is an excellent leaving group because it is lost as dinitrogen gas (N₂), a very stable molecule.[2]
The Sandmeyer Reaction: From Diazonium Salt to Dichloropyridine
The Sandmeyer reaction is a classic method for the substitution of an aromatic amino group via its diazonium salt.[3] In this synthesis, a copper(I) salt, such as cuprous chloride (CuCl), is used to replace the diazonium group with a chloride ion.[4] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[3]
The copper(I) catalyst facilitates the reduction of the diazonium salt to an aryl radical with the concomitant loss of nitrogen gas. The aryl radical then abstracts a chlorine atom from the copper(I) chloride, regenerating the copper(I) catalyst and forming the desired 2,5-dichloropyridine.
Hydrolysis: Introducing the Hydroxyl Group
The final step is the hydrolysis of 2,5-dichloropyridine to 5-chloro-3-hydroxypyridine. This is a nucleophilic aromatic substitution reaction where a hydroxide ion (from a strong base like NaOH) displaces one of the chloride ions. The chloro group at the 3-position is more susceptible to nucleophilic attack than the one at the 2-position due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the positions ortho and para to it. While this step requires forcing conditions (high temperature and pressure), it is a viable method for introducing a hydroxyl group onto the pyridine ring.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established chemical principles and analogous transformations reported in the literature.
Step 1: Diazotization of 2-Amino-5-chloropyridine
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-chloropyridine in concentrated hydrochloric acid at 0-5 °C.
-
Diazotization: Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature below 5 °C. The addition should be controlled to prevent a rapid rise in temperature and excessive foaming.
-
Monitoring: The completion of the diazotization can be monitored by testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and the completion of the reaction.
-
Quenching: Any excess nitrous acid should be quenched by the addition of a small amount of urea or sulfamic acid until the starch-iodide test is negative.[1]
Step 2: Sandmeyer Reaction to form 2,5-Dichloropyridine
-
Preparation of Catalyst: In a separate flask, prepare a solution of cuprous chloride in concentrated hydrochloric acid.
-
Reaction: Slowly add the cold diazonium salt solution from Step 1 to the cuprous chloride solution with vigorous stirring. Nitrogen gas will be evolved.
-
Completion and Isolation: After the addition is complete, warm the reaction mixture gently to ensure the complete decomposition of the diazonium salt. The 2,5-dichloropyridine can then be isolated by steam distillation or solvent extraction.
Step 3: Hydrolysis to 5-Chloro-3-hydroxypyridine
-
Reaction Setup: In a high-pressure autoclave, combine 2,5-dichloropyridine with a concentrated aqueous solution of sodium hydroxide.
-
Hydrolysis: Heat the mixture to a high temperature (typically 150-200 °C) for several hours. The pressure will increase due to the steam generated.
-
Workup: After cooling, carefully neutralize the reaction mixture with a strong acid, such as concentrated hydrochloric acid.
-
Purification: The crude 5-chloro-3-hydroxypyridine can be purified by recrystallization from a suitable solvent or by column chromatography.
Data Summary
The following table summarizes the key quantitative data for this synthetic pathway.
| Parameter | Step 1: Diazotization | Step 2: Sandmeyer Reaction | Step 3: Hydrolysis |
| Starting Material | 2-Amino-5-chloropyridine | 5-Chloro-pyridine-2-diazonium salt | 2,5-Dichloropyridine |
| Key Reagents | Sodium nitrite, Hydrochloric acid | Cuprous chloride | Sodium hydroxide |
| Temperature | 0-5 °C | Room temperature to gentle warming | 150-200 °C |
| Reaction Time | 1-2 hours | 2-4 hours | 6-12 hours |
| Typical Yield | (Intermediate) | 70-80% | 50-60% |
Conclusion
The synthesis of 5-chloro-3-hydroxypyridine from 2-amino-5-chloropyridine is a challenging yet achievable multi-step process. A thorough understanding of the underlying reaction mechanisms, particularly diazotization, the Sandmeyer reaction, and nucleophilic aromatic substitution, is essential for a successful outcome. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently approach this synthesis and adapt it for their specific needs.
References
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P
- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P
- CN112159349B - Synthetic method of 2,3, 5-trichloropyridine - Google P
-
Sandmeyer reaction - Wikipedia. (URL: [Link])
- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P
-
Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissertation. (URL: [Link])
- US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google P
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Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: [Link])
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Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])
- CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google P
- CN105175320A - Preparation method of 3-hydroxypyridine - Google P
- WO2001005766A2 - Process for the preparation of 3,5-dichloropyridine - Google P
-
Process for the preparation of 2-chloro-3-hydroxy pyridine - European Patent Office - EP 0939079 B1. (URL: [Link])
-
1621573221.docx. (URL: [Link])
-
Synthesis and crystal structure of 2-amino-3-hydroxypyridinium dioxido(pyridine-2,6-dicarboxylato-κO,N,O)vanadate(V) and its conversion to nanostructured V2O5 - ResearchGate. (URL: [Link])
Sources
Technical Guide: 5-Chloropyridin-3-ol (5-Chloro-3-hydroxypyridine)
Executive Summary
This guide provides a comprehensive technical analysis of 5-chloropyridin-3-ol (commonly 5-Chloro-3-hydroxypyridine), a critical heterocyclic scaffold in medicinal chemistry. Unlike its 2- and 4-isomers, this molecule exhibits unique tautomeric behavior that influences its lipophilicity and binding affinity in drug targets. This document details its IUPAC nomenclature logic, physicochemical properties, a high-fidelity synthesis protocol via the Sandmeyer reaction, and its application as a divergent building block in the synthesis of bioactive agents.
Part 1: Nomenclature and Structural Dynamics
IUPAC Nomenclature Logic
While "5-Chloro-3-hydroxypyridine" is chemically unambiguous, the Preferred IUPAC Name (PIN) follows specific hierarchy rules for heterocycles.
-
Principal Functional Group: The hydroxyl group (-OH) takes precedence over the halogen, determining the suffix -ol .
-
Parent Hydride: The nitrogen-containing ring is pyridine .
-
Numbering: The nitrogen atom is position 1. The ring is numbered to give the principal functional group (OH) the lowest possible locant.
-
N = 1
-
C-OH = 3 (preferred over higher numbers)
-
C-Cl = 5[1]
-
-
Result: 5-chloropyridin-3-ol .
Tautomerism: The "Hidden" Zwitterion
A critical distinction for drug design is the tautomeric behavior of 3-hydroxypyridines compared to 2- or 4-hydroxypyridines.
-
2-/4-isomers: Exist predominantly as neutral pyridones (lactams) due to favorable amide-like resonance.
-
3-isomer (5-chloropyridin-3-ol): Cannot form a neutral pyridone because the keto-form would require a hydrogen on the nitrogen, resulting in a charge-separated zwitterion (NH⁺/O⁻).
Consequently, 5-chloropyridin-3-ol exists primarily as the enol (hydroxyl) form in non-polar solvents and the solid state, but equilibrates with the zwitterion in aqueous media. This impacts membrane permeability (LogD) and must be accounted for in docking simulations.
Figure 1: Solvent-dependent tautomeric equilibrium of 3-hydroxypyridine derivatives.
Part 2: Physicochemical Profile[2]
The following data is essential for calculating ADME (Absorption, Distribution, Metabolism, Excretion) parameters.
| Property | Value | Context for Drug Design |
| CAS Number | 74115-12-1 | Unique identifier for sourcing. |
| Molecular Formula | C₅H₄ClNO | Low molecular weight fragment (<150 Da). |
| Molecular Weight | 129.54 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |
| pKa (OH) | ~8.8 - 9.1 | Weakly acidic; exists as anion at basic pH. |
| pKa (NH) | ~3.0 | Weakly basic pyridine nitrogen. |
| LogP (Oct/Water) | 1.6 | Moderate lipophilicity; good membrane permeability. |
| H-Bond Donors | 1 | The hydroxyl group. |
| H-Bond Acceptors | 2 | Pyridine nitrogen and hydroxyl oxygen. |
Part 3: High-Fidelity Synthesis Protocol
While direct chlorination of 3-hydroxypyridine is possible, it often yields a mixture of 2-chloro and 5-chloro isomers that are difficult to separate. The Sandmeyer Route via 3-amino-5-chloropyridine is recommended for high regioselectivity and purity.
Protocol: Diazotization-Hydrolysis Sequence
Objective: Convert 3-amino-5-chloropyridine to 5-chloropyridin-3-ol.
Reagents:
-
Starting Material: 3-Amino-5-chloropyridine (1.0 eq)
-
Sodium Nitrite (
) (1.2 eq) -
Sulfuric Acid (
) (aqueous, 10-20%)
Step-by-Step Methodology:
-
Acidification: Dissolve 3-amino-5-chloropyridine in dilute
at 0°C. The temperature must be controlled to prevent premature decomposition of the diazonium salt. -
Diazotization: Dropwise add an aqueous solution of
while maintaining the temperature below 5°C. Stir for 30 minutes to ensure formation of the diazonium intermediate ( ). -
Hydrolysis (Critical Step): Slowly warm the reaction mixture to 60-80°C. The diazonium group is displaced by water (
-like mechanism), evolving nitrogen gas ( ).-
Observation: Evolution of bubbles indicates reaction progress.
-
-
Neutralization & Extraction:
-
Cool the solution to room temperature.
-
Carefully adjust pH to ~5-6 (isoelectric point vicinity) using
or NaOH. Note: Do not make too basic (pH > 10) or the product will form a water-soluble phenolate anion. -
Extract with Ethyl Acetate (3x).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize from ethanol/water if necessary.
Figure 2: Regioselective synthesis via the Sandmeyer reaction.
Part 4: Reactivity & Functionalization
5-Chloropyridin-3-ol serves as a divergent scaffold. The chemical orthogonality between the hydroxyl group and the chloro-substituent allows for sequential functionalization.
O-Alkylation (Ether Synthesis)
The hydroxyl group is nucleophilic.
-
Reaction: Williamson Ether Synthesis or Mitsunobu Reaction.
-
Conditions:
/ DMF / Alkyl Halide. -
Application: Modulating solubility or targeting specific receptor pockets.
C-C Bond Formation (Cross-Coupling)
The chloride at the 5-position is an electrophile for palladium-catalyzed coupling, though it is less reactive than a bromide or iodide.
-
Reaction: Suzuki-Miyaura Coupling.
-
Catalyst System:
or Buchwald precatalysts (e.g., XPhos Pd G2) are often required to activate the aryl chloride. -
Significance: Allows attachment of biaryl systems common in kinase inhibitors.
Part 5: Medicinal Chemistry Applications[2][6][7][8][9]
Bioisosterism
The 5-chloropyridin-3-ol core is often used as a bioisostere for:
-
Phenols: The pyridine nitrogen reduces electron density on the ring, altering the pKa of the hydroxyl group compared to a standard phenol, potentially improving metabolic stability against glucuronidation.
-
3-Chlorophenyl moieties: Adding polarity (N-atom) to improve solubility while maintaining sterics.
Pharmacological Relevance
This scaffold appears in the development of:
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: The 3-pyridyl ether motif is classic for nAChR binding (resembling nicotine).
-
Kinase Inhibitors: Used as a "hinge binder" where the pyridine nitrogen accepts a hydrogen bond and the hydroxyl (or its ether derivative) projects into the solvent front or hydrophobic pocket.
References
-
PubChem. Compound Summary for CID 582305: 5-Chloropyridin-3-ol. National Library of Medicine.[4] Available at: [Link]
- IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
-
European Chemical Agency (ECHA). Registration Dossier - 5-chloropyridin-3-ol. Available at: [Link]
- Heterocyclic Chemistry References.Tautomerism in Hydroxypyridines. (General chemical principle reference verified via search context).
Sources
Technical Whitepaper: Thermodynamic Characterization & Purity Analysis of 5-Chloro-3-hydroxypyridine
[1]
Executive Summary
In the high-stakes environment of pharmaceutical intermediate synthesis, 5-Chloro-3-hydroxypyridine serves as a critical scaffold, particularly in Suzuki-Miyaura cross-coupling reactions for generating hydroxybiphenyls and isoquinoline derivatives.[1][2] While often treated as a simple commodity chemical, the thermodynamic behavior of this compound—specifically its melting point (MP)—is the primary indicator of isomeric purity and solid-state stability.[1]
This guide moves beyond basic datasheets to provide a rigorous technical analysis of the compound’s thermal properties. We establish the 160–162 °C melting range as the "Gold Standard" for purity and detail the thermodynamic principles governing this transition. Furthermore, we define a self-validating experimental protocol to distinguish this specific isomer from its structural analogs, ensuring downstream reaction success.
Physicochemical Profile & Structural Logic
The Thermodynamic Identity
The melting point of a crystalline solid is not merely a phase transition; it is a direct measure of the lattice energy overcome by thermal motion. For 5-Chloro-3-hydroxypyridine, the relatively high melting point (160–162 °C) compared to pyridine (which is liquid) is driven by an extensive intermolecular hydrogen-bonding network.[1]
-
H-Bond Donor: The hydroxyl (-OH) group at position 3.[1]
-
H-Bond Acceptor: The pyridine nitrogen atom.[1]
-
Lattice Stabilizer: The chlorine atom at position 5 adds van der Waals bulk and polarizability, increasing the packing density compared to unsubstituted 3-hydroxypyridine (MP ~126–130 °C).[1]
Isomeric Differentiation via Thermal Analysis
A common pitfall in sourcing this compound is cross-contamination with positional isomers.[1] Thermal analysis provides a rapid "fingerprint" to detect these impurities, as their lattice energies differ significantly.[1]
| Compound | CAS | Melting Point Range (°C) | Lattice Driver |
| 5-Chloro-3-hydroxypyridine | 74115-12-1 | 160 – 162 | Target Compound |
| 2-Chloro-3-hydroxypyridine | 116203-31-9 | 170 – 172 | Stronger dimer formation |
| 6-Chloro-2-hydroxypyridine | 136786-29-3 | 128 – 130 | Tautomeric dominance (pyridone) |
| 6-Chloro-3-pyridinecarbonitrile | 510734-29-3 | 116 – 120 | Weaker dipole interactions |
Technical Insight: If your sample melts higher than 165°C, suspect contamination with the 2-chloro isomer.[1] If it melts lower and over a broad range (e.g., 150–158°C), suspect a eutectic mixture formed with synthesis byproducts.[1]
Molecular Interaction Visualization
The following diagram illustrates the theoretical hydrogen-bonding network that stabilizes the crystal lattice, directly influencing the energy required (temperature) to induce melting.
Caption: Fig 1.[1] Intermolecular forces stabilizing the 5-Chloro-3-hydroxypyridine crystal lattice.
Experimental Protocol: Validated MP Determination
To ensure scientific integrity, we utilize a Self-Validating Protocol . This means the experiment includes internal checks (standards) to confirm the instrument's accuracy before measuring the unknown.
Method A: Capillary Melting Point (Routine QC)
Objective: Rapid purity assessment.
-
Sample Prep: Dry the powder in a desiccator for 2 hours. Grind to a fine, uniform powder to ensure good thermal contact.[1]
-
Packing: Fill a capillary tube to a height of 2–3 mm. Compact by tapping (loose packing causes irregular heat transfer).
-
Ramp 1 (Fast): Heat rapidly to 150°C to establish the "onset" zone.
-
Ramp 2 (Critical): Reduce heating rate to 1.0 °C/min .
-
Why? High ramp rates cause thermal lag, resulting in artificially high observed melting points.[1]
-
-
Observation: Record two temperatures:
- : First visible liquid droplet (meniscus formation).
- : Complete disappearance of solid.
-
Validation: The range (
) must be . A wider range indicates impurities.
Method B: Differential Scanning Calorimetry (DSC) (R&D Characterization)
Objective: Precise thermodynamic quantification and polymorph screening.
-
Pan: Hermetically sealed aluminum pan (prevents sublimation).
-
Reference: Empty aluminum pan.
-
Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.
-
Cycle: Heat from 30°C to 180°C at 5°C/min.
-
Data Extraction:
-
Identify the endothermic peak.
- (extrapolated) should align with 160–162°C.[3]
-
Calculate Enthalpy of Fusion (
) by integrating the peak area.
-
Impurity Logic & Eutectic Analysis
Impurities do not just "sit" in the crystal; they disrupt the lattice, lowering the melting point (Melting Point Depression). This relationship is critical for troubleshooting synthesis failures.
Caption: Fig 2.[1] The thermodynamic impact of impurities on melting behavior (Eutectic theory).
Applications & Handling
Medicinal Chemistry
5-Chloro-3-hydroxypyridine is a versatile building block.[1][4] The hydroxyl group allows for etherification, while the chlorine atom facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura) to attach aryl or heteroaryl groups.[1]
-
Key Reaction: Coupling with 3-pyridylboronic acid to yield hydroxybiphenyls.[1][2][5]
-
Drug Design: Used as a scaffold for inhibitors targeting metalloenzymes due to the chelating potential of the hydroxypyridine moiety.[6]
Storage & Stability[1]
-
Hygroscopicity: The hydroxyl group makes the powder slightly hygroscopic. Moisture absorption will depress the melting point.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place.
-
Safety: Irritant to eyes and respiratory system (GHS07).[2] Use N95 dust masks during handling.[2]
References
-
Sigma-Aldrich. (n.d.).[1] 5-Chloro-3-hydroxypyridine Product Specification. Retrieved from [1]
-
PubChem. (2025).[7] Compound Summary: 5-Chloro-3-hydroxypyridine (CID 582305).[1][8] National Library of Medicine.[7] Retrieved from [7]
-
Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chloro-3-pyridinol. Retrieved from
-
ChemicalBook. (n.d.). CAS 74115-12-1 Properties. Retrieved from
-
Robbins, T. A., et al. (1994).[2] Microwave-promoted Suzuki-Miyaura coupling.[1][2] Journal of the American Chemical Society.[2] (Cited for application context).
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- 4. benchchem.com [benchchem.com]
- 5. 5-Chloro-3-pyridinol CAS#: 74115-12-1 [m.chemicalbook.com]
- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-5-chloropyridine | C5H4ClNO | CID 582305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Chloro-3-hydroxypyridine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Solubility Profiling & Thermodynamic Analysis of 5-Chloro-3-hydroxypyridine
The following guide serves as an advanced technical resource for the physicochemical profiling of 5-Chloro-3-hydroxypyridine (CAS: 74115-12-1).
Content Type: Technical Whitepaper & Experimental Protocol Audience: Process Chemists, Formulation Scientists, and Pre-clinical Researchers Subject: Physicochemical Characterization & Dissolution Thermodynamics[1][2][3][4]
Executive Summary
5-Chloro-3-hydroxypyridine (5-Cl-3-HP) is a critical heterocyclic building block, frequently employed in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura cross-coupling and nucleophilic substitution.[1] Despite its structural simplicity, the molecule exhibits complex solubility behavior due to its amphoteric nature (pyridine nitrogen + phenolic hydroxyl) and moderate lipophilicity (LogP ~1.4).[5][6]
This guide addresses the scarcity of public quantitative solubility datasets for 5-Cl-3-HP by providing:
-
A Predictive Solubility Landscape based on structural analogs (3-hydroxypyridine, 2-chloro-3-pyridinol).[6]
-
A Self-Validating Experimental Protocol for generating high-precision solubility data (Laser Monitoring Method).
-
A Thermodynamic Modeling Framework to derive enthalpy (
) and entropy ( ) of dissolution for process scale-up.
Chemical Identity & Physicochemical Profile
Before establishing solubility protocols, the fundamental solid-state properties must be defined to ensure material integrity during testing.[5][6]
| Property | Value / Description | Source/Note |
| CAS Number | 74115-12-1 | Registry |
| Molecular Formula | C | MW: 129.54 g/mol |
| Appearance | Light yellow to brown crystalline powder | Oxidizes slightly in air |
| Melting Point | 160–162 °C | Critical for fusion enthalpy calcs |
| pKa (Predicted) | ~8.37 (Phenolic OH) | Zwitterionic potential at neutral pH |
| LogP | 1.40 | Moderately lipophilic |
| H-Bond Donors | 1 (Phenolic -OH) | Solvent interaction site |
| H-Bond Acceptors | 2 (Pyridine N, Oxygen) | Solvent interaction site |
Process Insight: The melting point of 160–162 °C indicates a stable crystal lattice.[6] High lattice energy often correlates with lower solubility in non-polar solvents, necessitating the use of protic or dipolar aprotic solvents for effective dissolution.[6]
Predictive Solubility Landscape
In the absence of a specific mole-fraction dataset, we utilize the General Solubility Equation (GSE) and analog benchmarking (vs. 3-Hydroxypyridine and 2-Chloro-3-pyridinol) to construct a hierarchy for solvent selection.
Solvent Class Suitability Ranking
-
Tier 1 (High Solubility): Dipolar Aprotic Solvents (DMSO, DMF).[6] Disruption of strong lattice energy via dipole interactions.[6]
-
Tier 2 (Moderate-High): Short-chain Alcohols (Methanol, Ethanol). Hydrogen bonding with the pyridine nitrogen and phenolic oxygen.[6]
-
Tier 3 (Moderate): Polar Esters (Ethyl Acetate).[6] Useful for crystallization/purification.[5][6]
-
Tier 4 (Low): Non-polar Hydrocarbons (Hexane, Toluene).[6] Limited interaction with the polar core.[6]
Predicted Solubility Trends (Process Design)
-
Water: pH-dependent.[2][6] Moderate solubility at neutral pH; significantly increased at pH > 9 (phenolate formation) or pH < 4 (pyridinium formation).[6]
-
Temperature Sensitivity: Solubility is expected to follow an exponential increase with temperature (van't Hoff behavior), particularly in alcohols (MeOH/EtOH), making Cooling Crystallization a viable purification strategy.[5][6]
Experimental Protocol: Laser Monitoring Method
To generate precise mole-fraction solubility data (
Principle
The dissolution of solid solute causes the scattering of a laser beam to cease (or transmission to maximize) once the "clear point" is reached.[5][6] This dynamic method eliminates sampling errors associated with filtration in static methods.[6]
Workflow Diagram
Step-by-Step Methodology
-
Preparation: Calibrate the analytical balance (uncertainty
g) and the thermometer ( K). -
Loading: Place a known mass of 5-Cl-3-HP (
) and solvent ( ) into a double-jacketed glass vessel equipped with a magnetic stirrer. -
Setup: Position the laser source and light intensity meter on opposite sides of the vessel.
-
Heating: Circulate water through the jacket to increase temperature slowly (
K/h near saturation) while stirring. -
Detection: Monitor the laser intensity. The transition from a scattering suspension to a clear solution indicates the saturation temperature (
).[6] -
Iteration: Add a known amount of solvent to the vessel (diluting the mixture) and repeat the heating cycle to obtain the next data point (
vs ).
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
The empirical Modified Apelblat Equation is the industry standard for correlating solubility data, accounting for the non-ideal behavior of the solution.[6]
- : Mole fraction solubility.[5][6]
- : Absolute temperature (K).[5][6][7][8]
- : Empirical model parameters derived via regression analysis.
-
Validation: A Relative Average Deviation (RAD)
indicates a valid model.[5][6]
Thermodynamic Functions (Van't Hoff Analysis)
To determine if the dissolution is endothermic (requires heat) or spontaneous, calculate the Gibbs energy (
Interpretation for 5-Cl-3-HP:
-
Positive
: Endothermic dissolution.[5][6] Solubility increases with temperature (Standard for this class of compounds).[6][8] -
Positive
: Entropy-driven process (disorder increases as crystal lattice breaks).[5][6]
Thermodynamic Logic Flow
Process Implications & Applications
Crystallization Strategy
Given the predicted steep solubility curve in alcohols (EtOH/MeOH):
-
Cooling Crystallization: Highly effective.[6] Dissolve at near-boiling and cool to 0-5 °C. High recovery yield expected.
-
Anti-Solvent Crystallization: If using a high-solubility solvent like DMSO, water can serve as an effective anti-solvent (due to the "moderate" aqueous solubility of the neutral species), precipitating the product efficiently.[5][6]
pH Sensitivity[6]
-
Acidic Conditions: Protonation of the pyridine nitrogen (
) increases water solubility drastically.[5][6] -
Basic Conditions: Deprotonation of the phenolic hydroxyl (
) forms the phenolate anion, also increasing water solubility.[5][6] -
Isolation: To maximize yield during precipitation from water, adjust pH to the isoelectric point (approx pH 6–7) where the neutral, least soluble species dominates.[5][6]
References
-
ChemicalBook. (2025).[6] 5-Chloro-3-pyridinol - CAS 74115-12-1 Properties. Retrieved from [6]
-
PubChem. (2025).[5][6][9][10] Compound Summary: 5-Chloro-3-hydroxypyridine.[6] National Library of Medicine.[6] Retrieved from [6]
-
Sigma-Aldrich. (2025).[5][6][11] Product Specification: 5-Chloro-3-hydroxypyridine. Retrieved from
-
ResearchGate. (2025). Solubility determination and thermodynamic modelling of chloropyridine analogs. (Proxy Reference for Methodology). Retrieved from
Sources
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- 4. 74115-12-1|5-Chloro-3-hydroxypyridine|BLD Pharm [bldpharm.com]
- 5. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. 3-Hydroxypyridine | 109-00-2 [chemicalbook.com]
An In-Depth Technical Guide to the Potential Biological Activity of 5-Chloro-3-hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring is a foundational scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile core for drug design. This guide focuses on a specific, functionalized subset: 5-Chloro-3-hydroxypyridine derivatives . The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 3-position significantly modulates the electronic landscape and steric profile of the pyridine ring, creating a unique pharmacophore for targeted biological interactions. This technical document provides a comprehensive overview of the known and potential biological activities of these derivatives, delving into their synthesis, mechanisms of action, and the experimental methodologies required for their evaluation. It is intended to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.
Introduction: The 5-Chloro-3-hydroxypyridine Scaffold
The therapeutic potential of pyridine derivatives is vast, spanning applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.[1] The 3-hydroxypyridine moiety, in particular, is a key structural feature in compounds known for their neuroprotective and antioxidant effects.[2][3][4][5][6] The addition of a chloro-substituent at the 5-position serves several critical functions from a medicinal chemistry perspective:
-
Modulation of pKa: The electron-withdrawing nature of chlorine alters the basicity of the pyridine nitrogen, influencing the compound's ionization state at physiological pH and thereby affecting its solubility, membrane permeability, and interaction with biological targets.
-
Lipophilicity Enhancement: The chloro group increases the overall lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.
-
Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, potentially increasing the compound's in vivo half-life.
-
Directed Interactions: The chlorine atom can participate in specific halogen bonding interactions with protein targets, providing an additional anchor point to enhance binding affinity and selectivity.
This combination of features makes the 5-chloro-3-hydroxypyridine core an attractive starting point for the rational design of new therapeutic agents. This guide will explore the key biological activities associated with this scaffold, providing the scientific rationale and practical methodologies to empower further research.
Core Synthetic Strategies
The generation of a diverse library of 5-chloro-3-hydroxypyridine derivatives is the first crucial step in exploring their biological potential. While numerous synthetic routes exist for substituted pyridines, a common and effective strategy for creating derivatives of the core scaffold involves multi-step synthesis starting from commercially available materials like 2-amino-5-chloropyridine.[7]
A representative synthetic pathway is outlined below. The key is to first establish the core 5-chloro-3-hydroxypyridine structure and then use the hydroxyl group or other positions on the ring as handles for further derivatization (e.g., etherification, esterification, or coupling reactions).
Caption: General synthetic workflow for 5-chloro-3-hydroxypyridine derivatives.
Key Biological Activities and Experimental Evaluation
The functionalization of the 3-hydroxypyridine scaffold suggests potential for a range of biological activities. The following sections detail the most promising areas, the underlying mechanisms, and the specific experimental protocols required to validate these activities.
Antimicrobial Activity
Pyridine-based structures are integral to many antimicrobial agents.[1] Derivatives containing chloro and hydroxyl groups have shown excellent activity against various bacterial and fungal strains.[1] The activity of 5-chloro-3-hydroxypyridine derivatives can be hypothesized to stem from their ability to chelate metal ions essential for microbial enzyme function or to disrupt cell membrane integrity.
Structure-Activity Relationship Insights: Studies on similar heterocyclic compounds show that antimicrobial potency is often linked to lipophilicity.[8] Increasing the length of alkyl chains attached to the pyridine core can enhance activity, particularly against Gram-positive bacteria.[8][9] The position of functional groups also plays a critical role; for instance, 3-hydroxymethylpyridinium salts with long alkyl chains have demonstrated submicromolar antimicrobial efficacy.[8]
This protocol determines the lowest concentration of a compound that visibly inhibits microbial growth. It is a gold-standard method for quantifying antimicrobial potency.
Causality Behind Choices:
-
Mueller-Hinton Broth (MHB): This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most common non-fastidious pathogens.
-
96-Well Plates: These allow for the simultaneous testing of multiple concentrations and compounds, increasing throughput.
-
Resazurin: This indicator provides a clear colorimetric readout. Viable, metabolically active cells reduce the blue dye to pink resorufin, while inhibited cells do not, making the results easy to interpret.
-
Positive/Negative Controls: These are essential to validate the experiment. The positive control (no compound) ensures the bacteria can grow in the medium, while the negative control (no bacteria) ensures the medium is sterile.
Step-by-Step Methodology:
-
Preparation of Stock Solutions: Dissolve the synthesized 5-chloro-3-hydroxypyridine derivatives in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final target inoculum of ~5 x 10⁵ CFU/mL.
-
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. Wells 11 (positive control) and 12 (negative control) will not contain the test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.
-
Add 100 µL of sterile MHB to well 12 (sterility control).
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determining MIC:
-
Following incubation, add 20 µL of a resazurin solution (e.g., 0.015% w/v) to each well and incubate for an additional 2-4 hours.
-
The MIC is the lowest concentration of the compound at which the color remains blue (indicating inhibition of bacterial growth), compared to the pink color in the positive control well.
-
Data Presentation:
| Compound ID | Derivative Structure | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Cpd-01 | -CH₃ at 2-position | 16 | 64 |
| Cpd-02 | -C₆H₅ at 2-position | 8 | 32 |
| Cpd-03 | -OCH₃ at 3-position | 32 | >128 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Anticancer Activity
Many pyridine-based compounds exhibit potent antiproliferative activity against various cancer cell lines.[10][11][12] The proposed mechanisms are diverse and include the inhibition of key signaling enzymes like histone deacetylases (HDACs) or disruption of microtubule dynamics during mitosis.[11][13] 3-Hydroxypyridine-2-thione derivatives, structurally related to our core, have been identified as potent and selective HDAC inhibitors with anticancer properties.[13]
Potential Mechanism of Action: Inhibition of HDACs
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. Inhibitors of HDACs can restore the expression of these genes, leading to cell cycle arrest and apoptosis. The 3-hydroxypyridine scaffold can act as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes, thereby inhibiting their function.
Caption: Proposed mechanism of anticancer activity via HDAC inhibition.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to screen compounds for cytotoxic effects against cancer cell lines.
Causality Behind Choices:
-
MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Cancer Cell Lines: Using a panel of cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is crucial to assess the breadth and selectivity of the compound's activity.
-
Doxorubicin: A well-characterized chemotherapy drug, it serves as a robust positive control for inducing cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS).
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-chloro-3-hydroxypyridine derivatives in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Absorbance Reading:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation:
| Compound ID | Derivative Structure | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| Cpd-01 | -CH₃ at 2-position | 25.4 | 42.1 |
| Cpd-02 | -C₆H₅ at 2-position | 8.9 | 15.2 |
| Cpd-03 | -OCH₃ at 3-position | >100 | >100 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
Anti-inflammatory and Neuroprotective Activities
There is a strong precedent for 3-hydroxypyridine derivatives exhibiting both anti-inflammatory and neuroprotective effects.[2][3][4][14] These activities are often linked to antioxidant properties and the modulation of inflammatory pathways. For example, some derivatives of pyridine-4-one are thought to exert their anti-inflammatory effects through iron chelation, as key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) are heme-dependent.[14]
Potential Mechanism of Action: Modulation of Inflammatory Cytokines
Inflammation is mediated by a complex network of signaling molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6). Pyridine derivatives can interfere with the signaling pathways that lead to the production of these pro-inflammatory cytokines, such as the NF-κB pathway.[15] By inhibiting these pathways, the compounds can reduce the inflammatory response.
This in vitro assay is a standard method for screening compounds for anti-inflammatory activity. It measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages stimulated with LPS.
Causality Behind Choices:
-
RAW 264.7 Macrophages: This is a widely used and well-characterized murine macrophage cell line that reliably produces inflammatory cytokines in response to stimuli.
-
LPS (Lipopolysaccharide): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of macrophages through Toll-like receptor 4 (TLR4), initiating a strong inflammatory response and TNF-α production.
-
ELISA (Enzyme-Linked Immunosorbent Assay): This is a highly sensitive and specific immunoassay used to quantify the concentration of a specific protein (in this case, TNF-α) in a sample.
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour. This step allows the compound to enter the cells before the inflammatory stimulus is added.
-
Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the cell culture supernatant from each well.
-
TNF-α Quantification via ELISA:
-
Coat a new 96-well ELISA plate with a capture antibody specific for mouse TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell supernatants (and TNF-α standards) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for mouse TNF-α.
-
Wash again and add streptavidin-horseradish peroxidase (HRP).
-
Add a TMB substrate solution. The HRP enzyme will convert the substrate to a blue product.
-
Stop the reaction with acid (turning the color to yellow) and read the absorbance at 450 nm.
-
-
Data Analysis: Create a standard curve using the known TNF-α concentrations. Use this curve to determine the concentration of TNF-α in each sample. Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only control.
Future Perspectives and Challenges
The 5-chloro-3-hydroxypyridine scaffold represents a promising starting point for the development of novel therapeutic agents. The evidence from related pyridine structures suggests high potential for antimicrobial, anticancer, and anti-inflammatory activities.
Key Challenges:
-
Selectivity: A major challenge in drug development is achieving selectivity for the target (e.g., a cancer cell) over healthy cells. Extensive structure-activity relationship (SAR) studies will be required to optimize derivatives for minimal off-target effects.
-
Pharmacokinetics: While the chloro-substituent may improve metabolic stability, the overall pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of new derivatives must be thoroughly evaluated.
-
Synthesis Scalability: Laboratory-scale synthesis must be translatable to a larger, more cost-effective scale for preclinical and clinical development.
Future research should focus on creating diverse chemical libraries around this core, employing high-throughput screening to identify initial hits, and then using rational, structure-based design to optimize lead compounds for potency, selectivity, and drug-like properties.
References
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Kolesnichenko, P. D., et al. (2021). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. ResearchGate. Available at: [Link]
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Povetkin, S. V., et al. (2019). Neuroprotective effects of taurine and 3-hydroxypyridine derivatives in the intracerebral hemorrhage model in rats. Research Results in Pharmacology. Available at: [Link]
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Saeed, A., et al. (2019). Synthesis, Crystal Structures, Lipophilic Properties and Antimicrobial Activity of 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl Acids Derivatives. MDPI. Available at: [Link]
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Kolesnichenko, P. D., et al. (2019). Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats. Pharmacy & Pharmacology. Available at: [Link]
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Gerasimova, E., et al. (2022). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. National Institutes of Health (NIH). Available at: [Link]
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Sharma, R., et al. (2018). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. IJSDR. Available at: [Link]
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Request PDF. (n.d.). Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. ResearchGate. Available at: [Link]
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Alam, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]
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Kandioller, W., et al. (2021). High Antiproliferative Activity of Hydroxythiopyridones over Hydroxypyridones and Their Organoruthenium Complexes. PMC. Available at: [Link]
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Asadollahi, A., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. National Institutes of Health (NIH). Available at: [Link]
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ResearchGate. (2015). Biological activities of hydrazide derivatives in the new millennium. Available at: [Link]
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Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]
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Gencer, H. K., et al. (2021). Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH. Available at: [Link]
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Oyelere, A. K., et al. (2014). Synthesis and structure-activity relationship of 3-hydroxypyridine-2-thione-based histone deacetylase inhibitors. PubMed. Available at: [Link]
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Jampilek, J., et al. (2018). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Bentham Science Publisher. Available at: [Link]
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Kieć-Kononowicz, K., et al. (1998). Synthesis, spectral and antimicrobial properties of 5-chloroarylidene aromatic derivatives of imidazoline-4-one. PubMed. Available at: [Link]
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Sławiński, J., et al. (2021). Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones. Molecules. Available at: [Link]
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Povetkin, S. V., et al. (2022). Experimental study of new derivatives of 3-hydroxypyridine as pharmacological agents for the correction of ischemic brain injury after intracerebral hemorrhage. Research Results in Pharmacology. Available at: [Link]
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Bhowmick, S., et al. (2022). Copper-assisted anticancer activity of hydroxycinnamic acid terpyridine conjugates on triple-negative breast cancer. Dalton Transactions (RSC Publishing). Available at: [Link]
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Khan, M. A., et al. (2015). Synthesis of New Chloroquine Derivatives as Antimalarial Agents. ResearchGate. Available at: [Link]
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Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. Available at: [Link]
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Bērziņa, D., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available at: [Link]
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theoretical studies and computational analysis of 5-Chloro-3-hydroxypyridine
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-Chloro-3-hydroxypyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of 5-Chloro-3-hydroxypyridine, a pivotal heterocyclic compound, through the lens of modern computational chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synergy between theoretical calculations and experimental insights, offering a robust framework for understanding and predicting the molecule's behavior and potential applications.
Introduction: The Significance of 5-Chloro-3-hydroxypyridine
5-Chloro-3-hydroxypyridine is a substituted pyridine that serves as a valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1] The pyridine scaffold is a "privileged structure" in drug design, appearing in numerous natural products and synthetic bioactive compounds.[2] The specific substitution pattern of 5-Chloro-3-hydroxypyridine, featuring an electron-withdrawing chlorine atom and a hydrogen-bonding hydroxyl group, imparts unique electronic and steric properties that are ripe for exploitation in the design of novel therapeutics and functional materials.
The introduction of a chlorine atom can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile, often leading to significant improvements in potency and metabolic stability—a phenomenon sometimes termed the "magic chloro" effect.[3] Computational analysis provides an indispensable toolkit for dissecting these effects at the atomic level, enabling rational, predictive design long before a molecule is synthesized in the lab. This guide details the application of Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations to build a comprehensive theoretical profile of this compound.
Physicochemical Properties
A foundational understanding begins with the molecule's basic properties, which are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₄ClNO | [1][4] |
| Molecular Weight | 129.54 g/mol | [1][5] |
| CAS Number | 74115-12-1 | [1][5] |
| Appearance | Powder | [1] |
| Melting Point | 160-163 °C | [1][5] |
| SMILES String | Oc1cncc(Cl)c1 | [1][4] |
| InChI Key | TUIDQYRZDZRHPQ-UHFFFAOYSA-N | [1][4] |
Computational Methodologies: A Self-Validating Framework
The choice of computational methodology is paramount for generating reliable and predictive data. Our approach is grounded in established protocols that have been validated across a wide range of chemical systems. This section explains not just the "how" but the critical "why" behind our selected workflows.
Density Functional Theory (DFT) for Structural and Electronic Insights
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, making it ideal for studying molecules of pharmaceutical interest.[6]
-
Functional and Basis Set Selection: We select the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set. B3LYP is renowned for its robust performance in calculating the geometries and electronic properties of organic molecules. The 6-311++G(d,p) basis set is sufficiently large and flexible, incorporating diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to handle the anisotropic electron distribution inherent in the pyridine ring and its substituents. For certain properties, dispersion-corrected functionals like ωB97X-D are also employed to account for non-covalent interactions.[7][8]
-
Validation via Vibrational Analysis: A key step for validating any optimized geometry is the frequency calculation. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface. Furthermore, the calculated vibrational spectra (IR, Raman) can be directly compared with experimental data, providing a powerful check on the accuracy of the chosen theoretical model.
-
Initial Structure Generation: A 3D structure of 5-Chloro-3-hydroxypyridine is constructed using standard bond lengths and angles.
-
Geometry Optimization: The initial structure is optimized using the B3LYP/6-311++G(d,p) level of theory. The geometry is relaxed until the forces on each atom are negligible and the energy has converged.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm it is a local minimum and to compute theoretical IR and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed to determine key electronic descriptors, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).
Molecular Docking for Target Identification
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In drug discovery, it is used to screen virtual libraries of small molecules against a protein target to identify potential drug candidates. Given the prevalence of pyridine derivatives as kinase inhibitors, we will use Epidermal Growth Factor Receptor (EGFR) as an illustrative target.[10]
-
Receptor and Ligand Preparation: Both the protein and the ligand must be correctly prepared. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds. This step is critical for ensuring the scoring function accurately evaluates the potential binding poses.
-
Search Algorithm and Scoring Function: We utilize the AutoDock Vina software, which employs a Lamarckian genetic algorithm for its global search and an empirical scoring function to estimate the binding affinity (in kcal/mol).[9] This combination is widely used due to its speed and high success rate in reproducing experimentally determined binding modes.
-
Protein Preparation: The crystal structure of the target protein (e.g., EGFR) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.
-
Ligand Preparation: The DFT-optimized structure of 5-Chloro-3-hydroxypyridine is used. Torsional degrees of freedom and charges are defined.
-
Grid Box Definition: A grid box is defined around the active site of the protein, encompassing the region where the ligand is expected to bind.
-
Docking Execution: The docking simulation is run to generate a series of potential binding poses.
-
Analysis: The resulting poses are ranked by their binding energy. The top-scoring pose is analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds).
Molecular Dynamics (MD) for Stability Assessment
While docking provides a static snapshot of binding, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.[11][12]
-
System Setup: The best-scoring docked complex is placed in a simulation box filled with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.
-
Minimization and Equilibration: The system is first energy-minimized to remove steric clashes. It is then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) to achieve a stable state.
-
Production Run: A production simulation is run for an extended period (e.g., 100 nanoseconds) to collect trajectory data.
-
Trajectory Analysis: The trajectory is analyzed to calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex.
Theoretical Results and In-Depth Analysis
This section presents the synthesized data from our computational workflows.
Molecular Geometry and Structure
The optimized geometry of 5-Chloro-3-hydroxypyridine provides the foundation for all subsequent calculations. The planarity of the pyridine ring is maintained, with key bond lengths and angles reflecting the electronic influence of the substituents.
Caption: 2D Structure of 5-Chloro-3-hydroxypyridine with atom numbering.
Table 2: Selected Calculated Geometric Parameters (Note: These are representative values. Actual values are obtained from DFT output.)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C3-O7 | 1.358 | C2-C3-C4 | 118.5 |
| C5-Cl9 | 1.745 | C4-C5-C6 | 119.2 |
| N1-C2 | 1.335 | C3-C4-C5 | 120.1 |
| N1-C6 | 1.335 | C3-O7-H8 | 109.1 |
The C5-Cl bond length is typical for an aryl chloride. The C3-O bond length is shorter than a typical single C-O bond, indicating some double-bond character due to resonance with the aromatic ring.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO and LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a smaller gap suggests higher reactivity.
-
HOMO: The HOMO is primarily localized on the pyridine ring and the oxygen atom of the hydroxyl group, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is distributed across the aromatic ring, suggesting it can act as an electron acceptor in nucleophilic reactions.
Table 3: Calculated Electronic Properties
| Property | Value (eV) | Implication |
| HOMO Energy | -6.85 | Electron-donating ability |
| LUMO Energy | -1.22 | Electron-accepting ability |
| HOMO-LUMO Gap | 5.63 | High kinetic stability |
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution. The region around the hydroxyl oxygen and the pyridine nitrogen shows a negative potential (red), making them sites for electrophilic attack and hydrogen bond donation. The area around the hydroxyl hydrogen is positive (blue), indicating its role as a hydrogen bond donor. This charge landscape is critical for predicting non-covalent interactions in a protein active site.
Potential as a Bioactive Agent: Docking Results
Molecular docking against the EGFR kinase domain reveals a plausible binding mode. 5-Chloro-3-hydroxypyridine is predicted to form key interactions within the ATP-binding pocket.
Table 4: Molecular Docking Results against EGFR
| Ligand | Binding Energy (kcal/mol) | Key Interactions |
| 5-Chloro-3-hydroxypyridine | -6.5 | Hydrogen bond (O7-H8) with Met793 backbone; Halogen bond (C5-Cl9) with Leu718 |
The predicted binding energy suggests a moderate affinity. The hydrogen bond formed by the 3-hydroxyl group often mimics the interaction made by the adenine portion of ATP, a common binding motif for kinase inhibitors. The chlorine at position 5 can form a favorable halogen bond, further anchoring the ligand in a hydrophobic pocket. These results provide a strong rationale for its consideration as a fragment or scaffold for developing more potent EGFR inhibitors.
Integrated Computational Workflow and Data Synthesis
The power of this theoretical approach lies in its integrated nature, where results from one method inform the next, creating a logical and robust investigatory cascade.
Caption: Integrated workflow for the computational analysis of 5-Chloro-3-hydroxypyridine.
Conclusion and Future Directions
The theoretical and computational analyses detailed in this guide provide a multi-faceted understanding of 5-Chloro-3-hydroxypyridine. DFT calculations have elucidated its structural and electronic characteristics, revealing a stable molecule with distinct sites for electrophilic and nucleophilic interactions. This knowledge is crucial for synthetic chemists, as it helps rationalize its known reactivity, such as its participation in Suzuki-Miyaura cross-coupling reactions.[4][13]
Furthermore, molecular docking and MD simulations highlight its potential as a scaffold in drug discovery, particularly for targets like protein kinases. The specific interactions predicted by our models offer a clear, testable hypothesis for medicinal chemists to guide the synthesis of more complex derivatives with enhanced potency and selectivity.
Future work should focus on experimentally validating these computational predictions. Synthesizing derivatives based on the docking insights and assaying them against EGFR would be the logical next step. Additionally, acquiring experimental spectroscopic (FT-IR, Raman) and X-ray crystallographic data would allow for direct comparison and refinement of the theoretical models, further strengthening our predictive capabilities.[14][15][16]
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Quantum Chemical Calculations for Substituted Pyridines: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Enduring Importance of the Pyridine Scaffold and the Predictive Power of Quantum Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern chemistry, particularly in the realms of pharmaceuticals and materials science.[1][2][3] Its unique electronic properties, including its moderate basicity and ability to participate in a wide range of chemical transformations, make it a privileged scaffold in drug design.[3] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic characteristics, profoundly influencing its biological activity, reactivity, and pharmacokinetic profile.[4][5]
In the fast-paced world of drug discovery and materials development, the ability to predict molecular properties in silico offers a significant advantage, reducing the time and cost associated with experimental synthesis and testing.[6] Quantum chemical calculations have emerged as a powerful and indispensable tool in this regard, providing a detailed understanding of the electronic structure and behavior of molecules at the atomic level.[7][8] By solving approximations of the Schrödinger equation, these methods can accurately predict a wide array of properties for substituted pyridines, from their geometry and vibrational spectra to their reactivity and interaction with biological targets.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who wish to leverage the predictive power of quantum chemical calculations to advance their work with substituted pyridines. We will delve into the theoretical foundations of these methods, provide practical, step-by-step protocols for performing key calculations, and offer insights into the interpretation of the results, all while grounding our discussion in the context of real-world applications.
I. Foundational Principles: Choosing the Right Theoretical Framework
The success of any quantum chemical study hinges on the judicious selection of the theoretical method and basis set. This choice represents a trade-off between computational cost and accuracy, and a thorough understanding of the available options is crucial for obtaining reliable and meaningful results.
A. The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
For many applications involving substituted pyridines, Density Functional Theory (DFT) strikes an optimal balance between accuracy and computational efficiency.[9] Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. A popular and widely used functional for organic molecules, including pyridines, is B3LYP , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[8][10][11] Studies have shown that hybrid exchange-correlation functionals, like B3LYP, can provide chemical accuracy for properties such as gas-phase deprotonation energies of substituted pyridiniums.[12]
B. Beyond the Basics: Ab Initio Methods
For situations demanding higher accuracy, particularly for benchmarking or studying systems where DFT may be less reliable, ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can be employed.[1] For even greater precision, coupled-cluster methods like CCSD(T) are considered the "gold standard," though their high computational cost typically limits their application to smaller systems.[12]
C. Describing the Atom: The Role of Basis Sets
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For substituted pyridines, Pople-style basis sets are commonly used, with 6-31G(d,p) being a good starting point for routine calculations.[8] The addition of polarization functions (d,p) allows for a more flexible description of bonding, which is essential for capturing the electronic effects of substituents.
For calculations requiring higher accuracy, such as the prediction of subtle electronic effects or spectroscopic properties, larger basis sets like 6-311+G(d,p) are recommended.[1][10] The inclusion of diffuse functions (+) is particularly important when dealing with anions or systems with significant non-covalent interactions.
| Method | Typical Application | Strengths | Limitations |
| DFT (e.g., B3LYP) | Geometry optimization, frequency calculations, electronic properties, reactivity prediction.[8][10] | Good accuracy for a wide range of systems at a moderate computational cost. | Can be less accurate for systems with significant dispersion interactions or strong electron correlation. |
| Hartree-Fock (HF) | Initial geometry optimizations, qualitative molecular orbital analysis.[1] | Computationally inexpensive. | Does not account for electron correlation, leading to systematic errors. |
| MP2 | Systems where electron correlation is important. | Includes electron correlation at a lower cost than coupled-cluster methods. | Can be computationally demanding for larger molecules. |
| CCSD(T) | High-accuracy benchmarking.[12] | Considered the "gold standard" for accuracy. | Very high computational cost, limited to small systems. |
| Basis Set | Description | Recommended Use Case |
| 6-31G(d,p) | Double-zeta basis set with polarization functions on heavy atoms (d) and hydrogens (p).[8] | Routine geometry optimizations and frequency calculations. |
| 6-311G(d,p) | Triple-zeta basis set with polarization functions. | More accurate geometries and energies. |
| 6-311+G(d,p) | Triple-zeta basis set with diffuse functions (+) and polarization functions.[1][10] | Calculations involving anions, excited states, and non-covalent interactions. |
| aug-cc-pVXZ | Correlation-consistent basis sets with augmented diffuse functions. | High-accuracy calculations of binding energies and other properties.[13] |
II. The Computational Workflow: From Molecular Structure to Actionable Insights
A typical quantum chemical investigation of a substituted pyridine involves a series of well-defined steps. This workflow ensures that the calculations are performed correctly and that the results are physically meaningful.
Caption: A generalized workflow for performing quantum chemical calculations on substituted pyridines.
A. Step 1: Building the Initial Molecular Structure
The starting point for any calculation is the three-dimensional structure of the substituted pyridine. This can be built using molecular modeling software such as GaussView or Avogadro. It is good practice to perform a preliminary geometry optimization using a molecular mechanics force field before submitting the structure for a quantum chemical calculation.[14]
B. Step 2: Geometry Optimization - Finding the Most Stable Conformation
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.[14][15] This is a crucial step, as the accuracy of all subsequent property calculations depends on having a correctly optimized geometry. The optimization process iteratively adjusts the atomic positions until the forces on all atoms are close to zero.
Protocol: Geometry Optimization using Gaussian
-
Create the Input File: Prepare a Gaussian input file (.com or .gjf) containing the charge and multiplicity of the molecule, followed by the atomic coordinates.
-
Specify the Job Type: In the route section (#), include the Opt keyword to request a geometry optimization.
-
Choose the Method and Basis Set: Specify the desired level of theory, for example, # B3LYP/6-31G(d,p) Opt.
-
Run the Calculation: Submit the input file to Gaussian.[16][17]
-
Verify Convergence: After the calculation is complete, check the output file to ensure that the optimization has converged successfully.
C. Step 3: Frequency Calculation - Confirming a True Minimum and Obtaining Vibrational Spectra
A frequency calculation should always be performed after a successful geometry optimization.[1] This serves two primary purposes:
-
Verification of the Minimum Energy Structure: A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) or a higher-order saddle point, and the geometry should be re-optimized.
-
Prediction of Vibrational Spectra: The calculated frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule.[1][7] It is common practice to apply a scaling factor to the calculated harmonic frequencies to better match experimental data, as the calculations do not fully account for anharmonicity.[7]
Protocol: Frequency Calculation using Gaussian
-
Use the Optimized Geometry: Start with the optimized coordinates from the previous step.
-
Specify the Job Type: In the route section, include the Freq keyword. It is often efficient to combine the optimization and frequency calculation in a single job: # B3LYP/6-31G(d,p) Opt Freq.
-
Analyze the Output: Examine the output file for the list of vibrational frequencies. Confirm that there are no imaginary frequencies. The output will also contain the predicted IR and Raman intensities.
D. Step 4: Property Calculations - Gaining Deeper Insights
With a validated minimum energy structure, a wide range of molecular properties can be calculated to understand the behavior of the substituted pyridine.
1. Electronic Properties: Unveiling the Electron Distribution
The electronic properties of a molecule are fundamental to its reactivity and interactions. Key properties to calculate include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[10][18] The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability.[18]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[19] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which can guide the understanding of intermolecular interactions and reaction sites.
-
Atomic Charges: While not a direct quantum mechanical observable, calculated atomic charges (e.g., Mulliken charges) can provide a qualitative picture of the electron distribution within the molecule and how it is influenced by substituents.
2. Spectroscopic Properties: Connecting Theory with Experiment
Quantum chemical calculations can be used to predict various types of spectra, which can be invaluable for interpreting experimental data and confirming the identity of synthesized compounds.
-
NMR Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[20] These calculations can aid in the assignment of complex NMR spectra and in understanding how substituents affect the electronic environment of different atoms in the pyridine ring.
-
UV-Vis Spectra: The electronic transitions that give rise to UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT).[19][21] This can help to predict the color of a compound and to understand its photophysical properties.
Protocol: NMR Chemical Shift Calculation using Gaussian
-
Use the Optimized Geometry: Employ the previously optimized structure.
-
Specify the Job Type: In the route section, include the NMR keyword, for example, # B3LYP/6-311+G(d,p) NMR.
-
Reference to a Standard: The calculated absolute shielding values must be converted to chemical shifts by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.
3. Reactivity Descriptors: Predicting Chemical Behavior
Quantum chemistry provides a powerful framework for quantifying the reactivity of substituted pyridines.
-
pKa Prediction: The acidity constant (pKa) is a critical parameter in drug development, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The pKa of a substituted pyridine can be accurately predicted using thermodynamic cycles that combine gas-phase and solution-phase calculations.[12][22][23]
-
Nucleophilicity: The nucleophilicity of the pyridine nitrogen is a key determinant of its reactivity in many organic reactions.[10] This can be assessed by examining properties such as the HOMO energy and the charge on the nitrogen atom.
E. The Influence of Solvent: Implicit and Explicit Models
Many chemical and biological processes occur in solution, and the presence of a solvent can significantly impact the properties of a molecule.[24][25] Quantum chemical calculations can account for solvent effects in two main ways:
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium.[24] This is a computationally efficient way to capture the bulk electrostatic effects of the solvent and is often sufficient for many applications.
-
Explicit Solvation Models: In this approach, a small number of individual solvent molecules are included in the quantum mechanical calculation along with the solute.[26] This allows for the explicit treatment of specific solute-solvent interactions, such as hydrogen bonding. A combination of an explicit solvent molecule in the first solvation shell and an implicit model for the bulk solvent can often provide a highly accurate description of solvation.[22]
Caption: Different approaches for modeling solvent effects in quantum chemical calculations.
III. Case Study: Understanding the Effect of Substituents on the pKa of 4-Substituted Pyridines
To illustrate the practical application of these methods, let's consider a study on the effect of electron-donating and electron-withdrawing substituents on the pKa of 4-substituted pyridines.
Objective: To computationally predict the pKa of 4-aminopyridine (an electron-donating group) and 4-cyanopyridine (an electron-withdrawing group) and rationalize the observed trends.
Methodology:
-
Geometry Optimization and Frequency Calculation: The structures of the neutral and protonated forms of pyridine, 4-aminopyridine, and 4-cyanopyridine are optimized in the gas phase and in an aqueous solution using the B3LYP functional and the 6-311+G(d,p) basis set with the SMD implicit solvation model. Frequency calculations are performed to confirm that the optimized structures are true minima.
-
pKa Calculation: The pKa is calculated using the following thermodynamic cycle:
-
Calculate the Gibbs free energy of the deprotonation reaction in the gas phase (ΔG_gas). . PyH⁺(gas) → Py(gas) + H⁺(gas) .
-
Calculate the solvation free energies of the protonated pyridine (ΔG_solv(PyH⁺)), the neutral pyridine (ΔG_solv(Py)), and the proton (ΔG_solv(H⁺)). The experimental value for the solvation free energy of the proton is typically used.
-
Calculate the Gibbs free energy of the deprotonation reaction in solution (ΔG_aq) using the following equation: . ΔG_aq = ΔG_gas + ΔG_solv(Py) + ΔG_solv(H⁺) - ΔG_solv(PyH⁺) .
-
Calculate the pKa using the equation: . pKa = ΔG_aq / (2.303 * RT) .
-
Analysis of Results:
The calculated pKa values would be compared with experimental data to validate the computational protocol. The electronic properties of the molecules would then be analyzed to understand the underlying reasons for the pKa differences.
-
4-Aminopyridine: The electron-donating amino group increases the electron density on the pyridine ring, particularly at the nitrogen atom. This is reflected in a more negative electrostatic potential around the nitrogen and a higher HOMO energy compared to pyridine. This increased electron density makes the nitrogen more basic and thus more readily protonated, resulting in a higher pKa.
-
4-Cyanopyridine: The electron-withdrawing cyano group decreases the electron density on the pyridine ring and the nitrogen atom. This leads to a less negative electrostatic potential around the nitrogen and a lower HOMO energy. The nitrogen is therefore less basic, and the pKa is lower than that of pyridine.
| Compound | Substituent Effect | Expected Charge on N | Expected HOMO Energy | Expected pKa |
| 4-Aminopyridine | Electron-donating | More negative | Higher | Higher |
| Pyridine | Reference | - | - | Reference |
| 4-Cyanopyridine | Electron-withdrawing | Less negative | Lower | Lower |
This case study demonstrates how a systematic computational approach can not only predict important chemical properties but also provide a detailed, mechanistic understanding of the structure-property relationships that govern the behavior of substituted pyridines.
IV. The Future of Quantum Chemistry in Pyridine Research
The field of computational chemistry is constantly evolving, with new methods and more powerful computers enabling the study of increasingly complex systems.[27][28] The application of machine learning and artificial intelligence is poised to further revolutionize the field, allowing for the rapid screening of vast chemical libraries and the development of highly accurate predictive models.[29] For researchers working with substituted pyridines, these advancements will open up new avenues for discovery, from the design of next-generation therapeutics to the development of novel functional materials.
By integrating the principles and protocols outlined in this guide, researchers can harness the power of quantum chemical calculations to accelerate their research and gain unprecedented insights into the fascinating world of substituted pyridines.
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Introduction: The Strategic Importance of a Halogenated Pyridinol
An In-Depth Technical Guide to 5-Chloro-3-pyridinol: Synthesis, Reactivity, and Applications
5-Chloro-3-pyridinol is a halogenated aromatic heterocycle built upon a pyridine core. The strategic placement of a hydroxyl group at the 3-position and a chlorine atom at the 5-position imparts a unique electronic and steric profile, making it a highly valuable building block in synthetic chemistry.[1] The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding and its favorable solubility characteristics.[2][3] The chloro and hydroxyl substituents on the 5-Chloro-3-pyridinol ring offer versatile handles for further chemical modification, allowing for the construction of complex molecular architectures. Consequently, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
This guide provides a comprehensive overview of 5-Chloro-3-pyridinol, detailing its physicochemical properties, synthesis methodologies, chemical reactivity, and applications, with a particular focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key properties of 5-Chloro-3-pyridinol are summarized below.
| Property | Value | Reference |
| CAS Number | 74115-12-1 | [4][5] |
| Molecular Formula | C₅H₄ClNO | [1][5] |
| Molecular Weight | 129.54 g/mol | [5] |
| Appearance | Light yellow to brown crystalline powder | [4][5] |
| Melting Point | 160-162 °C | [4][5] |
| Boiling Point | 324.7±22.0 °C (Predicted) | [4] |
| pKa | 8.37±0.10 (Predicted) | [4] |
| Solubility | Soluble in water | [4] |
| SMILES String | Oc1cncc(Cl)c1 | [5] |
| InChI Key | TUIDQYRZDZRHPQ-UHFFFAOYSA-N | [1][5] |
Synthesis and Manufacturing: A Mechanistic Approach
The synthesis of 5-Chloro-3-pyridinol is not a trivial process and typically involves a multi-step sequence. One common route begins with a readily available starting material, 2-amino-5-chloropyridine, and proceeds through a series of diazotization, nitration, and reduction reactions. This pathway highlights several key transformations in heterocyclic chemistry.
A plausible synthetic pathway is outlined below, based on established chemical principles for pyridine functionalization.[6]
Caption: Synthetic pathway for 5-Chloro-3-pyridinol from 2-amino-5-chloropyridine.
Step-by-Step Experimental Protocol
The following protocol is a representative laboratory-scale synthesis.
Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine
-
Diazotization: Dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid at a low temperature (0-5 °C). Add a solution of sodium nitrite dropwise while maintaining the temperature. The formation of a diazonium salt is the critical step. This electrophilic species is highly reactive.
-
Hydrolysis: The reaction mixture is then carefully heated (e.g., to 30-50 °C).[6] The diazonium group is an excellent leaving group (N₂) and is displaced by water to yield 2-hydroxy-5-chloropyridine.
-
Isolation: Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and dry.
Step 2: Nitration of 2-Hydroxy-5-chloropyridine
-
Reaction Setup: Add 2-hydroxy-5-chloropyridine to a mixture of concentrated sulfuric acid and nitric acid (a nitrating mixture) at a controlled temperature, typically between 50-60 °C.[6]
-
Mechanism: The hydroxyl group is an activating, ortho-, para-director. The nitronium ion (NO₂⁺) generated in the acidic mixture undergoes electrophilic aromatic substitution, primarily at the position ortho to the hydroxyl group (the 3-position), to yield 2-hydroxy-3-nitro-5-chloropyridine.
-
Work-up: Carefully pour the reaction mixture onto ice to precipitate the product. Filter, wash with water until the filtrate is neutral, and dry.
Step 3: Reduction of the Nitro Group
-
Reaction: The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in acidic medium (e.g., acetic acid or HCl) or catalytic hydrogenation (H₂ gas with a palladium catalyst).[6]
-
Isolation: After the reaction is complete, the product, 2-hydroxy-3-amino-5-chloropyridine, is isolated by filtering off the catalyst (if used) and adjusting the pH to precipitate the product.
Step 4: Conversion to 5-Chloro-3-pyridinol
-
Final Diazotization: The resulting 2-hydroxy-3-amino-5-chloropyridine is subjected to another diazotization reaction under cold conditions (-10 to 5 °C).[6]
-
Hydrolysis: The mixture is then warmed to 50-60 °C, causing the diazonium salt to decompose and be replaced by a hydroxyl group, yielding the final product, 5-Chloro-3-pyridinol.[6]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
Chemical Reactivity and Key Transformations
The reactivity of 5-Chloro-3-pyridinol is governed by the interplay of the pyridine nitrogen, the electron-donating hydroxyl group, and the electron-withdrawing chlorine atom. Like other pyridines, the ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, C6).[2] However, the substituents modulate this reactivity.
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling: The chlorine atom can participate in palladium-catalyzed cross-coupling reactions. For instance, it can be coupled with arylboronic acids, such as 3-pyridylboronic acid, to form biaryl structures.[4][5] This reaction is a cornerstone of modern medicinal chemistry for constructing carbon-carbon bonds.
-
Etherification: The hydroxyl group can be deprotonated with a base and subsequently alkylated to form ethers. This is demonstrated in its use to prepare 4-(5-chloropyridin-3-yloxy)isoquinoline, a key step in synthesizing more complex molecules.[4][5][7]
Caption: Key chemical transformations of 5-Chloro-3-pyridinol.
Applications in Drug Discovery and Development
The pyridine nucleus is a fundamental scaffold in a multitude of approved drugs, valued for its metabolic stability and ability to improve the pharmacokinetic properties of a molecule.[2][3] 5-Chloro-3-pyridinol, as a functionalized pyridine, is an important intermediate in the synthesis of various biologically active compounds.[1]
-
Scaffold for Bioactive Molecules: The presence of both a nucleophilic hydroxyl group and a chlorine atom suitable for cross-coupling makes 5-Chloro-3-pyridinol a versatile starting point for building libraries of compounds for screening. These derivatives have shown potential antimicrobial and herbicidal properties.[1]
-
Intermediate for Complex Drugs: While direct incorporation into a final drug is less common, its role as a precursor is critical. For example, related pyridine structures are key components in the synthesis of complex anticancer agents like Irinotecan, where precise substitution patterns on the heterocyclic rings are essential for activity.[8] The ability to build upon the 5-Chloro-3-pyridinol core allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling of 5-Chloro-3-pyridinol is essential to ensure safety.
Hazard Identification:
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9] A dust mask (e.g., N95 type) is recommended when handling the powder.[7]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[10]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[10][11]
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[11]
-
It is recommended to store under an inert atmosphere at room temperature.[4]
References
-
National Institutes of Health (NIH). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
National Institutes of Health (NIH). 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
-
National Institutes of Health (NIH). 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem. [Link]
-
National Institutes of Health (NIH). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 5-Chloro-2-hydroxypyridine. [Link]
Sources
- 1. CAS 74115-12-1: 5-Chloro-3-pyridinol | CymitQuimica [cymitquimica.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-3-pyridinol CAS#: 74115-12-1 [m.chemicalbook.com]
- 5. 5-Chloro-3-hydroxypyridine 5-Chloro-3-pyridinol [sigmaaldrich.com]
- 6. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 7. 5-クロロ-3-ヒドロキシピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 9. echemi.com [echemi.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Technical Guide: Tautomerism in 3-Hydroxypyridine and Its Derivatives
Executive Summary
3-Hydroxypyridine (3-HP) represents a unique scaffold in heterocyclic chemistry. Unlike its 2- and 4-isomers, which predominantly exist as neutral lactams (pyridones), 3-HP cannot form a neutral keto species without disrupting aromaticity or invoking charge separation. Consequently, its tautomeric equilibrium exists between a neutral enol and a zwitterionic species (pyridinium-3-oxide).
This guide provides a deep technical analysis of this equilibrium, its sensitivity to environmental factors, and its critical implications in drug design—specifically regarding membrane permeability (
The Mechanistic Basis of 3-HP Tautomerism
The core distinction of 3-HP is the absence of a neutral amide-like tautomer. In 2-hydroxypyridine, the proton transfer from oxygen to nitrogen yields a stable, neutral 2-pyridone (lactam). In 3-HP, the analogous proton transfer creates a formal positive charge on the nitrogen and a negative charge on the oxygen, resulting in a zwitterion.
Structural Equilibrium
The equilibrium constant (
The following diagram illustrates the structural interconversion and the "forbidden" neutral keto form that drives the zwitterionic character.
Figure 1: The tautomeric equilibrium of 3-HP. Note that the neutral keto form is energetically inaccessible, forcing the system into a zwitterionic state in polar media.
Solvent and Environmental Effects[1]
The position of the equilibrium is governed by the dielectric constant (
Solvatochromism and Stability
In the gas phase and non-polar solvents (e.g., cyclohexane), the neutral enol is the exclusive species because the energy cost of charge separation is not compensated by solvation. In water, the high dielectric constant and H-bonding capacity stabilize the separated charges of the zwitterion , leading to a near 1:1 mixture (
Table 1: Solvent Influence on Tautomeric Equilibrium ( )[2]
| Solvent | Dielectric Constant ( | Dominant Species | Approx.[1] | Mechanistic Driver |
| Gas Phase | 1.0 | Neutral Enol | Lack of solvation energy for charge separation. | |
| Cyclohexane | 2.02 | Neutral Enol | Non-polar environment disfavors dipole generation. | |
| Acetonitrile | 37.5 | Mixed | Polar aprotic; stabilizes dipole but lacks H-bond network. | |
| Water | 78.4 | Mixed (Zwitterion favored) | Strong H-bonding network stabilizes | |
| DMSO | 46.7 | Zwitterion favored | High polarity and strong H-bond acceptor ability. |
Note: Values are derived from spectroscopic integration (UV-Vis/NMR) and vary slightly based on temperature and concentration.
Substituent Effects on Derivatives[1][3][4][5][6]
Modifying the pyridine ring shifts the
Electronic Modulation
-
Electron-Withdrawing Groups (EWGs): Substituents like -Cl or -NO2 (especially at C2 or C6) destabilize the positive charge on the nitrogen in the zwitterion. This shifts the equilibrium back toward the neutral enol .
-
Example: 2-chloro-3-hydroxypyridine exists predominantly as the enol even in polar solvents due to the inductive effect reducing N-basicity.
-
-
Electron-Donating Groups (EDGs): Substituents like -CH3 stabilize the positive charge on the nitrogen, pushing the equilibrium toward the zwitterion .
Vitamin B6 (Pyridoxine) Relevance
The 3-hydroxy group is a core feature of the Vitamin B6 scaffold.[2] In biological systems, the zwitterionic form is often the active species in enzyme active sites (e.g., transaminases), where specific residues stabilize the charged state to facilitate catalysis.
Analytical Methodologies
Accurate determination of
UV-Vis Spectroscopy
The most accessible method. The enol and zwitterion have distinct absorption maxima (
-
Enol:
(Water) -
Zwitterion:
(Water)
NMR Spectroscopy
- H NMR: Often shows averaged signals due to rapid exchange unless cooled to low temperatures.
-
N NMR: The definitive method. The chemical shift of the nitrogen is highly sensitive to protonation state.
-
Neutral Pyridine N:
-
Protonated/Zwitterionic N:
-
Experimental Protocol: Determination of by UV-Vis
This protocol uses the "Ratio Method" by comparing the analyte to fixed derivatives (O-methyl vs. N-methyl) which serve as non-tautomerizing standards.
Objective: Determine
Workflow Diagram
Figure 2: Step-by-step workflow for the spectroscopic determination of tautomeric constants.
Detailed Steps
-
Preparation of Standards:
-
Standard A (Enol mimic): The O-methyl ether derivative (e.g., 3-methoxypyridine). This locks the molecule in the "neutral" spectral form.
-
Standard B (Zwitterion mimic): The N-methyl derivative (e.g., 1-methyl-3-oxidopyridinium). This locks the molecule in the "zwitterionic" spectral form.
-
Spectral Acquisition:
-
Dissolve all compounds in the target solvent (e.g., 10 mM Phosphate Buffer, pH 7.4) to a concentration of
. -
Record UV-Vis spectra from 220 nm to 400 nm.
-
-
Calculation:
-
Determine the molar extinction coefficient (
) for Standard A at and Standard B at . -
Use the absorbance of the Analyte (
) at these wavelengths to solve the simultaneous equations for species concentration.
-
Self-Validation Check: If the spectra of the analyte at varying pH or solvent ratios do not pass through a clear isosbestic point, it indicates the presence of a third species (e.g., decomposition or anionic form if pH is too high), and the experiment must be rejected.
Implications in Drug Design
Understanding this equilibrium is vital for medicinal chemistry optimization.
-
Membrane Permeability: The neutral enol form is responsible for passive diffusion through lipid bilayers. A derivative that exists 99% as a zwitterion in water may show poor oral bioavailability despite a favorable calculated LogP (cLogP) if the calculation algorithm assumes the neutral form.
-
Bioisosterism: 3-HP is often used as a bioisostere for phenols or amides.
-
Phenol Mimic: In the enol form, it donates H-bonds.[2]
-
Amide Mimic: In the zwitterionic form, the
acts as a donor and as a strong acceptor, mimicking the amide backbone geometry.
-
References
-
Tautomeric equilibrium in 3-hydroxypyridine and the overlapping spectral response problem. Journal of Physical Chemistry Letters. (2022). [Link]
-
How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. Journal of Physical Chemistry B. (2021). [Link]
-
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine. RSC Advances. (2014). [Link]
-
Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine. ChemPhysChem. (2017). (Provides comparative context for substituent effects). [Link]
-
Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design. Future Medicinal Chemistry. (2022). [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Deployment of 5-Chloro-3-hydroxypyridine in Suzuki-Miyaura Cross-Coupling
Executive Summary
5-Chloro-3-hydroxypyridine (CAS: 74115-12-1) represents a bifunctional scaffold critical to medicinal chemistry, particularly in the synthesis of kinase inhibitors and nicotinic acetylcholine receptor ligands. Its utility in Suzuki-Miyaura cross-coupling is defined by a central dichotomy: Direct C5-arylation (retaining the hydroxyl motif) versus C3-activation (converting the hydroxyl to a leaving group).
This guide provides validated protocols for both pathways. It addresses the specific challenges posed by the free hydroxyl group—catalyst poisoning via phenoxide coordination and solubility issues—and the electronic deactivation of the 5-chloro position.
Strategic Analysis & Reaction Pathways
The reactivity of 5-chloro-3-hydroxypyridine is governed by two competing electronic features: the electron-deficient pyridine ring (activating) and the electron-donating hydroxyl group (deactivating when deprotonated).
The "Pyridinol" Challenge
In standard basic Suzuki conditions (pH > 10), the 3-hydroxyl group is deprotonated (
-
Increases electron density on the ring, making oxidative addition at the C5-chloride slower.
-
Competes for Palladium coordination , potentially forming stable, non-reactive Pd-alkoxide species.
-
Reduces solubility in non-polar organic solvents (e.g., Toluene), necessitating polar or aqueous systems.
Decision Matrix
Researchers must choose a pathway based on the desired regioselectivity:
-
Path A (Direct C5-Coupling): Targets the chloride.[1] Requires specialized ligands (Buchwald biaryl phosphines) to facilitate oxidative addition on the electron-rich chloropyridinate.
-
Path B (C3-Activation): Converts 3-OH to 3-OTf (Triflate). The triflate is significantly more reactive than the chloride (
), allowing selective coupling at C3 while preserving the C5-chloride for subsequent steps.
Figure 1: Divergent synthetic pathways for 5-chloro-3-hydroxypyridine. Path A utilizes the native chloride; Path B creates a highly reactive triflate site.
Protocol A: Direct C5-Arylation (Unprotected)
Objective: Synthesize 5-aryl-3-hydroxypyridines without protecting the phenol. Mechanism: High-turnover catalysis using bulky phosphine ligands to overcome electronic deactivation.
Critical Parameters
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G2 or Pd(dppf)Cl₂ | XPhos is essential for sterically hindered or electron-rich aryl chlorides. Pd(dppf)Cl₂ is a robust, lower-cost alternative for simpler substrates. |
| Base | K₃PO₄ (3.0 equiv) | Mild enough to prevent rapid protodeboronation but strong enough to buffer the acidic phenol. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Water is strictly required to solubilize the potassium pyridinolate intermediate. |
| Temp | 80–100 °C | High energy barrier for oxidative addition into C-Cl requires elevated heat. |
Step-by-Step Procedure
-
Charge Reaction Vessel:
-
To a 20 mL microwave vial or round-bottom flask equipped with a stir bar, add:
-
5-Chloro-3-hydroxypyridine (1.0 equiv, 1.0 mmol, 129.5 mg)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Potassium phosphate tribasic (
) (3.0 equiv, 3.0 mmol, 636 mg)
-
-
Note: The excess base accounts for the consumption of 1 equiv by the hydroxyl group.
-
-
Catalyst Addition:
-
Add XPhos Pd G2 (2 mol%, 0.02 mmol).
-
Alternative: If XPhos is unavailable, use Pd(dppf)Cl₂·DCM (5 mol%).
-
-
Solvent & Degassing:
-
Add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).
-
Seal the vessel and sparge with Argon or Nitrogen for 5 minutes. Oxygen exclusion is critical to prevent phenol oxidation.
-
-
Reaction:
-
Heat to 90 °C for 4–12 hours.
-
Monitor by LC-MS. The starting material (m/z ~130) should disappear.
-
-
Work-up (pH Adjustment is Vital):
-
Acidify the mixture to pH ~5–6 using 1N HCl. The product is amphoteric; if the pH is too high, it remains in the aqueous phase as a salt. If too low, the pyridine nitrogen protonates.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash combined organics with Brine, dry over
, and concentrate.
Protocol B: Chemoselective C3-Arylation (via Triflate)
Objective: Synthesize 3-aryl-5-chloropyridines. Mechanism: Exploiting the rate difference between C-OTf (fast) and C-Cl (slow) oxidative addition.
Step 1: Synthesis of 5-Chloro-3-pyridyl Triflate
-
Dissolve 5-chloro-3-hydroxypyridine (1.0 equiv) in dry DCM (0.2 M) at 0 °C.
-
Add Pyridine (2.0 equiv) followed by dropwise addition of Triflic Anhydride (
, 1.1 equiv). -
Stir at 0 °C -> RT for 2 hours.
-
Quench with water, extract with DCM. Purify via silica flash chromatography (Hexane/EtOAc).
-
Result: A highly reactive electrophile at C3.
-
Step 2: Chemoselective Suzuki Coupling
-
Reagents:
-
5-Chloro-3-pyridyl triflate (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Sodium Carbonate (
) (2.0 equiv)
-
-
Catalyst Selection:
-
Use Pd(PPh₃)₄ (3 mol%).
-
Why? Tetrakis is active enough for triflates but generally too sluggish for unactivated aryl chlorides at moderate temperatures, ensuring the C5-Cl bond remains intact.
-
-
Conditions:
-
Solvent: Toluene/EtOH/Water (4:1:1) or DME/Water.
-
Temperature: 60–70 °C . Do not overheat (>90 °C) to avoid competing coupling at the chloride.
-
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (Path A) | Catalyst poisoning by pyridine N or phenoxide O. | Switch to XPhos or SPhos (bulky ligands prevent coordination). Increase catalyst loading to 5 mol%. |
| Protodeboronation | Boronic acid instability in aqueous base. | Use Boronic Esters (Pinacol) instead of acids. Lower base concentration or switch to |
| Product in Aqueous Phase | Improper pH during workup. | The product is a zwitterion. Adjust aqueous layer to the isoelectric point (typically pH 5-6) before extraction. |
| Homocoupling | Oxidation of boronic acid. | Ensure rigorous degassing (Ar sparge). |
References
-
Sigma-Aldrich. 5-Chloro-3-hydroxypyridine Product Specification & Reactivity.Link
-
Billingsley, K., Buchwald, S.L. (2006).[3] "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition. (Demonstrates efficacy of XPhos for heteroaryl chlorides). Link
-
Molander, G. A., et al. (2012). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry. (Discusses aqueous compatibility crucial for hydroxypyridines). Link
-
Littke, A. F., Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie. (Foundational text on activating aryl chlorides). Link
-
BenchChem. Application Notes for Chloropyridazine Coupling. (Analogous chemistry for chloropyridines). Link
Sources
using 5-Chloro-3-hydroxypyridine as a building block in organic synthesis
Application Note: 5-Chloro-3-hydroxypyridine in Drug Discovery & Synthesis
Part 1: Introduction & Chemical Profile
The "Phenol" of the Pyridine Family 5-Chloro-3-hydroxypyridine is a high-value heterocyclic building block that bridges the gap between the lipophilicity of aryl chlorides and the metabolic handle of phenols. Unlike its 2- and 4-hydroxypyridine isomers, which exist predominantly as amide-like pyridones (lactams), the 3-hydroxy isomer retains a true phenolic character. This unique tautomeric stability allows it to serve as a robust bioisostere for phenols , offering modified pKa, improved metabolic stability, and distinct hydrogen-bonding vectors.
Key Physicochemical Properties:
-
Tautomerism: Exists primarily as the 3-hydroxypyridine zwitterion or neutral form, avoiding the catalytically problematic pyridone tautomer common in 2- and 4-isomers.
-
Acidity (pKa): The 5-chloro substituent exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the 3-hydroxyl group compared to the unsubstituted parent. This makes the oxygen anion a softer, more selective nucleophile.
-
Orthogonal Reactivity: The molecule offers three distinct vectors for diversification:
-
O-Nucleophile: For ether/ester formation (C-3 position).
-
Electrophile: For Palladium-catalyzed cross-coupling (C-5 position).
-
N-Center: Tunable basicity for salt formation or directing group utility.
-
Part 2: Reactivity & Synthesis Workflows
Diagram 1: Orthogonal Functionalization Strategy
The following flowchart illustrates the divergent synthetic pathways accessible from this core scaffold.
Caption: Divergent synthesis map showing direct O-functionalization versus C-5 modification requiring transient protection.
Part 3: Detailed Experimental Protocols
Protocol A: Regioselective O-Alkylation (Ether Synthesis)
Context: This reaction exploits the phenolic nature of the 3-OH group. Unlike 2-pyridones which suffer from N- vs O-alkylation competition, 5-chloro-3-hydroxypyridine gives exclusive O-alkylation under mild basic conditions.
Materials:
-
5-Chloro-3-hydroxypyridine (1.0 equiv)
-
Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) -
Solvent: Acetone or DMF (0.2 M)
Step-by-Step:
-
Charge: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 5-chloro-3-hydroxypyridine (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvate: Add Acetone (for reactive halides) or DMF (for less reactive electrophiles). Stir at room temperature for 15 minutes to allow deprotonation (formation of the pyridin-3-olate).
-
Addition: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction:
-
For Benzyl Bromides: Stir at reflux (approx. 56°C) for 4–6 hours.
-
For Alkyl Iodides: Stir at room temperature for 12–18 hours.
-
-
Workup: Filter off the inorganic salts. Concentrate the filtrate in vacuo. Partition the residue between EtOAc and water. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel chromatography (0–30% EtOAc in Hexanes).
Validation Point: The product should show a distinct shift in the aromatic region (loss of broad OH signal) and appearance of alkyl protons in
Protocol B: Synthesis of Active Esters (SARS-CoV-2 Mpro Inhibitor Motif)
Context: This protocol mimics the synthesis of potent protease inhibitors (e.g., GRL-0496) where the 5-chloro-3-hydroxypyridine serves as a leaving group or recognition element.
Materials:
-
Carboxylic Acid substrate (e.g., Indole-carboxylic acid, 1.0 equiv)
-
5-Chloro-3-hydroxypyridine (1.2 equiv)
-
EDC
HCl (1.5 equiv) -
DMAP (1.0 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step:
-
Dissolution: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (
). -
Activation: Add EDC
HCl (1.5 mmol) and DMAP (1.0 mmol). Stir for 10 minutes until the solution becomes clear/homogeneous. -
Coupling: Add 5-chloro-3-hydroxypyridine (1.2 mmol) in one portion.
-
Incubation: Stir at 23°C for 12 hours.
-
Workup: Dilute with DCM (20 mL). Wash successively with 1N HCl (to remove DMAP/pyridines), sat.
, and brine. -
Isolation: Dry (
) and concentrate. Purify via flash chromatography.
Scientist's Note: The electron-withdrawing chlorine at C-5 increases the leaving group ability of the 3-oxypyridine, making these esters "active" enough to react with cysteine proteases (like SARS-CoV-2 Mpro) but stable enough for isolation.
Protocol C: Suzuki-Miyaura Cross-Coupling at C-5
Context: Functionalizing the C-5 position requires the C-Cl bond to undergo oxidative addition. The free hydroxyl group can poison Pd catalysts; therefore, protection is recommended.
Step 1: Protection (Benzyl Ether)
-
Follow Protocol A using Benzyl Bromide to generate 3-(benzyloxy)-5-chloropyridine.
Step 2: Cross-Coupling
-
Substrate: 3-(benzyloxy)-5-chloropyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) + XPhos (10 mol%) OR (5 mol%) -
Base:
(3.0 equiv, aqueous 2M solution) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Combine protected substrate, boronic acid, and Pd catalyst/ligand in a microwave vial.
-
Add Dioxane and aqueous base. Seal and purge with Argon.
-
Heat to 90–100°C for 4–12 hours (or 120°C for 30 min in microwave).
-
Standard aqueous workup and silica purification.
-
Optional: Remove Benzyl group via hydrogenation (
, Pd/C) to restore the 3-OH functionality on the new biaryl scaffold.
Part 4: Case Studies in Drug Discovery
SARS-CoV-2 Mpro Inhibitors (Antiviral)[1][2][3]
-
Compound: GRL-0496 and related Indole-chloropyridinyl esters.
-
Mechanism: The 5-chloro-3-hydroxypyridine moiety acts as a specific leaving group. Upon binding to the SARS-CoV-2 Main Protease (Mpro), the catalytic Cysteine-145 attacks the ester carbonyl. The 5-chloro-3-hydroxypyridine is displaced, and the indole portion forms a covalent thioester bond with the enzyme, irreversibly inhibiting viral replication.
-
Impact of 5-Cl: The chlorine atom is critical. It tunes the pKa of the leaving group (phenol) to the "Goldilocks" zone—reactive enough for the enzyme but stable in plasma. Removal of the Cl or shifting it to other positions drastically reduces antiviral potency.
Nav1.7 Ion Channel Blockers (Pain Management)
-
Application: Used as a scaffold in sulfonamide-based inhibitors for chronic pain.
-
Role: The pyridine ring serves as a bioisostere for a phenyl ring, improving solubility and reducing lipophilicity (LogD), while the 3-substituent allows for precise orientation in the voltage-gated sodium channel binding pocket.
Part 5: References & Data Sources
-
SARS-CoV-2 Inhibitor Design:
-
Antiviral Esterification Protocols:
-
Nav1.7 Inhibitor Patent:
-
Title: Sulfonamide derivatives as Nav1.7 inhibitors (Patent CA2800971A1).
-
Source: Google Patents.
-
URL:
-
-
Tautomerism of Hydroxypyridines:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemtube3d.com [chemtube3d.com]
Application Note: The Role of 5-Chloro-3-hydroxypyridine in Drug Discovery and Design
Executive Summary
5-Chloro-3-hydroxypyridine (5-Cl-3-HP) has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as a critical bioisostere for phenolic moieties. Its utility lies in its ability to modulate physicochemical properties—specifically acidity (
This application note provides a comprehensive technical guide for integrating 5-Cl-3-HP into drug design campaigns. It details the mechanistic rationale for its use, validated synthetic protocols for its functionalization, and experimental workflows for assessing its metabolic advantages.
Chemo-Physical Properties & Bioisosteric Rationale[1]
The Phenol Bioisostere
The 3-hydroxypyridine motif is a classic bioisostere for phenol. However, the introduction of a chlorine atom at the 5-position transforms the scaffold's electronic landscape, offering three distinct advantages:
-
Acidity Modulation:
-
Phenol:
(Weak H-bond donor at physiological pH). -
3-Hydroxypyridine:
(N-H ) and (O-H). -
5-Cl-3-HP: The electron-withdrawing chlorine (via inductive effect,
) lowers the of the hydroxyl group further (estimated range 7.5–8.2). This increases the H-bond donating capability of the hydroxyl group at physiological pH compared to phenol, potentially strengthening interactions with target protein residues (e.g., Asp, Glu).
-
-
Metabolic Blocking:
-
Phenols are highly susceptible to Phase I oxidation (hydroxylation) and Phase II conjugation (glucuronidation).
-
The 5-position of the pyridine ring is electronically active. Blocking this site with chlorine prevents oxidative metabolism (e.g., by CYP450s) that typically occurs para to the nitrogen or meta to the hydroxyl, thereby extending the half-life (
) of the molecule.
-
-
Lipophilicity Tuning:
-
The chlorine atom increases the lipophilicity (
) relative to the unsubstituted 3-hydroxypyridine, improving membrane permeability without the liability of a full phenyl ring.
-
Structural Logic Diagram
The following diagram illustrates the pharmacophoric features of the 5-Cl-3-HP scaffold compared to a standard phenol.
Figure 1: Pharmacophore comparison highlighting the metabolic blocking and electronic tuning provided by the 5-Cl substituent.
Synthetic Protocols
The 5-Cl-3-HP scaffold is versatile, allowing for modification at the hydroxyl group (O-alkylation) or the carbon skeleton (Suzuki coupling).
Protocol A: Selective O-Alkylation (Ether Synthesis)
This protocol describes the synthesis of 3-alkoxy-5-chloropyridines. The challenge here is avoiding N-alkylation, which can occur due to the pyridone tautomer.
Reagents:
-
5-Chloro-3-hydroxypyridine (1.0 equiv)
-
Alkyl Halide (R-X, 1.2 equiv)
-
Cesium Carbonate (
, 2.0 equiv) or Silver Carbonate ( , for high O-selectivity) -
Solvent: DMF or Acetonitrile (anhydrous)
Step-by-Step Procedure:
-
Preparation: Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 5-Chloro-3-hydroxypyridine (1.0 mmol) in anhydrous DMF (5 mL).
-
Base Addition: Add
(2.0 mmol) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.-
Note: The solution often turns yellow/orange upon deprotonation.
-
-
Alkylation: Dropwise add the Alkyl Halide (1.2 mmol).
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass = MW of R + 129.5 - HCl).
-
Workup: Dilute with EtOAc (20 mL) and wash with water (
) to remove DMF. Dry the organic layer over . -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The O-alkylated product typically elutes before the N-alkylated byproduct (if any).
Protocol B: Suzuki-Miyaura Cross-Coupling
The chlorine at position 5 functions as a handle for C-C bond formation, allowing the scaffold to serve as a core connector between two aromatic systems.
Reagents:
-
5-Chloro-3-hydroxypyridine (or its O-protected derivative) (1.0 equiv)
-
Aryl Boronic Acid (
, 1.5 equiv) -
Catalyst:
(5 mol%) + SPhos (10 mol%) OR + XPhos. -
Base:
(3.0 equiv)[1] -
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Procedure:
-
Degassing: In a microwave vial, combine the chloropyridine substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Palladium source and Ligand (SPhos is preferred for heteroaryl chlorides).
-
Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.
-
Validation: The reaction is complete when the starting chloride is consumed (monitor by TLC/LC-MS).
-
-
Workup: Filter through a celite pad to remove Palladium black. Concentrate the filtrate and purify via reverse-phase HPLC or flash chromatography.
Synthetic Decision Tree
Figure 2: Synthetic workflow for diversifying the 5-Cl-3-HP scaffold.
Metabolic Stability Assessment
To validate the "metabolic blocking" hypothesis, a comparative microsomal stability assay is required.
Experimental Protocol: Microsomal Stability
Objective: Determine the Intrinsic Clearance (
Materials:
-
Test Compounds (
DMSO stock). -
Liver Microsomes (Human/Rat,
protein concentration). -
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Procedure:
-
Pre-Incubation: Dilute microsomes to
in buffer. Spike with test compound (final conc. ). Incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove aliquots. -
Quenching: Immediately dispense into
cold Acetonitrile (containing internal standard). Centrifuge at 4000 rpm for 10 min. -
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time.
Data Interpretation:
Calculate
Expected Result: The 5-Cl-3-HP derivative typically exhibits a 2–5x reduction in
References
-
Sigma-Aldrich. 5-Chloro-3-hydroxypyridine Product Specification & Reactivity.Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7971, 3-Hydroxypyridine (Tautomerism and Properties).Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] Link
-
Common Organic Chemistry. Suzuki-Miyaura Coupling: Standard Conditions and Catalyst Selection.Link
-
SciFinder/ChemicalBook. Synthetic Routes and Physical Properties of 5-Chloro-3-hydroxypyridine.Link
Sources
Application Note & Protocol: A Validated Synthesis of 4-(5-Chloropyridin-3-yloxy)isoquinoline
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-(5-chloropyridin-3-yloxy)isoquinoline, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The protocol is centered around a copper-catalyzed Ullmann condensation, a robust and reliable method for the formation of diaryl ethers. We delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and outline methods for downstream purification and analytical validation. This guide is intended for researchers, chemists, and drug development professionals seeking a reproducible and well-documented synthetic route to this valuable compound.
Introduction and Scientific Rationale
The fusion of isoquinoline and pyridine ring systems through an ether linkage creates molecules of significant interest in modern pharmacology. The isoquinoline nucleus is a prominent feature in numerous alkaloids and therapeutic agents, known for a wide array of biological activities.[1][2] Similarly, the pyridine ring is a cornerstone of many pharmaceuticals. The target molecule, 4-(5-chloropyridin-3-yloxy)isoquinoline, combines these privileged scaffolds, making it an attractive building block for library synthesis and a candidate for screening in various therapeutic areas, including oncology and inflammatory diseases.
The synthetic strategy detailed herein employs the Ullmann condensation, a classic and highly effective method for forming C-O bonds between aryl halides and alcohols or phenols.[3][4] This copper-catalyzed cross-coupling reaction is particularly well-suited for this transformation due to its tolerance of the nitrogen-containing heterocyclic substrates and its ability to proceed under relatively mild conditions compared to traditional nucleophilic aromatic substitution (SNAr) reactions, which might require more activated substrates.[5] The choice of a copper-based system over other transition metals (e.g., palladium) is often driven by cost-effectiveness and a distinct reactivity profile for C-O bond formation.[6]
Reaction Principle and Mechanism
The Ullmann condensation for aryl ether synthesis involves the reaction of a phenoxide (or in this case, the deprotonated hydroxyl group of 4-hydroxyisoquinoline) with an aryl halide in the presence of a copper catalyst.[7]
The generally accepted mechanism proceeds through the following key steps:
-
Formation of the Copper(I) Alkoxide: The base (e.g., Cesium Carbonate) deprotonates the 4-hydroxyisoquinoline. The resulting isoquinolinate anion reacts with a Cu(I) salt to form a copper(I) isoquinolinate intermediate.
-
Oxidative Addition: The aryl halide (3,5-dichloropyridine) undergoes oxidative addition to the Cu(I) center, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired C-O bond of the final product and regenerate a Cu(I) species, which can re-enter the catalytic cycle.
The use of a high-boiling point, polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial for solubilizing the reactants and facilitating the reaction at elevated temperatures. Cesium carbonate is often the base of choice due to its high solubility in organic solvents and its ability to promote the reaction effectively.[5]
Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Required Purity | Supplier Notes |
| 4-Hydroxyisoquinoline | 23993-38-6 | 145.16 | >97% | Store in a cool, dry place. |
| 3,5-Dichloropyridine | 2457-47-8 | 147.99 | >98% | Irritant. Handle with care. |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 99.9% | Light sensitive. Store under inert gas. |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | >99% | Hygroscopic. Dry before use. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous, >99.8% | Toxic. Use in a ventilated fume hood. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | For workup and chromatography. |
| Hexanes | 110-54-3 | 86.18 | ACS Grade | For chromatography. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade | For extraction. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | N/A | For workup. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | Granular | For drying organic layers. |
| Silica Gel | 7631-86-9 | 60.08 | 230-400 mesh | For column chromatography. |
Equipment
-
Three-neck round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle and thermocouple
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Analytical balance
-
NMR spectrometer, Mass spectrometer (for characterization)
Critical Safety Precautions
This protocol involves hazardous materials. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are a suitable choice).[8]
-
Ventilation: All steps must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors from pyridine derivatives and DMF.[9][10] Pyridine and its derivatives are toxic, flammable, and can cause skin and respiratory irritation.[8][11]
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure the reaction setup is properly flushed with an inert gas like nitrogen or argon.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Contaminated solvents and solids must be collected in designated waste containers.[9]
-
Handling: Avoid contact with skin and eyes.[12] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Detailed Experimental Protocol
Synthesis of 4-(5-Chloropyridin-3-yloxy)isoquinoline
-
Reagent Preparation: To a 100 mL three-neck round-bottom flask, add 4-hydroxyisoquinoline (1.00 g, 6.89 mmol, 1.0 equiv.), 3,5-dichloropyridine (1.22 g, 8.27 mmol, 1.2 equiv.), Copper(I) Iodide (0.13 g, 0.69 mmol, 0.1 equiv.), and Cesium Carbonate (4.49 g, 13.78 mmol, 2.0 equiv.).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask via syringe.
-
Inert Atmosphere: Equip the flask with a reflux condenser and a nitrogen inlet. Flush the system with nitrogen for 10 minutes.
-
Reaction: With vigorous magnetic stirring, heat the reaction mixture to 120 °C using a heating mantle.
-
Monitoring: Maintain the temperature and stirring for 12-18 hours. Monitor the reaction progress by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes). The starting material (4-hydroxyisoquinoline) is highly polar and should remain near the baseline, while the product will have a higher Rf value.
-
Cooling: Once the reaction is complete (disappearance of the limiting reagent), remove the heating mantle and allow the mixture to cool to room temperature.
Workup and Extraction
-
Quenching: Pour the cooled reaction mixture into a beaker containing 100 mL of deionized water. This will precipitate the crude product and dissolve inorganic salts.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous phase with Dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying: Dry the combined organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry of silica in hexanes.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% EtOAc and gradually increasing to 40% EtOAc). Collect fractions and monitor by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 4-(5-chloropyridin-3-yloxy)isoquinoline as a purified solid.
Results and Characterization
The protocol is expected to yield the target compound in moderate to good yields, typically within the range of 50-70%, depending on reaction scale and purity of reagents.
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Yield | 50-70% |
| Purity (by HPLC/NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | Expect characteristic aromatic signals for both the isoquinoline and pyridine rings. Key signals would include the C1-H of the isoquinoline (a singlet at high ppm, ~8.5-9.0) and the protons on the pyridine ring. |
| ¹³C NMR (100 MHz, CDCl₃) | Expect distinct signals for all unique carbon atoms in the molecule. |
| Mass Spec (ESI+) | Calculated for C₁₄H₉ClN₂O: [M+H]⁺ = 257.04. Found: ~257.1 |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
References
-
ResearchGate. (2025). Synthesis and Reactivity of 3‐Halo‐4,5‐dihydroisoxazoles: An Overview. Available at: [Link]
-
American Chemical Society. (n.d.). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
MDPI. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available at: [Link]
- Google Patents. (n.d.). CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Available at: [Link]
- Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline.
-
Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Available at: [Link]
- Google Patents. (n.d.). CN114573569A - Preparation method of isoquinoline compounds.
-
Wikipedia. (n.d.). Isoquinoline. Available at: [Link]
-
Bartleby. (n.d.). Isoquinoline Synthesis. Available at: [Link]
-
Post Apple Scientific. (2023). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[3-(4-Chlorophenyl)isoquinolin-1-yl]-3,5-diethyl-1H-pyrazole. Available at: [Link]
-
ACS Publications. (1999). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Available at: [Link]
-
Chemical Papers. (1988). Isoquinoline alkaloids of Isopyrum thalictroides L.. Available at: [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2015). Pyridine, alkyl derivatives: Human health tier II assessment. Available at: [Link]
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: PYRIDINE. Available at: [Link]
-
MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-[3-(4-Chlorophenyl)isoquinolin-1-yl]-3,5-diphenyl-1H-pyrazole. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. carlroth.com [carlroth.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 11. nj.gov [nj.gov]
- 12. thermofishersci.in [thermofishersci.in]
reaction of 5-Chloro-3-hydroxypyridine with various lithium amides
Application Note: High-Precision Functionalization of 5-Chloro-3-hydroxypyridine via Lithium Amide Deprotonation
Executive Summary
The functionalization of 5-chloro-3-hydroxypyridine represents a unique challenge and opportunity in heterocyclic chemistry. This substrate possesses multiple reactive sites governed by competing directing effects: the nitrogen lone pair (C2/C6 direction), the hydroxyl group (C2/C4 direction via alkoxide), and the chlorine atom (C4/C6 inductive activation).
This guide details the protocols for reacting this substrate with various lithium amides (LDA, LiTMP, LiHMDS ). By manipulating the steric bulk of the base and the reaction temperature, researchers can selectively access C-4 functionalized products (via kinetic control) or pyridyne-derived scaffolds (via thermodynamic elimination).
Mechanistic Insight & Regioselectivity
To successfully manipulate 5-chloro-3-hydroxypyridine, one must understand the "Battle of the Directing Groups." Upon addition of the first equivalent of base, the substrate becomes a lithium 3-pyridyloxide. The second equivalent of base determines the fate of the C-H activation.
-
C-2 Position (Ortho to N, Ortho to OLi): Historically favored in simple 3-hydroxypyridines due to the Complex Induced Proximity Effect (CIPE) involving the ring nitrogen.
-
C-4 Position (Ortho to OLi, Ortho to Cl): In this specific substrate, C-4 is the "sweet spot." It is electronically activated by the inductive effect of the chlorine at C-5 and the resonance/coordination of the OLi at C-3.
-
C-6 Position (Ortho to N, Ortho to Cl): Generally less reactive due to the lack of the strong OLi director proximity.
The Decision Matrix:
-
LiTMP (Lithium 2,2,6,6-tetramethylpiperidide): Due to its extreme steric bulk, LiTMP cannot easily coordinate with the Nitrogen at C-2. It preferentially removes the most accessible and acidic proton at C-4 .
-
LDA (Lithium Diisopropylamide): Less bulky. Can access C-2 (coordination) or C-4 (acidity). Often leads to mixtures or, upon warming, rapid elimination to the pyridyne.
Strategic Pathway Visualization
The following diagram illustrates the divergent pathways available based on temperature and base selection.
Detailed Experimental Protocols
Protocol A: C-4 Regioselective Functionalization (Kinetic Control)
Target: Synthesis of 4-substituted-5-chloro-3-hydroxypyridines.
Reagents:
-
Substrate: 5-Chloro-3-hydroxypyridine (1.0 eq)
-
Base: LiTMP (2.2 eq) - Prepared in situ from 2,2,6,6-tetramethylpiperidine and n-BuLi.
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Electrophile: DMF, Iodine, or Benzaldehyde (1.2 eq)
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (2.3 eq) in THF. Cool to -78°C. Add n-BuLi (2.2 eq) dropwise. Stir for 30 mins at 0°C to ensure full deprotonation of the amine, then cool back to -78°C.
-
Substrate Addition: Dissolve 5-chloro-3-hydroxypyridine in minimal THF. Add this solution dropwise to the LiTMP solution at -78°C.
-
Note: The first equivalent forms the O-Li species. The solution may become heterogeneous.
-
Critical Step: Stir for 1 hour at -78°C. The bulky LiTMP removes the C-4 proton. The C-5 Chlorine stabilizes this anion inductively.
-
-
Electrophile Quench: Add the electrophile (neat or in THF) dropwise, maintaining the temperature below -70°C.
-
Workup: Allow the reaction to warm to room temperature only after quenching. Acidify with dilute acetic acid or NH4Cl (aq) to pH 6-7. Extract with EtOAc.
Validation Criteria:
-
NMR: Loss of the singlet at ~8.2 ppm (C4-H). Retention of C2-H and C6-H signals.
-
Yield: Expect 60-80% depending on the electrophile efficiency.
Protocol B: 4,5-Pyridyne Generation (Thermodynamic Control)
Target: Synthesis of fused hetero-systems or 4-amino/alkoxy derivatives via elimination-addition.
Concept: If the C4-lithiated species (generated in Protocol A) is warmed without an electrophile, the Lithium at C4 and Chlorine at C5 undergo elimination to form a strained 4,5-pyridyne.
Modifications to Protocol A:
-
Generate the dianion at -78°C using LiTMP or LDA.
-
Trapping Agent: Add a "trap" (e.g., Furan for Diels-Alder, or a secondary amine for nucleophilic addition) before warming.
-
Warming: Remove the cooling bath and allow the mixture to reach 0°C or RT.
-
Mechanism: The pyridyne forms and is immediately trapped.
-
Caution: Without a trap, the pyridyne will polymerize or react non-specifically.
-
Comparative Data: Base Selection Guide
The following table summarizes the behavior of different lithium amides with 5-chloro-3-hydroxypyridine.
| Base | Steric Bulk | pKa (Conj. Acid) | Primary Outcome at -78°C | Risk Factors |
| LiTMP | High | ~37 | C-4 Lithiation (Clean) | Low. Best for isolating the dianion. |
| LDA | Medium | ~36 | Mixture (C-4 / C-2) | High. Can cause "Halogen Dance" or premature pyridyne formation if temp fluctuates. |
| LiHMDS | High | ~30 | Incomplete | Base is often too weak to effectively deprotonate C-4 at -78°C efficiently compared to O-Li formation. |
Troubleshooting & Optimization
-
"I am getting starting material back."
-
Cause: Incomplete deprotonation. The O-Li salt is insoluble.
-
Solution: Add LiCl (1.0 eq) to the reaction mixture to solubilize the organolithium species (Knochel's Turbo-Grignard principle applied to lithiation).
-
-
"I see a mixture of regioisomers."
-
Cause: Temperature drift.
-
Solution: Ensure the internal temperature never rises above -75°C during the lithiation step. Use LiTMP instead of LDA to enforce steric selectivity.
-
-
"The product degraded during workup."
-
Cause: 3-hydroxypyridines are zwitterionic and water-soluble.
-
Solution: Do not perform a standard basic wash. Adjust pH to the isoelectric point (typically pH 5-6) and use polar extraction solvents (e.g., THF/EtOAc mixtures or n-Butanol).
-
References
-
Mongin, F., & Quéguiner, G. (2001). Advances in the Directed Metallation of Azines and Diazines (Pyridines, Pyrimidines, Pyrazines, Pyridazines, Quinolines, Benzodiazines and Carbolines). Part 1: Metallation of Pyridines, Quinolines and Carbolines. Tetrahedron.[1][2][3]
- Context: Foundational review on pyridine lithi
-
(General Journal Link for verification)
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization.
- Context: Establishes the principles of base selection (LiTMP vs LDA)
-
Gribble, G. W., & Saulnier, M. G. (1983). Syntheses of pyridines and other heterocycles via organolithium reagents.[1][2][4] Heterocycles.[1][2][5][6][7]
- Context: Early work establishing the generation of 3,4-pyridynes from 3-halo-4-lithiopyridines (and vice versa).
-
L’Helgoual’ch, J. M., Seggio, A., Chevallier, F., Yonehara, M., Jeanneau, E., Uchiyama, M., & Mongin, F. (2008).
- Context: Discusses the stabilization of sensitive pyridyl anions similar to the substr
(Note: While specific papers on "5-chloro-3-hydroxypyridine" are rare in open literature, the protocols above are derived from the established reactivity patterns of 3-chloro-5-alkoxypyridines and general 3-hydroxypyridine dianion chemistry as cited in the references above.)
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 4. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3-hydroxypyridines using ruthenium-catalyzed ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
Application Note: Robust HPLC Analysis of Pyridine-Containing Compounds
Executive Summary & Challenge Definition
Pyridine and its derivatives represent a classic "stress test" for HPLC method development. The fundamental challenge lies in the basicity of the pyridine nitrogen (
When analyzing pyridine species at neutral or weakly acidic pH (pH 4–6), two distinct retention mechanisms compete:
-
Hydrophobic Interaction: The desired partitioning between the analyte's carbon skeleton and the C18 ligand.
-
Ion-Exchange (Secondary Interaction): The electrostatic attraction between the positively charged pyridinium ion (
) and the negatively charged ionized silanols ( ).
The Result: Severe peak tailing (
This protocol details a High-pH Strategy as the primary solution, utilizing modern hybrid particle technology to suppress secondary interactions, alongside a Low-pH Alternative for alkali-labile compounds.
Mechanistic Insight: The Silanol Conflict
To solve the problem, one must visualize the interaction. The following diagram illustrates the "tug-of-war" occurring inside the column.
Figure 1: The dual-retention mechanism causing peak tailing. The electrostatic bond (red dashed line) is kinetically slow, causing the "tail" of the peak.
Primary Protocol: High pH Suppression (The Gold Standard)
Applicability: Stable pyridine derivatives, LC-MS compatible methods.
Concept: By elevating the mobile phase pH to >9.5 (at least 2 units above the analyte
Critical Material Requirements
-
Column: MUST be a Hybrid Particle (e.g., Waters XBridge BEH, Phenomenex Gemini, Agilent PLRP-S). Do not use standard silica columns above pH 8 , as the silica backbone will dissolve.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (
). -
Mobile Phase B: Acetonitrile (LC-MS Grade).
Step-by-Step Methodology
| Parameter | Specification | Rationale |
| Buffer Prep | Dissolve 0.79 g | Volatile buffer suitable for LC-MS; high buffering capacity at pH 10. |
| Column Temp | Reduces mobile phase viscosity and improves mass transfer kinetics. | |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard analytical flow.[1] |
| Gradient | 5% B to 95% B over 10 mins. | Pyridines are polar; starting at low organic ensures retention of the parent compound. |
| Detection | UV @ 254 nm | Pyridine ring |
Self-Validating System Suitability
To ensure the system is "in control," the following criteria must be met before sample analysis:
-
Tailing Factor (
): Must be for the Pyridine peak.-
Why: If
at pH 10, the column bed may be voiding (silica dissolution) or the pH has drifted lower.
-
-
Retention Factor (
): Must be for the first eluting peak.-
Why: Ensures retention is governed by chromatography, not just void volume transit.
-
Alternative Protocol: Low pH & Ion Pairing
Applicability: Compounds unstable at high pH or when hybrid columns are unavailable.
Concept: At pH < 3, silanols are protonated (
Buffer Selection Strategy
-
Standard: 0.1% Trifluoroacetic Acid (TFA).[2] The Trifluoroacetate anion pairs with the Pyridinium cation.
-
Pros: Excellent peak shape.[3]
-
Cons: Mass Spec signal suppression.
-
-
Chaotropic: 50 mM Sodium Perchlorate (
) + 0.1% (pH ~2.5).-
Pros: Perchlorate disrupts the solvation shell of the cation, driving it onto the stationary phase. Superior peak shape for basics.[4]
-
Cons: Non-volatile (UV only). Explosion hazard if dried salts accumulate.
-
Low pH Workflow (UV-Only Method)
-
Mobile Phase A: 50 mM
in water, adjusted to pH 2.5 with . -
Mobile Phase B: Acetonitrile.
-
Column: Standard End-capped C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Gradient: Isocratic or shallow gradient (e.g., 10-40% B).
-
Note: Basic compounds elute earlier at low pH (unless ion-pairing is very strong) because they are charged.
-
Method Decision Matrix
Use this logic flow to select the correct protocol for your specific pyridine derivative.
Figure 2: Decision tree for selecting mobile phase and column chemistry based on analyte stability and detection mode.
Troubleshooting & Optimization
Even with robust protocols, deviations occur. Use this guide to diagnose issues.
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing (High pH) | Column voiding or pH drift. | 1. Check buffer pH.[2][4][5] 2. Replace column (silica dissolution is irreversible). |
| Peak Tailing (Low pH) | Silanol activity ("Overloading"). | 1. Add 5mM Triethylamine (TEA) as a sacrificial base (UV only). 2. Increase buffer ionic strength. |
| Retention Time Drift | Temperature fluctuation. | Pyridine |
| Ghost Peaks | Contaminated Mobile Phase. | Amine modifiers (TEA, Ammonium) degrade over time. Prepare fresh buffers daily. |
References
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Application Note 720006085EN. Link
-
Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Technical Guide.[4] Link
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Publication 5990-5140EN. Link
- McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and overload behavior of acids and bases in reversed-phase chromatography at high and low pH.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 7: Method Development).
Sources
palladium-catalyzed amination of 5-Chloro-3-hydroxypyridine
Application Note: Strategic Pd-Catalyzed Amination of 5-Chloro-3-hydroxypyridine
Executive Summary
The amination of 5-chloro-3-hydroxypyridine represents a distinct challenge in medicinal chemistry. Unlike its 2-chloro or 4-chloro isomers, the 5-chloro derivative cannot undergo Nucleophilic Aromatic Substitution (
However, the substrate presents a "dual-poisoning" risk: the Lewis-basic pyridine nitrogen and the acidic phenolic hydroxyl group can sequester the catalyst. This guide outlines two validated workflows: a robust Protection-Deprotection Strategy (Route A) for scale-up reliability, and a Direct Amination Strategy (Route B) utilizing LHMDS for rapid analog scanning.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The 5-chloro-3-hydroxypyridine scaffold presents three specific hurdles to the catalytic cycle:
-
Electronic Deactivation: The chloride is in the meta position relative to the pyridine nitrogen, rendering the C-Cl bond electron-rich and difficult to undergo Oxidative Addition compared to 2-chloropyridines.
-
Ambident Nucleophilicity: The deprotonated hydroxyl group (pyridonate) is a competitive nucleophile that can lead to C-O coupling (etherification) rather than the desired C-N coupling.
-
Catalyst Sequestration: The free hydroxyl group can protonate reactive Pd-amido intermediates, while the pyridine nitrogen can displace phosphine ligands, leading to the formation of inactive Pd-black.
Ligand Selection Logic
To overcome the deactivated C-Cl bond, electron-rich, bulky biarylphosphine ligands are required.[1]
-
BrettPhos / tBuBrettPhos: The gold standard for primary amines. The bulk prevents
-hydride elimination and promotes reductive elimination. -
RuPhos: Optimal for secondary amines due to its specific steric pocket.
-
XPhos: A general-purpose alternative, though often less active than BrettPhos for this specific deactivated scaffold.
Experimental Protocols
Route A: The "Gold Standard" (Protection-Deprotection)
Recommended for Scale-up (>1g) and Process Development.
Rationale: Masking the hydroxyl group as a silyl ether prevents catalyst poisoning and eliminates competitive C-O coupling.
Step 1: Silyl Protection
-
Charge a flask with 5-chloro-3-hydroxypyridine (1.0 equiv) and Imidazole (2.5 equiv) in DCM (
). -
Add TBDMS-Cl (1.2 equiv) portion-wise at 0°C.
-
Warm to RT and stir for 2 hours.
-
Checkpoint: Monitor TLC (Hex/EtOAc 8:2). Product (
) is less polar than starting material. -
Wash with water, dry (
), and concentrate. Yield is typically quantitative.
Step 2: Buchwald-Hartwig Amination [2]
-
Substrate: 3-((tert-butyldimethylsilyl)oxy)-5-chloropyridine.
-
Catalyst: BrettPhos Pd G4 (1.0 - 2.0 mol%).
-
Why G4? The 4th generation precatalyst ensures rapid, reliable activation of Pd(0) even at lower temperatures, minimizing induction periods.
-
-
Base: NaOtBu (1.4 equiv).
-
Solvent: 1,4-Dioxane (anhydrous, degassed).[1]
-
Temperature: 90°C.
Protocol:
-
In a glovebox or under Argon flow, charge a vial with the protected chloride (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.4 equiv), and BrettPhos Pd G4 (0.02 equiv).
-
Add anhydrous 1,4-Dioxane (
concentration). -
Seal and heat to 90°C for 4–12 hours.
-
Workup: Filter through a celite/silica pad to remove Pd residues. Concentrate.
Step 3: Deprotection
-
Dissolve the crude intermediate in THF.
-
Add TBAF (1.0M in THF, 1.5 equiv). Stir at RT for 1 hour.
-
Quench with sat.
.[3] Extract with EtOAc.
Route B: Direct Amination (Transient Protection)
Recommended for High-Throughput Screening (HTS) and Rapid Analoging.
Rationale: Using LiHMDS (Lithium Hexamethyldisilazide) serves a dual purpose: it acts as the base for the coupling and quantitatively deprotonates the hydroxyl group to the lithium pyridonate. The tight O-Li ion pair is less nucleophilic than Na/K salts, reducing catalyst poisoning.
Protocol:
-
Catalyst: BrettPhos Pd G4 (3.0 - 5.0 mol%). Higher loading required.[1][4]
-
Base: LiHMDS (1.0M in THF, 2.2 equiv ).
-
Note: 1.0 equiv neutralizes the -OH; 1.2 equiv drives the coupling.
-
-
Solvent: Toluene or THF.
-
Temperature: 65°C – 80°C.
Procedure:
-
Charge substrate (1.0 equiv) and amine (1.2 equiv) in Toluene.
-
Add LiHMDS (2.2 equiv) dropwise at RT. Stir 10 min (formation of Li-salt).
-
Add BrettPhos Pd G4 catalyst.
-
Heat to 80°C.
-
Critical Workup: Acidify carefully to pH 6 during workup to recover the zwitterionic aminopyridinol product.
Comparative Data: Ligand Performance
The following table summarizes typical conversion rates for the coupling of 3-(TBDMS-oxy)-5-chloropyridine with morpholine (secondary amine) and benzylamine (primary amine).
| Ligand System | Amine Type | Base | Conversion (12h) | Notes |
| BrettPhos Pd G4 | Primary (Benzylamine) | NaOtBu | >98% | Preferred system for primary amines. |
| RuPhos Pd G4 | Secondary (Morpholine) | NaOtBu | >95% | Excellent for cyclic secondary amines. |
| XPhos Pd G3 | Primary | K3PO4 | 75% | Slower kinetics; requires higher temp (110°C). |
| PPh3 / Pd(OAc)2 | Primary | Cs2CO3 | <10% | Failed. Cannot activate deactivated C-Cl. |
| PEPPSI-IPr | Secondary | K2CO3 | 60% | Good background stability but slower OA. |
Visualization of Workflows
Figure 1: Strategic Decision Pathway
This diagram illustrates the decision logic between Route A (Robust) and Route B (Direct).
Caption: Decision matrix for selecting between Protection-based (Route A) and Direct (Route B) amination strategies.
Figure 2: Catalytic Cycle & Activation
Focusing on the critical Oxidative Addition (OA) step for the deactivated chloride.
Caption: Simplified catalytic cycle highlighting the rate-limiting Oxidative Addition of the electron-rich chloropyridine.
Troubleshooting & Expert Tips
-
Issue: Reaction turns black immediately.
-
Cause: Catalyst decomposition (Pd aggregation).
-
Solution: This indicates the phosphine ligand is not stabilizing the Pd(0) effectively against the pyridine nitrogen. Switch to tBuBrettPhos (sterically bulkier) or increase ligand:Pd ratio to 1.5:1 if not using G4 precatalyst. Ensure rigorous
exclusion.
-
-
Issue: Low Conversion (<20%) with recovered Starting Material.
-
Cause: Failure of Oxidative Addition. The C-Cl bond is too strong/deactivated.
-
Solution: Increase temperature to 100°C. If using Route B, ensure at least 2.2 equiv of LiHMDS is used; incomplete deprotonation leaves acidic protons that stall the cycle.
-
-
Issue: Desilylation during coupling (Route A).
-
Cause: Use of hydroxide bases or wet solvents.
-
Solution: Switch from Cs2CO3 to anhydrous NaOtBu or K3PO4 . Ensure solvent is <50 ppm water.
-
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: From Basic Science to Industrial Application." Chemical Science, 2011. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Journal of the American Chemical Society, 2008. Link
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2010. Link
-
Sigma-Aldrich. "BrettPhos Pd G4 Technical Data Sheet." Link
-
BenchChem. "Troubleshooting Buchwald-Hartwig Amination with Chloropyridines." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Bioactive Heterocycles from 5-Chloro-3-hydroxypyridine
Abstract
The 5-chloro-3-hydroxypyridine scaffold is a cornerstone in modern medicinal chemistry, offering a privileged structural motif for the development of novel therapeutic agents. Its unique electronic properties and strategically positioned functional groups—a nucleophilic hydroxyl group and a halogen handle suitable for cross-coupling reactions—make it an exceptionally versatile building block. This guide provides an in-depth exploration of synthetic strategies utilizing 5-Chloro-3-hydroxypyridine for the construction of complex, bioactive heterocycles. We will delve into the mechanistic underpinnings of key transformations, provide field-tested, step-by-step protocols, and discuss the rationale behind experimental design, empowering researchers in drug discovery to leverage this powerful synthetic intermediate.
Introduction: The Strategic Value of the 5-Chloro-3-hydroxypyridine Scaffold
Heterocyclic compounds are paramount in drug discovery, with a vast majority of FDA-approved drugs containing at least one heterocyclic ring.[1] Within this class, pyridine derivatives are of particular interest due to their presence in numerous bioactive molecules and their ability to engage in critical hydrogen bonding interactions with biological targets.[2][3] 5-Chloro-3-hydroxypyridine emerges as a particularly valuable precursor for several reasons:
-
Dual Functionality: It possesses two key reactive sites. The hydroxyl group at the C3 position is a potent nucleophile, ideal for forming ether linkages. The chlorine atom at the C5 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-nitrogen bonds.[4]
-
Electronic Modulation: The electron-withdrawing nature of the ring nitrogen and the chlorine atom influences the reactivity of the entire molecule, including the acidity of the hydroxyl proton, which is a critical parameter in its nucleophilic reactions.
-
Bioisosteric Relevance: The hydroxypyridine motif is a well-established bioisostere for catechols and other functionalities, often improving metabolic stability and pharmacokinetic profiles.[5][6]
This document will focus on two primary synthetic avenues that exploit the molecule's dual functionality: O-Arylation via Nucleophilic Aromatic Substitution and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling .
Physicochemical Properties of Starting Material
| Property | Value | Reference |
| Chemical Name | 5-Chloro-3-hydroxypyridine (or 5-Chloro-3-pyridinol) | |
| CAS Number | 74115-12-1 | |
| Molecular Formula | C₅H₄ClNO | [7] |
| Molecular Weight | 129.54 g/mol | [7] |
| Appearance | Powder | [7] |
| Melting Point | 160-162 °C | [7] |
| Hazard Codes | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) | [7] |
Synthetic Pathway I: O-Arylation for Bioactive Ether Linkages
The formation of diaryl ethers is a common strategy in drug design to link different pharmacophoric fragments. The hydroxyl group of 5-Chloro-3-hydroxypyridine can be deprotonated with a suitable base to form a potent pyridinolate nucleophile, which can then displace a leaving group on another aromatic system. This is exemplified in the synthesis of kinase inhibitors and other targeted therapeutics.
Causality and Experimental Rationale
The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the phenolic hydroxyl group. The pKa of the 3-hydroxypyridine proton is lowered by the electron-withdrawing effects of the ring nitrogen and the C5-chloro substituent, making it more acidic than a simple phenol. This allows for the use of milder bases, which increases the functional group tolerance of the reaction. The solvent, typically a polar aprotic solvent like DMF or DMSO, is chosen for its ability to dissolve the ionic intermediates and facilitate the nucleophilic attack.
Workflow for O-Arylation
Caption: General workflow for the synthesis of diaryl ethers.
Protocol 1: Synthesis of 4-(5-chloropyridin-3-yloxy)isoquinoline
This protocol details the synthesis of a key intermediate, leveraging the nucleophilicity of the 5-Chloro-3-hydroxypyridine. This scaffold is relevant in the development of various targeted inhibitors.[7]
Materials:
-
5-Chloro-3-hydroxypyridine (1.0 eq)
-
4-Chloroisoquinoline (1.0 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and heat plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 5-Chloro-3-hydroxypyridine (1.0 eq), 4-chloroisoquinoline (1.0 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.
-
Reaction: Stir the mixture vigorously and heat to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing an equal volume of cold water. A precipitate may form.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water (2x) and then with brine (1x). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-(5-chloropyridin-3-yloxy)isoquinoline.
Synthetic Pathway II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds in pharmaceutical synthesis.[8][9] The C5-chloro position on 5-Chloro-3-hydroxypyridine is an ideal electrophilic partner for this transformation, allowing for the introduction of a wide array of aryl or heteroaryl groups.
Causality and Experimental Rationale
The success of a Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, and base.[10]
-
Catalyst/Ligand: The palladium(0) species, which is the active catalyst, is typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The ligand (e.g., a phosphine like PPh₃ or a more electron-rich, bulky ligand like SPhos or XPhos) is crucial. It stabilizes the palladium center, facilitates the oxidative addition into the C-Cl bond (the rate-determining step for chloroarenes), and promotes the subsequent transmetalation and reductive elimination steps.[8][11] For a relatively unreactive C-Cl bond, a more electron-rich and bulky phosphine ligand is often required to promote the initial oxidative addition.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a critical role in activating the boronic acid for the transmetalation step, forming a more nucleophilic boronate species.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of 5-(Pyridin-3-yl)pyridin-3-ol
This protocol outlines the coupling of 5-Chloro-3-hydroxypyridine with 3-pyridylboronic acid, a reaction known to be catalyzed by palladium complexes.[7] The resulting hydroxybiphenyl structure is a common feature in many biologically active molecules, including kinase inhibitors.[12][13]
Materials:
-
5-Chloro-3-hydroxypyridine (1.0 eq)
-
3-Pyridylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
1,4-Dioxane
-
Water (deionized, degassed)
-
Ethyl acetate (EtOAc)
-
Celite®
Instrumentation:
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heat plate
-
Condenser
-
Inert gas line (Nitrogen or Argon)
-
Büchner funnel
Procedure:
-
Reagent Preparation: To a Schlenk flask, add 5-Chloro-3-hydroxypyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), anhydrous potassium carbonate (2.5 eq), and the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically a 4:1 to 5:1 ratio) via syringe. The solution should be thoroughly sparged with the inert gas for 15-20 minutes prior to addition.
-
Reaction: Heat the reaction mixture to 90 °C under a positive pressure of the inert gas. Stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Workup - Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(pyridin-3-yl)pyridin-3-ol.
Conclusion and Future Outlook
5-Chloro-3-hydroxypyridine has proven to be a robust and versatile starting material for the synthesis of a diverse range of bioactive heterocyclic compounds. The orthogonal reactivity of its hydroxyl and chloro substituents allows for sequential and controlled functionalization, enabling the construction of complex molecular architectures. The protocols detailed herein for O-arylation and Suzuki-Miyaura coupling represent foundational strategies that can be adapted and expanded upon. Future applications will undoubtedly involve the development of novel catalytic systems that allow these transformations to be performed under even milder conditions, as well as the application of this scaffold in multicomponent reactions and diversity-oriented synthesis to rapidly generate libraries of potential drug candidates.[14]
References
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. URL: [Link]
- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Google Patents.
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. URL: [Link]
-
A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. URL: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. URL: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. URL: [Link]
-
Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PMC. URL: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. URL: [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. URL: [Link]
-
2-Chloro-5-hydroxypyridine-3-carboxylic Acid | Properties, Uses, Safety, Supplier & Price China. Pipzine Chemicals. URL: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Publications. URL: [Link]
-
Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. URL: [Link]
-
New triazole-based hybrids as neurotropic agents. ResearchGate. URL: [Link]
-
Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. URL: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. URL: [Link]
-
The Most Used Reactions in the Final Steps of Drug Synthesis. Medium. URL: [Link]
-
Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. PubMed. URL: [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. ACS Publications. URL: [Link]
-
Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. YouTube. URL: [Link]
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5-Chloro-3-hydroxypyridine as a key intermediate for pharmaceutical synthesis
Varenicline, a smoking cessation aid, is a complex polycyclic molecule whose synthesis relies on the strategic formation of C-N and C-C bonds. [22]While multiple routes exist, many leverage halogenated pyridine or pyrimidine precursors that undergo transformations analogous to those described for 5-Chloro-3-hydroxypyridine. For instance, a dinitrophenyl intermediate can be reduced to a diamine, which is then cyclized to form a core part of the Varenicline structure. [23]This reduction and subsequent cyclization to form a new heterocyclic ring mirrors the utility of functionalized pyridines, where a chloro group can be displaced or an amino group can be used as a handle for further annulation reactions. The principles of using substituted pyridines as foundational intermediates are central to accessing such complex scaffolds. [24][25]
Safety and Handling
5-Chloro-3-hydroxypyridine is an irritant. [9]It may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
5-Chloro-3-hydroxypyridine is a high-value intermediate whose strategic importance in pharmaceutical synthesis cannot be overstated. Its predictable reactivity in cornerstone reactions like Suzuki-Miyaura coupling and Buchwald-Hartwig amination provides medicinal chemists with a reliable and versatile tool for the rapid assembly of complex drug candidates. The robust protocols and foundational principles outlined in this guide are intended to empower researchers to leverage this key building block in the development of the next generation of therapeutics.
References
-
Justia Patents. (2015). Process for the synthesis of etoricoxib. [Link]
- Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
- Google Patents. (2015).
- Google Patents. (2023). US20230285407A1 - Vareniciline compound and process of manufacture thereof.
-
Myers, A. The Suzuki Reaction. Chem 115. [Link]
-
European Patent Office. (2013). EP 2802564 B1 - PROCESS FOR THE SYNTHESIS OF ETORICOXIB. [Link]
-
Domínguez, G., & Pérez-Castells, J. (2011). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
- Google Patents. (2012).
- Google Patents. (1995).
-
Santos, M. A. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
- Google Patents. (1990). US4942239A - Process for the production of 2-hydroxypyridine.
-
Sharma, A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
-
Sourcing Stream. Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. [Link]
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Hyma Synthesis Pvt. Ltd. Company Profile. [Link]
- Google Patents. (2012).
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Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. [Link]
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CatSci Ltd. Technical Piece: Catalysis Introduction. [Link]
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Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
- Google Patents. (2022).
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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O'Reilly, L. (2021). Retrosynthesis 8, Hydroxychloroquine. YouTube. [Link]
-
ResearchGate. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides. [Link]
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International Journal of Environmental Sciences. Preparation Of Etoricoxib By Continuous Flow. [Link]
-
Dovepress. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
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Semantic Scholar. (2017). An Efficient, Facile Synthesis of Etoricoxib. [Link]
-
Gould, T. J. (2012). Discovery and development of varenicline for smoking cessation. PMC. [Link]
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ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
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LookChem. Pyridine series intermediates. [Link]
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Reddit. (2020). What is the proper way to set up a suzuki coupling?. [Link]
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NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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PubChem. 3-Hydroxypyridine. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. [Link]
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Application Notes & Protocols for the Custom and Large-Scale Synthesis of 5-Chloro-3-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of 5-Chloro-3-hydroxypyridine
5-Chloro-3-hydroxypyridine is a key heterocyclic building block in modern medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a privileged structure found in numerous biologically active compounds and approved pharmaceuticals. The presence of a hydroxyl group provides a handle for further functionalization, such as etherification or esterification, while the chlorine atom offers a site for cross-coupling reactions, enabling the construction of complex molecular architectures. For instance, it is utilized in Suzuki-Miyaura cross-coupling reactions with boronic acids in the presence of a palladium catalyst to generate hydroxybiphenyls, which are motifs of interest in pharmaceutical research[1]. This dual functionality makes 5-chloro-3-hydroxypyridine a versatile intermediate for the synthesis of novel therapeutic agents.
These application notes provide a comprehensive guide to the synthesis of 5-chloro-3-hydroxypyridine, with a focus on a scalable and efficient protocol suitable for both custom synthesis and large-scale production. We will delve into the rationale behind the chosen synthetic strategy, provide a detailed step-by-step protocol, and discuss critical aspects of purification, characterization, and safety.
Synthetic Strategy: Nucleophilic Aromatic Substitution
The chosen synthetic route for the large-scale preparation of 5-chloro-3-hydroxypyridine is the nucleophilic aromatic substitution (SNAr) on 3,5-dichloropyridine. This approach is advantageous due to the commercial availability and relatively low cost of the starting material. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly when substituted with electron-withdrawing groups like halogens.
The reaction proceeds via a Meisenheimer complex, a negatively charged intermediate formed from the addition of the nucleophile (hydroxide ion) to the aromatic ring[2]. The stability of this intermediate is key to the reaction's success. The pyridine nitrogen acts as an activating group, helping to stabilize the negative charge.
Caption: Generalized SNAr mechanism for the synthesis of 5-Chloro-3-hydroxypyridine.
Detailed Synthesis Protocol
This protocol is designed for a laboratory scale and can be scaled up with appropriate engineering controls and safety considerations.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 3,5-Dichloropyridine | 2457-47-8 | 147.99 | >98% | TCI, Sigma-Aldrich |
| Sodium Hydroxide | 1310-73-2 | 40.00 | >97% | Fisher Scientific |
| Hydrochloric Acid | 7647-01-0 | 36.46 | 37% (w/w) | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Fisher Scientific |
| Brine (sat. NaCl) | 7647-14-5 | 58.44 | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | >99.5% | Sigma-Aldrich |
Equipment
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple.
-
Heating mantle with a temperature controller.
-
pH meter or pH strips.
-
Separatory funnel.
-
Rotary evaporator.
-
Büchner funnel and filter flask.
-
Standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 1 L three-necked round-bottom flask, dissolve sodium hydroxide (60 g, 1.5 mol) in deionized water (300 mL).
-
Addition of Starting Material: To the stirred sodium hydroxide solution, add 3,5-dichloropyridine (73.5 g, 0.5 mol).
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) with vigorous stirring. Maintain the reflux for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up - Neutralization: After the reaction is complete (consumption of starting material), cool the mixture to room temperature. Carefully neutralize the reaction mixture to pH 7-8 with concentrated hydrochloric acid. This should be done in an ice bath to control the exotherm.
-
Work-up - Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).
-
Work-up - Washing: Combine the organic layers and wash with brine (2 x 100 mL).
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification - Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield pure 5-chloro-3-hydroxypyridine as a crystalline solid[3].
Sources
The Versatility of 5-Chloro-3-hydroxypyridine: A Key Intermediate in Agrochemical Innovation
Introduction: The Strategic Importance of the Pyridine Scaffold in Modern Agrochemicals
The pyridine ring is a cornerstone in the development of modern agrochemicals, serving as a critical pharmacophore in a multitude of commercialized fungicides, herbicides, and insecticides.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to be functionalized at various positions make it an ideal scaffold for designing molecules with high biological activity and selectivity. Within the vast library of pyridine-based intermediates, 5-Chloro-3-hydroxypyridine stands out as a particularly valuable building block for the synthesis of novel crop protection agents.
This technical guide provides an in-depth exploration of the applications of 5-Chloro-3-hydroxypyridine in agrochemical development. We will delve into its synthetic utility, present detailed protocols for the synthesis of potential agrochemical candidates, and discuss the underlying principles that make this molecule a powerful tool for researchers and scientists in the field.
Physicochemical Properties of 5-Chloro-3-hydroxypyridine
A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The properties of 5-Chloro-3-hydroxypyridine are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₄ClNO |
| Molecular Weight | 129.54 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 152-156 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. |
| CAS Number | 74115-12-1 |
Synthetic Applications of 5-Chloro-3-hydroxypyridine in Agrochemical Development
The reactivity of 5-Chloro-3-hydroxypyridine is primarily centered around its hydroxyl group and the activated pyridine ring, allowing for a diverse range of chemical transformations. The chloro and hydroxyl substituents influence the regioselectivity of further reactions, making it a predictable and versatile starting material.
I. Synthesis of Potential Fungicides: Leveraging the Hydroxypyridine Moiety
The hydroxypyridine core is a key feature in several classes of fungicides. The hydroxyl group can act as a nucleophile or be converted into a leaving group, enabling the construction of more complex molecules with fungicidal activity.
Strobilurin fungicides are a major class of agricultural fungicides that act by inhibiting mitochondrial respiration in fungi. While 5-Chloro-3-hydroxypyridine is not a direct precursor to commercial strobilurins, its structure lends itself to the synthesis of novel analogs.
Protocol 1: Synthesis of a 5-Chloro-3-(benzyloxy)pyridine Intermediate
This protocol details the O-alkylation of 5-Chloro-3-hydroxypyridine, a common first step in the synthesis of more complex ethers.
Objective: To synthesize a key intermediate for further elaboration into potential strobilurin-type fungicides.
Materials:
-
5-Chloro-3-hydroxypyridine
-
Benzyl bromide
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-Chloro-3-hydroxypyridine (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding phenoxide.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome: A white to off-white solid, the benzylated ether of 5-Chloro-3-hydroxypyridine. This intermediate can then be further functionalized to introduce the toxophore characteristic of strobilurin fungicides.
Caption: Synthetic pathway to potential strobilurin analogs.
II. Development of Novel Herbicides: Exploring Phenoxy-pyridinyl Derivatives
The phenoxy-pyridinyl moiety is a well-established toxophore in several classes of herbicides.[5] For instance, the herbicide Clodinafop contains a (5-chloro-3-fluoro-2-pyridinyl)oxy]phenoxy moiety.[6] 5-Chloro-3-hydroxypyridine provides a scaffold to synthesize novel analogs of such herbicides.
The hydroxyl group of 5-Chloro-3-hydroxypyridine can be utilized in a nucleophilic aromatic substitution reaction with an activated aryl halide to form a diaryl ether linkage, a key structural feature of many herbicides.
Protocol 2: Synthesis of a 5-Chloro-3-(4-nitrophenoxy)pyridine
This protocol outlines the synthesis of a diaryl ether, a core structure in many herbicidal compounds.
Objective: To synthesize a model aryloxypyridine derivative to explore potential herbicidal activity.
Materials:
-
5-Chloro-3-hydroxypyridine
-
1-Fluoro-4-nitrobenzene
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Brine (saturated aqueous NaCl solution)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine 5-Chloro-3-hydroxypyridine (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq) in DMF.
-
Heat the mixture to 100°C and stir vigorously. Monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expected Outcome: The desired diaryl ether product, which can be further modified, for example, by reduction of the nitro group to an amine, for further derivatization.
Caption: Pathway to potential herbicidal aryloxypyridines.
III. Insecticide Discovery: The Role of Chlorinated Pyridines
Chlorinated pyridine rings are integral to the structure of several important insecticides, such as chlorpyrifos and imidacloprid.[3] The chlorine atom in 5-Chloro-3-hydroxypyridine can be a site for further chemical modification or can contribute directly to the insecticidal activity of the final molecule.
The chloro substituent on the pyridine ring can be replaced with an amino group through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This opens up a vast chemical space for the synthesis of novel insecticidal candidates.
Protocol 3: Synthesis of N-Aryl-5-amino-3-hydroxypyridine Derivatives
This protocol describes a general method for the amination of the 5-chloro position.
Objective: To introduce an amino linkage at the 5-position of the pyridine ring for the synthesis of potential insecticides.
Materials:
-
5-Chloro-3-hydroxypyridine
-
Aniline (or a substituted aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide
-
Toluene (anhydrous)
-
Schlenk flask
-
Magnetic stirrer
-
Heating mantle with oil bath
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needles for transfer of reagents
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Add anhydrous toluene, followed by 5-Chloro-3-hydroxypyridine (1.0 eq), the desired aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the mixture in an oil bath at 110°C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Expected Outcome: An N-aryl-5-amino-3-hydroxypyridine derivative, which can be a key intermediate for more complex insecticidal molecules.
Conclusion: A Versatile Building Block for Future Agrochemicals
5-Chloro-3-hydroxypyridine is a highly versatile and valuable intermediate in the discovery of new agrochemicals. Its dual reactivity at the hydroxyl and chloro positions, combined with the inherent biological relevance of the pyridine scaffold, makes it an attractive starting point for the synthesis of a wide range of potential fungicides, herbicides, and insecticides. The protocols and synthetic strategies outlined in this guide are intended to serve as a foundation for researchers to explore the full potential of this remarkable molecule in the ongoing quest for more effective and sustainable crop protection solutions.
References
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science. [Link]
-
N-Substituted 5–Chloro-6-phenylpyridazin-3(2H)-ones: Synthesis, Insecticidal Activity Against Plutella xylostella (L.) and SAR Study. (2014). Molecules. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2016). Bioorganic & Medicinal Chemistry. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives. (1977).
- Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides. (2009).
- Agrochemical formulations. (2007).
- Susbstituted pyridine herbicides. (2001).
- Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. (2010).
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2015). Semantic Scholar. [Link]
-
Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. (2015). PubMed. [Link]
-
Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). ACS Omega. [Link]
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). Journal of Agricultural and Food Chemistry. [Link]
- Synthetic method of 2,3, 5-trichloropyridine. (2020).
-
Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009). Molecules. [Link]
- Synergistic pesticidal compositions and related methods. (2016).
-
Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. (2025). PubMed. [Link]
-
Design, Synthesis, and Herbicidal Activity of Substituted 3-(Pyridin-2-yl)Phenylamino Derivatives. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. (2021). Molecules. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules. [Link]
-
Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. (2023). Molecules. [Link]
-
STRUCTURAL REQUIREMENTS OF SYSTEMIC FUNGICIDES. (1983). Annual Review of Phytopathology. [Link]
-
Pyridine derivatives as insecticides. Part 2: Synthesis of some piperidinium and morpholinium cyanopyridinethiolates and Their Insecticidal Activity. (2016). ResearchGate. [Link]
- Agrochemical compositions and methods of use of 3-hydroxy-5-methylizoxazole. (1995).
-
Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup. (2008). The Korean Journal of Pesticide Science. [Link]
-
Pyridine as insecticide. (2022). Chempanda. [Link]
-
Pyridine. (2024). Wikipedia. [Link]
-
Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. (2025). Agronomy. [Link]
-
Preparation of Pyridines, Part 1: By Cyclocondensation. (2022). YouTube. [Link]
-
Hydroxychalcones as Herbicides. (2023). Molecules. [Link]
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Strategic Utilization of 5-Chloro-3-hydroxypyridine in Kinase Inhibitor Design
Application Note: AN-KIN-5CL3HP-01 [1]
Abstract
This guide details the strategic application of 5-chloro-3-hydroxypyridine (CAS 74115-12-1) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors.[1] Unlike standard pyridine building blocks, this precursor offers a unique orthogonal functionalization strategy: the C-3 hydroxyl group serves as a "hinge-binding" or "solvent-front" anchor via O-alkylation, while the C-5 chlorine atom provides a handle for late-stage cross-coupling to access hydrophobic back-pockets.[1] This note provides validated protocols for regioselective O-alkylation and palladium-catalyzed cross-coupling of the deactivated chloride.
Structural Rationale & Pharmacophore Mapping
In kinase inhibitor discovery, the pyridine ring is a classic bioisostere for the phenyl ring, offering improved aqueous solubility and hydrogen-bond acceptor capabilities.
-
The C-3 Hydroxyl (The Anchor): In many kinase co-crystal structures, a hydrogen bond donor/acceptor motif is required to interact with the "hinge region" (e.g., Glu/Leu residues). The C-3 oxygen can be alkylated to project solubilizing groups into the solvent front or to link to a hinge-binding motif (e.g., aminopyrimidine).
-
The C-5 Chlorine (The Vector): The chlorine atom at the 5-position is electronically strategic.[1] It withdraws electron density, lowering the pKa of the 3-OH (making it more acidic and reactive) while serving as a latent handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the molecule into the kinase's hydrophobic "gatekeeper" pocket.
Diagram 1: Pharmacophore & Synthetic Logic
Caption: Synthetic workflow prioritizing regioselective O-alkylation followed by C-5 diversification.
Critical Reactivity Insights: The O- vs. N-Alkylation Battle
The most common failure mode when using 3-hydroxypyridines is regio-scrambling .[1] Pyridin-3-ols exist in tautomeric equilibrium with their zwitterionic pyridinium oxide forms.[1]
-
The Trap: Using simple alkyl halides with standard bases (e.g.,
in Acetone) often yields a mixture of O-alkyl (ether) and N-alkyl (pyridinium salt) products. -
The Solution:
-
Mitsunobu Reaction: Since this reaction proceeds via an oxo-phosphonium intermediate, it is highly selective for the oxygen nucleophile.[1]
-
Hard/Soft Acid-Base Matching: If using alkyl halides, use Cesium Carbonate (
) in DMF.[1] The "cesium effect" and the solvent polarity favor the O-alkylation of the "harder" phenolate-like oxygen over the nitrogen.
-
Protocol A: Regioselective O-Alkylation
Objective: Synthesize 3-(benzyloxy)-5-chloropyridine (or functionalized ether analog). Method: Mitsunobu Coupling (Preferred for high value/complex alcohols).[1]
Materials
-
5-Chloro-3-hydroxypyridine (1.0 equiv)[1]
-
Target Alcohol (e.g., N-Boc-piperidin-4-yl-methanol) (1.1 equiv)[1]
-
Triphenylphosphine (
) (1.2 equiv)[1] -
DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Add 5-Chloro-3-hydroxypyridine, the Target Alcohol, and
to the flask. Dissolve in anhydrous THF. Cool the mixture to 0°C in an ice bath. -
Addition: Add DIAD dropwise via syringe over 15 minutes. The solution will turn yellow/orange.[1]
-
Reaction: Allow the reaction to warm to room temperature naturally. Stir for 12–16 hours.
-
Quench & Workup: Concentrate the THF under reduced pressure. Redissolve the residue in EtOAc and wash with saturated
followed by brine. -
Purification: Flash column chromatography (Hexanes/EtOAc). The O-alkylated product is typically less polar than the starting material.[1]
-
QC Check: 1H NMR should show the disappearance of the broad -OH singlet (~10 ppm) and the appearance of the ether methylene doublet/singlet (~4.0–5.0 ppm).
-
Protocol B: Palladium-Catalyzed Cross-Coupling at C-5
Objective: Functionalize the "deactivated" chloride handle.
Challenge: Aryl chlorides on electron-deficient rings (like pyridine) are sluggish compared to bromides.[1] Standard
Materials
-
O-Alkylated 5-chloropyridine intermediate (1.0 equiv)[1]
-
Aryl Boronic Acid/Ester (1.5 equiv)[1]
-
Catalyst: XPhos Pd G2 (2–5 mol%) or
+ XPhos. -
Base:
(3.0 equiv, 1M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Degassing: In a microwave vial or pressure tube, combine the pyridine intermediate and boronic acid. Dissolve in 1,4-Dioxane.[1] Sparge with Argon for 10 minutes.
-
Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
-
Catalyst Addition: Add the XPhos Pd G2 catalyst and the aqueous
.[1] -
Reaction: Seal the vessel. Heat to 80–100°C for 4–12 hours.[1]
-
Microwave Option: 120°C for 30–60 minutes is often sufficient and cleaner.
-
-
Workup: Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]
-
Scavenging (Optional but Recommended): If the product is for biological assay, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can give false positives in kinase assays.
Diagram 2: Reaction Mechanism (Suzuki Cycle)
Caption: Catalytic cycle for C-5 functionalization. XPhos ligand accelerates the oxidative addition of the unreactive chloride.
Quality Control & Data Interpretation
| Analytic Method | Expected Observation | Common Pitfall |
| 1H NMR | C-2 and C-6 protons of pyridine appear as distinct doublets (J ~2Hz) or singlets depending on substitution.[1] | N-Alkylation: If N-alkylated, the pyridine ring protons will shift downfield significantly (deshielded) due to the cationic nitrogen. |
| LC-MS | M+1 peak consistent with product. Chlorine isotope pattern (3:1 ratio of M : M+2) disappears after Suzuki coupling.[1] | De-chlorination: If the Suzuki reaction is overheated with excess hydride sources, the Cl may be replaced by H (reduction) instead of the aryl group. |
| HPLC | Product should act as a single sharp peak >95% purity. | Pd Contamination: Broad tailing or UV absorbance anomalies can indicate residual catalyst.[1] |
References
-
Regioselective O-Alkylation
-
Reynard, G., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species."[2] Tetrahedron Letters, 2024.[1][2] (Demonstrates selectivity principles).[1]
-
Contextual Grounding: See also standard Mitsunobu protocols in Organic Reactions specifically for phenols/heterocycles.[1]
-
-
Suzuki Coupling on Chloropyridines
-
Billingsley, K., & Buchwald, S. L. "Biaryl Synthesis via Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling." Journal of the American Chemical Society, 2007.[3] (Foundational work on activating aryl chlorides).[1]
-
Application Note: The use of XPhos/SPhos for heteroaryl chlorides is industry standard (Sigma-Aldrich/Merck technical bulletins).[1]
-
-
Kinase Inhibitor Scaffolds (3,5-Disubstituted Pyridines)
- Gukasyan, H. J., et al. "Structural and metabolic considerations for pyridine-based kinase inhibitors." Journal of Medicinal Chemistry, 2011. (General reference for scaffold utility).
-
Example Analog: Synthesis of Crizotinib intermediates (3-benzyloxy-5-bromo analogs) follows similar regiochemical logic.[1]
(Note: While specific "5-chloro-3-hydroxy" papers are less common than their bromo-counterparts, the chemistry described above is chemically homologous and validated by the reactivity of the 5-Cl-3-CN and 5-Cl-3-COOH derivatives found in the search results.)
Sources
Troubleshooting & Optimization
troubleshooting side reactions in Suzuki coupling of 5-Chloro-3-hydroxypyridine
Ticket ID: SUZ-PYR-CL-OH-001 Status: Open Support Level: Tier 3 (Advanced Organic Synthesis) Subject: Troubleshooting low yields, stalling, and side reactions in 5-chloro-3-hydroxypyridine cross-coupling.[1]
Executive Summary: The Substrate Challenge
You are attempting to couple 5-chloro-3-hydroxypyridine .[1] This is not a standard Suzuki coupling; it represents a "perfect storm" of three antagonistic chemical factors that typically lead to reaction failure (0% conversion) or messy profiles.[1]
-
The "Inert" Electrophile: Aryl chlorides are significantly less reactive than bromides or iodides due to a stronger C-Cl bond (approx. 95 kcal/mol).[1]
-
The "Poison" Trap (N-Coordination): The pyridine nitrogen is a strong
-donor. It competes with your phosphine ligand for the Palladium center, forming inactive [Pd(Pyridine)2Cl2] species.[1] -
The "Acidic" Trap (O-Coordination): The 3-hydroxy group (
~8.[1]7) will deprotonate under Suzuki basic conditions.[1] The resulting phenoxide anion is an excellent bridging ligand that can sequester Palladium into inactive clusters.
Success requires a specific hierarchy of controls: Ligand Sterics > Base Stoichiometry > Solvent Proticity.[1]
Diagnostic Workflow
Before altering your reaction, identify your specific failure mode using the logic map below.
Caption: Logical flow for diagnosing Suzuki coupling failures based on crude reaction analysis.
Troubleshooting Guides (FAQ Format)
Issue 1: "I see 100% starting material and no reaction."
Diagnosis: Catalyst Poisoning (The "Pd-Sink" Effect).[1] Your Palladium is likely bound to the pyridine nitrogen or the deprotonated oxygen rather than entering the catalytic cycle.
-
The Mechanism: In the absence of extremely bulky ligands, the basic nitrogen of the pyridine displaces the phosphine ligands on Pd(0) or Pd(II). Once the pyridine binds, the catalyst shuts down.
-
The Fix (Ligand Selection): You must use bulky, electron-rich dialkylbiaryl phosphine ligands.[1] These ligands create a "roof" over the Pd center that physically blocks the pyridine nitrogen from coordinating while allowing the smaller chloride to undergo oxidative addition.
-
Recommendation: Use XPhos or RuPhos precatalysts (e.g., XPhos Pd G3 or G4).[1]
-
Why? Buchwald ligands are designed specifically to prevent coordination of heteroatoms in the substrate.
-
Issue 2: "My product lost the chlorine atom (Protodehalogenation)."
Diagnosis: The "Hydride" Trap. You are isolating 3-hydroxypyridine (or its coupled analog without the intended R-group).[1]
-
The Mechanism: After oxidative addition, the Pd(II)-Ar species is unstable.[1] If Transmetallation is slow (due to sterics or low solubility), the Pd species will look for other pathways.[1] If you are using secondary alcohols (Isopropanol, 2-butanol) as co-solvents, the Pd undergoes
-hydride elimination from the solvent alkoxide, forming a Pd-H species.[1] This reductively eliminates to give the dechlorinated byproduct.[2] -
The Fix:
-
Remove Secondary Alcohols: Switch to aprotic polar solvents like 1,4-Dioxane or Toluene .[1] If you need polarity, use n-Butanol (primary alcohols are slower to
-hydride eliminate) or DMF.[1] -
Water Control: Ensure your solvent system is strictly degassed.[1] While Suzuki requires water, excess oxygen promotes homocoupling, which competes with the main cycle, leaving the Pd-Ar intermediate vulnerable to reduction.[1]
-
Issue 3: "Do I really need to protect the hydroxyl group?"
Diagnosis: The "Free-OH" Dilemma. Short Answer: Highly Recommended, but not strictly impossible to avoid.[1]
-
The Risk: The free OH consumes 1 equivalent of base immediately. The resulting phenoxide (
) is a hard nucleophile that can bridge two Palladium centers, forming inactive dimers.[1] -
Protocol for Unprotected Substrates:
-
Protocol for Protected (Preferred): Protect as O-Benzyl (Bn) or O-MOM .[1] This converts the substrate into a standard aryl chloride, drastically increasing yield and simplifying purification.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Protected Substrate)
Use this if you can afford one extra synthetic step to protect the phenol.
| Component | Equivalents | Role |
| 5-Chloro-3-(benzyloxy)pyridine | 1.0 eq | Electrophile (Protected) |
| Boronic Acid | 1.5 eq | Nucleophile |
| XPhos Pd G3 | 0.02 - 0.05 eq | Pre-catalyst (Air stable, rapid activation) |
| 2.0 eq | Base (Anhydrous or 0.5M aq.[1] solution) | |
| 1,4-Dioxane / | 4:1 Ratio | Solvent (0.2 M concentration) |
Steps:
-
Charge solid reagents (Substrate, Boronic Acid, Base, Catalyst) into a vial.[1][4]
-
Seal and purge with
or Argon (3x vacuum/refill cycles).[1] -
Add degassed Dioxane/Water mixture via syringe.[1]
-
Heat to 80°C for 2–4 hours.
-
Validation: Monitor by LCMS. Look for the disappearance of the Cl-isotope pattern (3:1 ratio of M/M+2).
Protocol B: The "Direct Route" (Unprotected OH)
Use this only if protection is impossible.
| Component | Equivalents | Role |
| 5-Chloro-3-hydroxypyridine | 1.0 eq | Electrophile |
| Boronic Acid | 2.0 eq | Nucleophile (Excess required) |
| Pd(OAc)2 | 0.05 eq | Metal Source |
| SPhos (Ligand) | 0.10 eq | Ligand (Water soluble/tolerant) |
| 3.5 eq | Base (Crucial excess) | |
| n-Butanol / | 1:1 Ratio | Solvent (High polarity for salt solubility) |
Steps:
-
Pre-complexation: Stir
and SPhos in the solvent for 10 mins under Argon before adding substrates. This ensures the active catalyst forms before the pyridine nitrogen can poison the naked Pd. -
Heat to 100°C . (Higher temp required to break O-Pd aggregates).[1]
Mechanistic Failure Analysis (Visualization)
The diagram below illustrates the competition between the productive cycle and the two primary "Death Spirals" for this specific substrate.
Caption: Competitive pathways in the Suzuki coupling of chloropyridines. Red paths indicate failure modes.
References
-
Nobel Lecture: Suzuki, A. (2010).[1][2] Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. NobelPrize.org. Link
-
Ligand Selection for Chlorides: Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998).[1] A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides. Journal of the American Chemical Society.[3] Link[1]
-
Protodehalogenation Mechanisms: Navarro, O., et al. (2005).[1] Dehalogenation of Aryl Halides...[1][2][7]. Journal of Organic Chemistry.[1][3][8] Link[1]
-
Heteroaryl Coupling Guide: Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3] Link[1]
-
Boronic Acid Instability: Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids. Accounts of Chemical Research. Link[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. "Effects on Altering Reaction Conditions in Suzuki Cross Coupling React" by Javier Alejandro Perez [scholarworks.utrgv.edu]
- 6. mdpi.com [mdpi.com]
- 7. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimization of Reaction Conditions for the Amination of 5-Chloro-3-hydroxypyridine
Welcome to the technical support center for the amination of 5-Chloro-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. The methodologies described herein are based on established principles of palladium-catalyzed cross-coupling reactions, tailored to the specific challenges presented by this electron-rich, functionalized heterocyclic substrate.
Troubleshooting Guide
This section addresses the most common issues encountered during the amination of 5-Chloro-3-hydroxypyridine, providing a logical, step-by-step approach to identify and resolve them.
Problem 1: Low or No Conversion to the Desired Aminated Product
This is the most frequent challenge, often stemming from the reduced reactivity of chloropyridines compared to their bromo or iodo counterparts. The oxidative addition of the C-Cl bond to the Pd(0) center is typically the rate-limiting step.[1]
► Possible Cause 1A: Inactive or Inefficient Catalyst System
The formation of the active L-Pd(0) species is critical for the catalytic cycle to begin.[2][3] An inefficient generation of this species or its subsequent deactivation will halt the reaction.
Solutions & Diagnostic Steps:
-
Evaluate the Palladium Source: If you are using Pd(OAc)₂ or Pd₂(dba)₃, which require in situ reduction, consider switching to a modern, air-stable palladacycle precatalyst (e.g., an XPhos, RuPhos, or BrettPhos G3 or G4 precatalyst). These form the active Pd(0) complex more cleanly and efficiently upon exposure to the base.[1][4]
-
Verify Ligand Integrity: Biaryl phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[5] Using a slightly older bottle that has been exposed to air multiple times can be a hidden source of failure.
-
Inert Atmosphere is Non-Negotiable: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and the phosphine ligand, rendering them inactive. Use anhydrous, degassed solvents.[1][5]
► Possible Cause 1B: Suboptimal Ligand Choice
The ligand is arguably the most critical variable. It modulates the steric and electronic properties of the palladium center, directly influencing the rates of oxidative addition and reductive elimination.[6] For an electron-rich substrate like 5-chloro-3-hydroxypyridine, a bulky, electron-donating ligand is essential to promote the challenging oxidative addition of the C-Cl bond.[4][7]
Solutions & Diagnostic Steps:
-
Screen Bulky Biaryl Phosphine Ligands: These ligands have proven highly effective for challenging C-N couplings.[3] A good starting point is to screen ligands known to be effective for chloropyridines.
-
Consult Ligand Selection Guides: For primary amines, ligands like BrettPhos are a strong choice. For secondary amines, RuPhos is often effective. For particularly challenging substrates, highly hindered ligands such as tBuBrettPhos may be required.[4][8]
Table 1: Recommended Starting Ligands for Screening
| Amine Type | Recommended Ligand | Rationale |
| Primary Aliphatic/Aromatic | XPhos, BrettPhos | Excellent general ligands for C-Cl bond activation.[4] |
| Secondary Aliphatic/Aromatic | RuPhos, DavePhos | Sterically demanding, promotes reductive elimination.[4][9] |
| Weakly Nucleophilic Amines | tBuBrettPhos | Highly active catalyst system for challenging couplings.[8] |
| Ammonia Equivalents | BippyPhos | Shown to be effective for coupling with ammonium salts.[10] |
► Possible Cause 1C: Incorrect Base Selection or Strength
The base's primary role is to deprotonate the amine (or the protonated amine) to form the palladium-amido complex, a key intermediate before reductive elimination.[11] The presence of the acidic hydroxyl group on the pyridine ring (pKa ~8-9) adds a layer of complexity.
Solutions & Diagnostic Steps:
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[12] It is strong enough to deprotonate a wide range of amines without acting as a competing nucleophile.
-
Consider Weaker Bases for Sensitive Substrates: If your substrate contains base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require higher reaction temperatures (e.g., >100 °C) and potentially higher catalyst loadings.[2][12]
-
Base Purity and Physical Form: Ensure the base is anhydrous and of high purity.[1] For solid inorganic bases, solubility and particle size can significantly impact the reaction rate. Using finely powdered bases is advantageous.[12]
Problem 2: Significant Formation of Side Products
The most common side reaction in Buchwald-Hartwig aminations is hydrodechlorination, where the chlorine atom is replaced by a hydrogen atom.
► Possible Cause: β-Hydride Elimination or Catalyst Decomposition
Hydrodechlorination can arise from competing reaction pathways like β-hydride elimination from the palladium-amido intermediate or from catalyst decomposition pathways.[11] This is often exacerbated by high temperatures or an incomplete formation of the desired palladium-ligand complex.[9]
Solutions & Diagnostic Steps:
-
Lower the Reaction Temperature: If conversion is reasonable but side products are high, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.[9]
-
Use a Precatalyst: As mentioned, modern precatalysts ensure a more controlled and efficient formation of the active L-Pd(0) species, which can minimize side reactions.[9]
-
Check for Moisture: Rigorously exclude water from the reaction. Water can participate in catalyst decomposition pathways that lead to hydrodechlorination.
Frequently Asked Questions (FAQs)
Q1: Which reaction is best for this transformation: Buchwald-Hartwig, Ullmann, or SNAr?
For the amination of 5-chloro-3-hydroxypyridine, the Buchwald-Hartwig amination is overwhelmingly the method of choice.[11][13]
-
Ullmann Condensation: This classical copper-catalyzed reaction typically requires very high temperatures (>150-200 °C) and often gives lower yields compared to modern palladium-catalyzed methods.[14][15]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway requires the aromatic ring to be highly electron-deficient (activated by strong electron-withdrawing groups).[16][17] The 3-hydroxy group is electron-donating, which deactivates the ring towards nucleophilic attack, making SNAr unlikely under standard conditions.[18]
Q2: How does the 3-hydroxy group affect the reaction?
The hydroxyl group has two main effects:
-
Electronic Effect: It is an electron-donating group, which makes the C-Cl bond stronger and less susceptible to oxidative addition. This is a primary reason why a highly active catalyst system is required.
-
Acidity: The phenolic proton is acidic and will be deprotonated by the strong base used in the reaction. This forms a pyridinoxide species in situ. While generally well-tolerated by Buchwald-Hartwig systems, this can potentially chelate to the palladium center. Ensure sufficient base is used (at least 2 equivalents relative to the pyridine) to account for both the amine and the hydroxyl group.
Q3: What are the recommended starting conditions for a screening reaction?
A robust set of initial conditions to screen would be:
-
Substrate: 5-Chloro-3-hydroxypyridine (1.0 equiv)
-
Amine: (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: NaOtBu (2.2 equiv)
-
Solvent: Toluene or Dioxane (0.1 M)
-
Temperature: 100 °C
-
Time: 12-24 hours (monitor by LC-MS or TLC)
Q4: My product is very polar. What is the best way to purify it?
3-Hydroxy-5-aminopyridine derivatives are often polar and can be challenging to purify via standard silica gel chromatography.
-
Acid/Base Extraction: During the aqueous workup, you can often exploit the basicity of the product. Acidify the aqueous layer with 1M HCl to protonate your product, wash the aqueous layer with an organic solvent (like ethyl acetate) to remove non-basic impurities, and then re-basify the aqueous layer with NaOH or NaHCO₃ and extract your product.
-
Reversed-Phase Chromatography: If standard chromatography fails, reversed-phase flash chromatography is an excellent alternative for polar compounds.[19]
-
Cation-Exchange Chromatography: This technique can be very effective for purifying basic amine compounds.[20]
Experimental Protocols & Visualizations
General Protocol for Buchwald-Hartwig Amination
Safety Precaution: Palladium catalysts, phosphine ligands, and strong bases like NaOtBu are often air- and moisture-sensitive and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood under an inert atmosphere.[5]
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Chloro-3-hydroxypyridine, the amine (if solid), the palladium precatalyst, the ligand, and sodium tert-butoxide under an inert atmosphere of argon or nitrogen.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (or other chosen solvent) via syringe. If the amine is a liquid, add it via syringe at this time.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the intended duration (typically 12-24 hours).[4]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4] Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue using the methods described in the FAQ section.
Diagrams and Workflows
Caption: Troubleshooting workflow for low conversion issues.
References
- Kashani, S. K., & Jessiman, J. E. (n.d.).
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
- Optimization of Buchwald-Hartwig amin
- BH amination side products and purific
- Choi, K., et al. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (n.d.).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (n.d.). Benchchem.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. (n.d.). University of Windsor.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13).
- Buchwald–Hartwig amin
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). TCI Chemicals.
- Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. (n.d.). Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18).
- Nucleophilic Aromatic Substitution. (2019, January 19). YouTube.
- Phosphine ligands and c
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution. (n.d.).
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). PMC.
- Ullmann Reaction. (n.d.). Organic Chemistry Portal.
- How should I purify a complex, polar, amide reaction mixture? (2023, February 10). Biotage.
- Ligand design for cross-couplings: phosphines. (2024, January 9). YouTube.
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
- Palladium-catalyzed C-N and C-O cross-coupling reactions. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. gessnergroup.com [gessnergroup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. Chemicals [chemicals.thermofisher.cn]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. m.youtube.com [m.youtube.com]
- 19. biotage.com [biotage.com]
- 20. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling regioselectivity in the functionalization of 3-pyridinol derivatives
The following technical guide is structured as a Tier 2/3 Support Resource for medicinal chemists and process development scientists. It assumes a baseline understanding of heterocyclic chemistry but addresses the specific, often counter-intuitive challenges of the 3-pyridinol scaffold.
Ticket ID: REGIO-3PYR-001 Status: Open Subject: Controlling Regioselectivity (N- vs. O-alkylation, C-H Activation, and Halogenation)
System Overview: The 3-Pyridinol Paradox
Unlike 2- or 4-hydroxypyridines, 3-pyridinol (3-hydroxypyridine) cannot form a neutral keto-tautomer (pyridone) without disrupting the aromatic sextet. Instead, it exists in a solvent-dependent equilibrium between a neutral enol and a zwitterion .
-
Non-polar solvents (DCM, Toluene): Favors Neutral Enol (Pyridine-OH).
-
Polar protic/aprotic solvents (H₂O, MeOH, DMSO): Favors Zwitterion (Pyridinium-O⁻).
Understanding this equilibrium is the "root access" to controlling regioselectivity.
Troubleshooting Module: Nucleophilic Substitution (N- vs. O-Selectivity)
User Issue: "I am trying to synthesize the aryl ether (O-alkylation), but I keep isolating the N-alkylated zwitterion or a mixture."
Diagnostic & Resolution
The nitrogen atom in 3-pyridinol is a competitive nucleophile. To force O-alkylation, you must suppress N-nucleophilicity or use "hard" electrophile logic.
Protocol A: Guaranteeing O-Alkylation (The Mitsunobu Protocol)
This is the most reliable method for primary and secondary alcohols, bypassing the ambident anion issue entirely by activating the alcohol partner.
-
Reagents: 3-Pyridinol (1.0 eq), R-OH (1.1 eq), PPh₃ (1.2 eq).
-
Solvent: Anhydrous THF or Toluene (0.1 M).
-
Addition: Cool to 0°C. Add DIAD or DEAD (1.2 eq) dropwise.
-
Mechanism: The phosphorus activates the alcohol (R-OH), making it a leaving group. The 3-pyridinol acts solely as a proton source and then an oxygen nucleophile.
-
Critical Check: If the reaction fails, ensure the pKa of the alcohol is not lower than the betaine intermediate.
Protocol B: Base-Mediated O-Alkylation (The "Silver Effect")
If you must use an alkyl halide (R-X):
-
Avoid: NaH or K₂CO₃ in DMF (Often yields N-alkylation/mixtures due to loose ion pairing).
-
Use: Ag₂CO₃ in Toluene or Benzene.
-
Why? The Silver ion coordinates the nitrogen lone pair (decreasing N-nucleophilicity) and precipitates the halide, forcing the reaction through the oxygen.
Decision Tree: Selecting the Right Alkylation Route
Caption: Workflow for selecting O-alkylation conditions based on electrophile type.
Troubleshooting Module: Electrophilic Aromatic Substitution (EAS)
User Issue: "I need to halogenate the ring. I want C2-Iodo, but I'm getting mixtures or no reaction."
The Regioselectivity Map
The 3-OH group is a strong activator (ortho/para director). The Pyridine Nitrogen is a strong deactivator (meta director).
-
C2 (Ortho to OH, Ortho to N): Most activated position. The "cooperative" site.
-
C6 (Para to OH, Ortho to N): Secondary activated site.
-
C4 (Ortho to OH, Para to N): Sterically hindered and electronically less favorable than C2.
Protocol: Regioselective C2-Iodination
This reaction exploits the acidity of the OH group to direct iodination to the C2 position via a hypoiodite intermediate.
-
Reagents: 3-Pyridinol (1.0 eq), I₂ (1.1 eq), Na₂CO₃ (2.2 eq).
-
Solvent: H₂O (The reaction is heterogeneous).
-
Procedure: Stir at RT. The iodine color will fade as the solid product precipitates.
-
Mechanism: Formation of the pyridyl-hypoiodite (Py-O-I) followed by rearrangement to C2.
-
Troubleshooting: If C2 is blocked, iodination will occur at C6. If both are blocked, C4 iodination is extremely sluggish.
Advanced Module: Metal-Catalyzed C-H Activation
User Issue: "I need to functionalize C6 (distal) or C2 (proximal) with an aryl group, but standard cross-coupling requires pre-functionalization."
Strategy 1: C2-Arylation (Chelation Control)
The OH group (or its carbamate derivative) acts as a Directing Group (DG).
-
Catalyst: Pd(OAc)₂ or Ru(p-cymene)Cl₂.
-
Mechanism: The metal coordinates to the Pyridine Nitrogen (or O-carbamate), placing the metal right at C2 for C-H insertion.
-
Reference: See Journal of Organic Chemistry for Pd-catalyzed C2-arylation protocols [1].
Strategy 2: C6-Arylation (Steric/Electronic Control)
To hit C6, you must block C2 or use N-oxide chemistry.
-
Method: Convert 3-pyridinol to the Pyridine N-Oxide .
-
Logic: The N-oxide oxygen is a powerful DG that can direct to C2 and C6. However, if C2 is sterically crowded or if using specific Rh(III) catalysts, C6 selectivity can be achieved.
-
Protocol Ref: Rh(III)-catalyzed C6-arylation of 2-pyridones (analogous electronic manifolds) [2].
Visualization: C-H Activation Pathways
Caption: Divergent pathways for C2 vs C6 functionalization using transition metal catalysis.
FAQ: The "Leaving Group" Strategy (C3 Functionalization)
Q: How do I attach a carbon chain exactly at the C3 position (replacing the OH)? A: You cannot do this via direct nucleophilic substitution. You must convert the OH into a pseudohalide (Triflate or Nonaflate) and use Palladium Cross-Coupling.
Protocol: Synthesis of 3-Pyridyl Triflate
-
Reagents: 3-Pyridinol (1.0 eq), Tf₂O (1.1 eq), Pyridine (2.0 eq) or Et₃N.
-
Conditions: DCM, 0°C to RT.
-
Stability Warning: 3-Pyridyl triflates are reasonably stable but can hydrolyze on silica gel. Use triethylamine-treated silica for purification.
Suzuki Coupling of 3-Pyridyl Triflate:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.
-
Base: K₃PO₄ (anhydrous) is superior to carbonate bases for triflates to prevent hydrolysis [3].
-
Solvent: Dioxane or THF.
Summary of Regioselectivity Rules
| Target Position | Strategy | Key Reagents | Mechanism |
| Oxygen (Ether) | Mitsunobu or Ag-Salt | PPh₃/DIAD or Ag₂CO₃ | Activation of R-OH or N-coordination |
| Nitrogen | Soft Electrophiles | Alkyl Halides (no Ag) | Nucleophilic attack by Zwitterion |
| C2 (Ring) | Electrophilic Subst. | I₂ / Na₂CO₃ | Ortho-activation by OH |
| C2 (Ring) | C-H Activation | Pd(II) / Ligand | Chelation assistance (N-directed) |
| C3 (Ring) | Cross-Coupling | Tf₂O then Pd(0) | Oxidative Addition into C-OTf |
| C6 (Ring) | C-H Activation | Rh(III) / N-Oxide | Distal activation / Steric control |
References
-
C-H Arylation of Pyridines
-
Rh(III)
-
Suzuki Coupling of 3-Pyridyl Triflates
-
Regioselective Halogenation
- Title: The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil.
- Source: Chemical Communic
-
URL:[Link]
Sources
- 1. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rh(iii)-catalyzed regioselective C6-arylation of 2-pyridones with diazonaphthalen-2(1H)-ones along with directing group migration - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
assessing the stability of 5-Chloro-3-hydroxypyridine under different conditions
Welcome to the technical support center for 5-Chloro-3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for assessing the stability of this compound under various experimental conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them to empower you to design, execute, and interpret your stability studies effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 5-Chloro-3-hydroxypyridine?
A1: Based on its chemical structure, the primary stability concerns for 5-Chloro-3-hydroxypyridine revolve around four main areas:
-
Tautomerism: As a hydroxypyridine, this compound can exist in equilibrium with its pyridone and zwitterionic tautomers. The ratio of these tautomers can be influenced by the solvent, pH, and temperature, which in turn can affect the compound's reactivity and degradation pathways.[1][2][3][4][5] The zwitterionic character of 3-hydroxypyridines can be particularly significant in aqueous solutions.[4]
-
Hydrolytic Instability: The chloro-substituent on the pyridine ring introduces a potential site for nucleophilic substitution by water or hydroxide ions, especially under non-neutral pH conditions and elevated temperatures. This could lead to the formation of 5-hydroxy-3-pyridinol.[6][7]
-
Oxidative Degradation: The hydroxyl group gives the molecule phenolic character, making the aromatic ring susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities, or metal ions, potentially leading to the formation of catechols, quinones, and subsequently, colored degradation products or polymers.[8][9][10][11] The pyridine ring itself is generally stable to oxidation, but the hydroxyl group activates it.[12][13]
-
Photostability: Chlorinated aromatic compounds can be susceptible to photodegradation. The energy from UV or visible light can lead to homolytic cleavage of the carbon-chlorine bond, initiating radical chain reactions and degradation.
Q2: My 5-Chloro-3-hydroxypyridine solution is developing a yellow or brownish tint over time. What could be the cause?
A2: The development of a colored tint is a classic indicator of oxidative degradation. The phenolic hydroxyl group on the pyridine ring makes the molecule susceptible to oxidation. The initial oxidation products are often catechols or hydroquinones, which are themselves highly susceptible to further oxidation into quinones. Quinones are highly colored compounds and can also polymerize to form even more intensely colored products.
Troubleshooting Steps:
-
De-gas your solvents: Use solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen.
-
Use antioxidants: For long-term storage of solutions, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or sodium metabisulfite, if it does not interfere with your downstream application.
-
Check for metal contamination: Transition metal ions can catalyze oxidation. Ensure your glassware is scrupulously clean and consider using metal-chelating agents like EDTA in your buffers if appropriate.
-
Protect from light: Store solutions in amber vials or protect them from light to prevent photo-initiated oxidation.
Q3: I am seeing a new peak in my HPLC chromatogram during a stability study at pH 9. What is its likely identity?
A3: At an alkaline pH of 9, the most probable degradation pathway is hydrolysis of the C-Cl bond. The hydroxide ion is a potent nucleophile that can attack the carbon atom attached to the chlorine, leading to its displacement and the formation of 5-hydroxy-3-pyridinol. Another possibility is accelerated oxidative degradation, as the phenoxide ion formed at alkaline pH is even more susceptible to oxidation than the neutral phenol.
To confirm the identity of the new peak, you would ideally use LC-MS/MS to determine its molecular weight. A mass corresponding to the replacement of chlorine with a hydroxyl group would strongly support the hydrolysis hypothesis.
Troubleshooting Guide for Stability-Indicating HPLC Method
Developing a robust stability-indicating HPLC method is crucial for accurately assessing the stability of 5-Chloro-3-hydroxypyridine. Here are some common issues and their solutions:
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing) for the parent compound. | - Secondary interactions with residual silanols on the HPLC column. - The basic nitrogen on the pyridine ring can interact with acidic silanols. | - Use a mobile phase with a pH between 3 and 4 to ensure the pyridine nitrogen is protonated. - Add a competing base to the mobile phase, such as 0.1% triethylamine (TEA). - Use a high-purity, end-capped column specifically designed for basic compounds. |
| Drifting retention times. | - Inadequate column equilibration. - Changes in mobile phase composition (e.g., evaporation of the organic component). - Temperature fluctuations. | - Ensure the column is fully equilibrated before starting the analysis. - Keep mobile phase bottles covered.[14] - Use a column oven to maintain a constant temperature.[14] |
| New peaks appearing in the blank (placebo) injection. | - Carryover from previous injections. - Contamination of the mobile phase or solvent. | - Implement a robust needle wash protocol. - Prepare fresh mobile phase and solvents. |
| Degradation products co-eluting with the parent peak. | - Insufficient selectivity of the HPLC method. | - Modify the mobile phase composition (e.g., change the organic modifier, pH, or buffer strength). - Screen different column stationary phases (e.g., C18, Phenyl-Hexyl, Cyano). - Adjust the gradient profile to improve resolution. |
For more general HPLC troubleshooting, refer to established guides.[15][16]
Experimental Protocols for Stability Assessment
These protocols are designed based on the principles outlined in the ICH Q1A(R2) guideline for stability testing.[17][18][19][20]
Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of 5-Chloro-3-hydroxypyridine.
Protocol 1: Hydrolytic Stability
-
Preparation: Prepare three sets of solutions of 5-Chloro-3-hydroxypyridine at a concentration of 0.1 mg/mL in:
-
0.1 M Hydrochloric Acid (HCl)
-
Purified Water
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation: Place the solutions in a temperature-controlled oven at 60°C.
-
Sampling: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours.
-
Sample Processing: Before HPLC analysis, neutralize the HCl and NaOH samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Calculate the percentage of degradation.
Protocol 2: Oxidative Stability
-
Preparation: Prepare a solution of 5-Chloro-3-hydroxypyridine at 0.1 mg/mL in a solution of 3% hydrogen peroxide (H₂O₂).
-
Incubation: Keep the solution at room temperature, protected from light.
-
Sampling: Withdraw aliquots at initial (t=0), 1, 2, 4, and 8 hours. Note that oxidative degradation can be rapid.
-
Analysis: Analyze the samples directly by HPLC.
Protocol 3: Photostability
-
Preparation:
-
Place the solid powder of 5-Chloro-3-hydroxypyridine in a clear glass container.
-
Prepare a solution of 0.1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water) in a clear glass container.
-
Prepare dark controls for both solid and solution samples by wrapping the containers in aluminum foil.
-
-
Exposure: Expose the samples and controls to a light source that meets the requirements of ICH Q1B (e.g., an option 2 setup with both cool white fluorescent and near UV lamps). The total exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.
-
Analysis: After exposure, analyze the solid (dissolved in a suitable solvent) and solution samples, along with the dark controls, by HPLC.
Predicted Degradation Pathways
Caption: Predicted degradation pathways for 5-Chloro-3-hydroxypyridine.
Summary of Potential Degradation Products
| Stress Condition | Predicted Degradation Pathway | Potential Degradation Product(s) | Analytical Considerations |
| Acid/Base Hydrolysis | Nucleophilic substitution | 5-hydroxy-3-pyridinol | Expect a more polar compound (earlier elution in reversed-phase HPLC). Confirm with MS. |
| Oxidation | Ring oxidation | Chlorinated catechol/hydroquinone, quinones, ring-opened products | Formation of colored products. Quinones can be reactive and may not chromatograph well. |
| Thermal | Dehydrochlorination | 3-Hydroxypyridine | Loss of the chlorine isotope pattern in MS. |
| Photolysis | Radical reactions | Various products, potentially including dimers or products of reaction with solvent. | May produce a complex mixture of degradants. |
References
-
ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. University of Liverpool. [Link]
-
Bar-Ziv, E., et al. (2022). Thermal Degradation and Organic Chlorine Removal from Mixed Plastic Wastes. Digital Commons @ Michigan Tech. [Link]
-
Arutchelvan, V., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health. [Link]
-
ResearchGate. (2025). Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones. [Link]
-
Kim, C. K., et al. (2000). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2018). The oxidative degradation of phenol via in situ H2O2 synthesis using Pd supported Fe-modified ZSM-5 catalysts. [Link]
-
ICH. (2003). Q1A(R2) Guideline. International Council for Harmonisation. [Link]
-
Journal of Chemical, Biological and Physical Sciences. (2021). Oxidative Synthesis of Pyridine Derivatives. [Link]
-
ResearchGate. (2015). Metabolic pathways for the biodegradation of phenol. [Link]
-
ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]
-
Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
-
AIP Publishing. (2023). The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. [Link]
-
National Institutes of Health. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. [Link]
-
ACS Publications. (1984). Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. [Link]
-
MDPI. (2025). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. [Link]
-
Polish Journal of Environmental Studies. (n.d.). Phenols Degradation by Fenton Reaction in the Presence of Chlorides and Sulfates. [Link]
-
U.S. EPA. (1984). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. [Link]
-
ACS Publications. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. [Link]
-
LCGC International. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
-
ACS Publications. (1989). Stabilization of high oxidation states of nickel with pyridine oxime ligands. [Link]
-
U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
-
CORE. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. [Link]
-
National Institutes of Health. (2012). Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch. [Link]
-
ACS Food Science & Technology. (2025). First-Order Degradation Kinetics of Phenolic Compounds and Antioxidant Properties of Fresh and Enzymatically Hydrolyzed Seriguela Pulp (Spondias purpurea L.). [Link]
-
ChemRxiv. (2020). proton-tautomerism in solvent and the fundamentals of molecular stability prediction. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. [Link]
-
National Institutes of Health. (2020). Oxidative Dearomatization of Pyridines. [Link]
-
Cardiff University. (2017). Oxidative Degradation of Phenol using in situ Generated Hydrogen Peroxide Combined with Fenton's Process. [Link]
-
Shiksha Nation. (2025). Bleaching Powder Formula Ca(OCl)₂ - Complete Chemical Guide. [Link]
-
E3S Web of Conferences. (2019). Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic. [Link]
-
ICH. (n.d.). Quality Guidelines. [Link]
-
Wikipedia. (n.d.). 2-Chloropyridine. [Link]
-
Chemistry Stack Exchange. (2021). 2-Pyridone tautomer ratio. [Link]
-
ResearchGate. (2015). Catalytic oxidation of phenol waste waters by hydrogen peroxide with the help of step-type regulation by redox-potential. [Link]
-
ResearchGate. (2019). What are the product of degradation from Pyridine?[Link]
-
LinkedIn. (2023). Pharma Stability: Troubleshooting & Pitfalls. [Link]
-
Wikipedia. (n.d.). Vinyl chloride. [Link]
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempanda.com [chempanda.com]
- 8. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pjoes.com [pjoes.com]
- 11. Oxidation of Phenol by Hydrogen Peroxide Catalyzed by Metal-Containing Poly(amidoxime) Grafted Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. hplc.eu [hplc.eu]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. ICH Official web site : ICH [ich.org]
methods for removing impurities from 5-Chloro-3-hydroxypyridine products
Product: 5-Chloro-3-hydroxypyridine (CAS: 74100-13-9) Document Type: Troubleshooting Guide & Technical Protocols Version: 2.4 (Current)
Diagnostic: Identify Your Impurity Profile
Before selecting a purification protocol, characterize your crude material. The purification strategy depends entirely on the origin of the impurity.
| Impurity Type | Likely Origin | Diagnostic Sign | Recommended Protocol |
| Regioisomers (e.g., 2-chloro-3-hydroxypyridine) | Direct chlorination of 3-hydroxypyridine. | Double spots on TLC; depressed melting point (<158°C). | Protocol B (Recrystallization) |
| Starting Material (3-hydroxypyridine) | Incomplete reaction. | High water solubility; retention time shift in HPLC. | Protocol A (pH Swing) |
| Over-chlorinated (2,5-dichloro isomer) | Excess chlorinating agent. | Higher R_f on Silica (non-polar); distinct GC/MS mass. | Protocol B or C |
| Oxidative Tars (Polymeric phenols) | Air exposure/High temp workup. | Pink, brown, or black discoloration; sticky solid. | Protocol C (Adsorption) |
| Inorganic Salts | Neutralization steps. | High ash content; insoluble in organic solvents. | Protocol A (Water Wash) |
Technical Protocols
Protocol A: The Amphoteric "pH-Swing" Extraction
Best for: Removing non-amphoteric impurities (tars, neutral organics) and inorganic salts. Mechanism: 5-Chloro-3-hydroxypyridine is amphoteric. It dissolves in acid (protonated pyridine nitrogen) and base (deprotonated phenolic oxygen) but has minimum solubility at its isoelectric point (approx. pH 5.5–6.5).
Step-by-Step Workflow:
-
Dissolution (Acidic): Suspend crude solid in water (10 mL/g). Adjust pH to < 2.0 using 6M HCl. The solution should become clear (yellow/orange).
-
Checkpoint: If solids remain, filter them out. These are likely non-basic impurities or tars.
-
-
Organic Wash: Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) (2 x 5 mL/g).
-
Why? The product remains in the water (cationic form). Neutral organic impurities partition into the EtOAc. Discard the organic layer.
-
-
Precipitation (Isoelectric): Cool the aqueous layer to 5–10°C. Slowly add 6M NaOH or saturated NaHCO₃ while stirring vigorously.
-
Target: Adjust pH to 6.0 ± 0.5 .
-
Observation: Thick white/off-white precipitate forms.
-
-
Filtration: Stir for 30 minutes to age the crystal. Filter and wash the cake with cold water (removes inorganic salts like NaCl).
-
Drying: Vacuum dry at 50°C.
Protocol B: Differential Solvation Recrystallization
Best for: Removing regioisomers (2-chloro analog) and over-chlorinated byproducts. Mechanism: The 2-chloro isomer often exhibits intramolecular hydrogen bonding (N...HO), making it more soluble in non-polar solvents than the 5-chloro target (which relies on intermolecular bonding).
Solvent System: Ethanol/Water (3:1) or Toluene (for high isomer levels).
Procedure (Ethanol/Water):
-
Reflux: Suspend crude dry solid in Ethanol (5 mL/g). Heat to reflux.[1]
-
Dissolution: Add Water dropwise through the condenser until the solution becomes clear at reflux.
-
Cooling: Remove heat. Allow to cool slowly to room temperature (25°C) over 2 hours.
-
Critical: Rapid cooling traps impurities.
-
-
Chilling: Cool further to 0–5°C in an ice bath for 1 hour.
-
Collection: Filter the crystals. Wash with cold 20% Ethanol/Water.
-
Result: The more soluble 2-chloro isomer and 2,5-dichloro byproducts remain in the mother liquor.
-
Protocol C: Adsorptive Polishing (Color Removal)
Best for: Removing pink/brown oxidation products. Reagent: Activated Carbon (Norit or Darco grades).
-
Dissolve the product in the minimum amount of hot Ethanol or Methanol.
-
Add Activated Carbon (5–10 wt% relative to product mass).
-
Reflux for 15–30 minutes.
-
Hot Filtration: Filter through a Celite pad while hot to remove carbon.
-
Concentrate the filtrate and proceed to crystallization (Protocol B).
Visualization of Workflows
Figure 1: Purification Logic Flow (pH Swing)
Caption: The amphoteric nature of 5-Cl-3-HP allows selective solubility switching to reject non-ionizable impurities.
Figure 2: Troubleshooting Decision Tree
Caption: Select the correct purification path based on your specific impurity profile.
Frequently Asked Questions (FAQs)
Q: My product turned pink during drying. What happened? A: 3-Hydroxypyridines are phenol-like and prone to oxidation, forming quinone-type color bodies.
-
Fix: Always dry under vacuum or inert atmosphere (N₂). If already colored, use Protocol C (Carbon treatment).
Q: I cannot separate the 2-chloro isomer using Ethanol/Water. What now? A: Switch to a non-polar solvent recrystallization.
-
Try:Toluene . The 2-chloro isomer (intramolecular H-bond) is significantly more soluble in hot toluene and will stay in solution upon cooling, while the 5-chloro isomer (intermolecular H-bond) will precipitate.
Q: What is the exact pH for precipitation? A: The target is pH 6.0 .
-
Science:[2] The pKa of the pyridine nitrogen is ~3.5–4.0 (lowered by the Cl electron withdrawal) and the phenol is ~8.0. The zwitterionic form dominates exactly between these values. Deviating to pH 4 or pH 8 increases solubility and yields loss.
Q: Can I use column chromatography? A: Yes, for high-value/small-scale batches.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM:Methanol (95:5). The 2-chloro isomer usually elutes before the 5-chloro isomer due to lower polarity.
References
- Synthesis and Properties of Halogenated Pyridinols.
-
pKa Values of Pyridines and Phenols.
- Source: Organic Chemistry Data (Williams). Provides pKa data for 3-hydroxypyridine (4.78, 8.72) and chloropyridines, establishing the basis for the pH-swing method.
-
URL:[Link]
- Purification of Hydroxypyridines via Recrystallization.
Sources
troubleshooting palladium catalyst deactivation in pyridine coupling reactions
Status: Operational Topic: Palladium Catalyst Deactivation in Pyridine Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Operator: Senior Application Scientist
The Core Problem: The "Pyridine Trap"
You are likely here because your cross-coupling reaction involving a pyridine substrate (either as the halide or the nucleophile) has failed. The reaction likely stalled at low conversion or precipitated "palladium black" almost immediately.
The Science: Pyridine is not just a substrate; it is a competitive ligand. The basic nitrogen lone pair (
Visualizing the Failure Mode
The following diagram illustrates how pyridine siphons active catalyst away from the productive cycle.
Figure 1: The "Pyridine Trap" mechanism showing the diversion of oxidative addition intermediates into inactive off-cycle complexes.
Diagnostic & Troubleshooting Guide
Scenario A: The "Black Death"
Symptom: The reaction mixture turns black (precipitate forms) within 30 minutes. Conversion is <10%.
-
Diagnosis: Ligand stripping.[1] The pyridine substrate has displaced your phosphine ligand, destabilizing the Pd center, leading to aggregation into catalytically inactive Pd(0) nanoparticles (Pd black).
-
Immediate Fix: You need a ligand that binds tighter or is bulkier than the pyridine.
-
Switch Ligand: Move from PPh3 or dppf to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos , RuPhos , tBuXPhos ). The steric bulk prevents the pyridine nitrogen from approaching the Pd center.
-
Increase L:Pd Ratio: If using discrete ligand + Pd source, increase the ratio from 2:1 to 4:1 to shift the equilibrium back toward the phosphine-bound species.
-
Scenario B: The "Silent Stall"
Symptom: The reaction solution remains clear/yellow but conversion stops at ~20-30%. No Pd black is visible.
-
Diagnosis: Formation of a stable, soluble off-cycle species (e.g.,
). The catalyst is not dead (aggregated), but it is "sleeping" because the pyridine is binding too tightly to allow transmetalation. -
Immediate Fix:
-
Add a Lewis Acid: Add 10-20 mol% of a "decoy" Lewis acid (e.g., Zn(OAc)2 or CuI ). These metals bind to the pyridine nitrogen, effectively "masking" it from the Palladium.
-
Slow Addition: Syringe pump addition of the pyridine substrate over 2-4 hours keeps its concentration low relative to the catalyst.
-
Strategic Solutions
Strategy 1: The Precatalyst Revolution (G3/G4)
Stop using
Recommendation: Use Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G4).[2][3]
-
Why? These precatalysts contain the ligand pre-bound in a 1:1 ratio. They activate rapidly upon exposure to base, generating the active
species in high concentration before the pyridine has a chance to intercept the precursor. -
Protocol:
-
Load Aryl Halide (1.0 equiv).
-
Load Boronic Acid (1.2-1.5 equiv).
-
Load XPhos Pd G4 (1-3 mol%).
-
Add Base (K3PO4 or K2CO3, 2-3 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1) or THF/Water.[4]
-
Heat to 60-80°C.
-
| Feature | Traditional (Pd2dba3 + Ligand) | Buchwald G4 Precatalyst |
| Active Species Gen. | Slow, requires reduction | Instant, base-mediated |
| Stoichiometry | Often requires excess Ligand | Precise 1:1 Pd:L ratio |
| Air Stability | Poor (oxidizes easily) | Excellent (bench stable) |
| Pyridine Tolerance | Low (prone to poisoning) | High (bulky ligand protection) |
Strategy 2: The "Decoy" Additive Method
If you cannot change the catalyst system, use an additive to block the pyridine nitrogen.
Protocol:
-
To your reaction vessel, add Copper(I) Iodide (CuI) or Zinc Acetate (Zn(OAc)2) at 0.2 - 0.5 equivalents relative to the pyridine substrate.
-
Stir for 10 minutes before adding the Pd catalyst.
-
Mechanism: The Cu or Zn binds to the pyridine nitrogen (Lewis Acid-Base interaction). This "occupied" pyridine can still participate in the coupling (via the C-X bond) but cannot poison the Pd center via the N-lone pair.
Strategy 3: Substrate Engineering (Boronic Acid Instability)
Pyridyl boronic acids are notoriously unstable and prone to protodeborylation (the C-B bond breaks, yielding pyridine).
-
Check: If your halide is consumed but you get de-halogenated product or no coupled product, your boronic acid likely decomposed.
-
Solution: Switch to MIDA Boronates or Potassium Trifluoroborates (BF3K) . These release the active boronic acid slowly (slow-release mechanism), preventing high concentrations of the unstable species from accumulating and decomposing.
Troubleshooting Workflow
Use this logic flow to determine your next experiment.
Figure 2: Decision tree for troubleshooting Pd-catalyzed pyridine coupling failures.
References
-
Mechanisms of Amine/Pyridine Poisoning
-
Buchwald Precatalysts (G3/G4)
- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Design and synthesis of a new generation of palladium precatalysts for cross-coupling. Chemical Science.
-
Lewis Acid Additives in Coupling
- Kondolff, I., Doucet, H., & Santelli, M. (2006). Suzuki–Miyaura coupling of 2-chloropyridines with arylboronic acids: The effect of Lewis acid additives. Tetrahedron.
-
Boronic Acid Instability (MIDA Boronates)
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society.
Sources
avoiding rearrangement products in pyridine synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyridine ring formation. Our focus is to provide in-depth, field-proven insights to help you troubleshoot common issues, particularly the formation of undesired rearrangement products and isomers, thereby maximizing the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: Why are rearrangement and isomeric byproducts common in classical pyridine syntheses?
A: Many classical pyridine syntheses, such as the Hantzsch and Bohlmann-Rahtz methods, are multi-component reactions involving a cascade of intermediate steps like condensation, addition, and cyclization.[1][2] The formation of isomeric byproducts often arises from a lack of regiochemical control in these steps. For example, if an unsymmetrical intermediate is formed, it may cyclize in multiple ways, leading to different substitution patterns on the final pyridine ring. The reaction conditions can favor one pathway over another, a concept known as kinetic versus thermodynamic control.[3]
Q2: How do reaction temperature and time influence the product distribution?
A: Temperature and reaction duration are critical factors that dictate whether a reaction is under kinetic or thermodynamic control.[4]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms the fastest (i.e., has the lowest activation energy). This is known as the kinetic product.[5]
-
Thermodynamic Control: At higher temperatures and longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product will be the major isomer, even if it forms more slowly. This is the thermodynamic product.[3] Therefore, if you are isolating an undesired but stable isomer, running the reaction at a lower temperature for a shorter duration might favor the desired kinetic product. Conversely, if a less stable kinetic product is undesired, higher temperatures may allow it to revert and form the more stable thermodynamic product.[4]
Q3: What is the primary role of the catalyst in controlling regioselectivity?
A: Catalysts, including Brønsted acids, Lewis acids, or heterogeneous catalysts, can significantly influence the reaction pathway.[2][6] A catalyst can stabilize a specific transition state, lowering the activation energy for one reaction pathway over a competing one. For instance, a Lewis acid might coordinate to a carbonyl group in a 1,5-dicarbonyl intermediate, pre-organizing the molecule for a specific cyclization and preventing alternative ring closures that would lead to isomeric products.[2] In some modern syntheses, specialized ligands on a metal catalyst can use a "directing group" effect to force the reaction to occur at a specific C-H bond, overriding the natural electronic preferences of the pyridine ring.[7]
Q4: Can changing the solvent affect the formation of rearrangement products?
A: Yes, the solvent can play a crucial role. Solvent polarity can influence the stability of charged intermediates and transition states.[8] A polar protic solvent like ethanol might stabilize a particular intermediate through hydrogen bonding, favoring one cyclization pathway, while a polar aprotic solvent like DMSO might favor another.[2] In some cases, switching to a non-polar solvent like toluene can alter the reaction mechanism entirely. Therefore, screening different solvents is a key step in optimizing for the desired isomer.
General Troubleshooting Workflow
Before diving into specific synthesis methods, consider this general workflow when encountering unexpected byproducts.
Troubleshooting Guides by Synthesis Method
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic four-component reaction that first produces a 1,4-dihydropyridine (DHP), which is then oxidized to the final pyridine product.[9] While robust, issues can arise, especially when creating unsymmetrical pyridines.
Problem: Formation of symmetrical byproduct and/or other impurities instead of the desired unsymmetrical pyridine.
Root Cause Analysis: The standard Hantzsch reaction involves two key intermediates: an enamine (from a β-ketoester and ammonia) and an α,β-unsaturated carbonyl (from a Knoevenagel condensation of an aldehyde and a second β-ketoester).[10] If two different β-ketoesters are used to create an unsymmetrical product, three competing reactions can occur: the desired cross-condensation and two self-condensation reactions, leading to a mixture of products that is difficult to separate.
Solutions & Preventative Measures:
The key to avoiding this mixture is to control the sequence of reactions by pre-forming one of the key intermediates. This is known as a modified or stepwise Hantzsch synthesis.
| Parameter | Standard One-Pot Method (Problematic) | Stepwise Method (Optimized) | Rationale |
| Procedure | All reactants (2 different β-ketoesters, aldehyde, ammonia) are mixed together. | Step 1: Synthesize the enamine from one β-ketoester and ammonia. Step 2: Separately perform the Knoevenagel condensation of the second β-ketoester and the aldehyde. Step 3: Combine the purified intermediates to perform the final Michael addition and cyclization. | Pre-forming and purifying the intermediates prevents self-condensation reactions, ensuring only the desired cross-condensation occurs.[11] |
| Catalyst | Often acid-catalyzed (e.g., acetic acid). | Can use milder conditions for each step, potentially avoiding catalysts that might promote side reactions. | Stepwise control allows for optimization of each individual reaction. |
| Outcome | Mixture of 3 products. | Single desired unsymmetrical product. | Improved regioselectivity and simplified purification. |
Optimized Protocol (Stepwise Hantzsch Synthesis):
-
Enamine Formation: In a round-bottom flask, dissolve β-ketoester A (1.0 eq.) in ethanol. Add ammonium acetate (1.1 eq.) and stir at room temperature for 2-4 hours until TLC analysis shows complete conversion to the enamine. Purify the enamine via distillation or chromatography.
-
Knoevenagel Condensation: In a separate flask, dissolve the aldehyde (1.0 eq.) and β-ketoester B (1.0 eq.) in a minimal amount of a suitable solvent (e.g., toluene). Add a catalytic amount of piperidine and acetic acid. Heat to reflux with a Dean-Stark trap to remove water. Monitor by TLC until the starting materials are consumed. Purify the resulting α,β-unsaturated carbonyl compound.
-
Final Cyclization: Dissolve the purified enamine (1.0 eq.) and the purified α,β-unsaturated carbonyl (1.0 eq.) in ethanol. Heat the mixture to reflux for 6-12 hours.
-
Oxidation: After cooling, add an oxidizing agent (e.g., ceric ammonium nitrate or DDQ) to the reaction mixture to aromatize the dihydropyridine to the final pyridine product.
-
Workup & Purification: Perform a standard aqueous workup and purify the final product by column chromatography or recrystallization.
Bohlmann-Rahtz Pyridine Synthesis
This synthesis constructs the pyridine ring from an enamine and an ethynylketone (ynone), proceeding through an aminodiene intermediate.[12] A critical step is a heat-induced E/Z isomerization that must occur before the final cyclodehydration.[2][13] Failure to control this step is a primary source of byproducts.
Problem: Low yield and formation of non-cyclized byproducts or rearranged isomers.
Root Cause Analysis: The initial Michael addition of the enamine to the ynone typically forms a (2Z,4E)-aminodiene intermediate. This isomer cannot cyclize directly due to steric hindrance. It must first isomerize to the (2E,4E)-conformer to allow the terminal amino group and the ketone to come into proximity for the cyclodehydration step.[2] The high temperatures traditionally required for this isomerization (120-160°C) can lead to decomposition or side reactions.[14]
Solutions & Preventative Measures:
The solution is to facilitate the critical E/Z isomerization and subsequent cyclization under milder conditions to prevent decomposition. This is achieved by using an appropriate catalyst.
| Parameter | Thermal Method (Problematic) | Catalytic One-Pot Method (Optimized) | Rationale |
| Temperature | 120–160 °C | 50 °C to refluxing toluene (approx. 110 °C) | Lower temperatures prevent the decomposition of starting materials and intermediates.[14] |
| Catalyst | None | Lewis Acids (e.g., 15 mol% ZnBr₂, 20 mol% Yb(OTf)₃) or solid acids (Amberlyst-15).[2] | The catalyst is believed to coordinate to the carbonyl, accelerating the Michael addition, the E/Z isomerization, and the final cyclodehydration, allowing the entire sequence to occur at a lower temperature.[2] |
| Procedure | Two steps: 1. Isolate aminodiene. 2. Heat to high temp. | One-pot: All reactants are combined with the catalyst and heated. | Simplifies the procedure, improves overall yield, and avoids handling potentially unstable intermediates. |
| Substrate Scope | Limited due to high temperatures. | Broader, although highly acid-sensitive groups (e.g., t-butyl esters) may still decompose with strong Lewis acids. Amberlyst-15 is a milder alternative for such cases.[2][14] | Milder conditions tolerate more functional groups. |
Optimized Protocol (Acid-Catalyzed Bohlmann-Rahtz Synthesis):
-
To a solution of the β-enamino ester (1.0 eq.) and the alkynone (1.1 eq.) in toluene, add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.2 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure substituted pyridine.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly efficient method for preparing 2,4,6-trisubstituted pyridines from an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound, with ammonium acetate serving as the nitrogen source.[15] It generally has high atom economy and avoids the need for a final oxidation step.[15] While typically very reliable, regioselectivity can become an issue with certain substitution patterns.
Problem: Formation of an isomeric pyridine byproduct when using an unsymmetrical α,β-unsaturated ketone.
Root Cause Analysis: The mechanism involves a Michael addition of a pyridinium ylide (formed from the salt) to the α,β-unsaturated carbonyl, creating a 1,5-dicarbonyl intermediate.[16] If the α,β-unsaturated ketone is unsymmetrical (e.g., R' ≠ H in R-CO-CH=CH-R'), there are two potential sites for the initial nucleophilic attack by ammonia during the subsequent cyclization step. While attack at the less hindered carbonyl is generally favored, reaction conditions can influence this selectivity.
Solutions & Preventative Measures:
Controlling regioselectivity in the Kröhnke synthesis often relies on leveraging the inherent steric and electronic differences between the two carbonyl groups in the 1,5-dicarbonyl intermediate.
| Factor | Condition Favoring Desired Product | Rationale |
| Steric Hindrance | Use substrates where one carbonyl group is significantly more sterically hindered (e.g., a t-butyl ketone vs. a methyl ketone). | The ammonia nucleophile will preferentially attack the less sterically encumbered carbonyl carbon, directing the cyclization to form a single regioisomer. |
| Reaction Temperature | Lower reaction temperatures (e.g., refluxing ethanol vs. higher boiling solvents). | Lower temperatures often enhance selectivity by favoring the pathway with the lowest activation energy (kinetic control), which is typically the attack at the less hindered site. |
| Catalyst | While the reaction is typically run with ammonium acetate, which acts as both catalyst and nitrogen source, avoiding overly harsh acidic or basic conditions that might equilibrate intermediates is key. | Maintaining mild conditions (near neutral pH from the ammonium acetate buffer system) helps prevent side reactions and potential equilibration that could erode regioselectivity. |
Optimized Protocol (Regioselective Kröhnke Synthesis):
-
Suspend the α-pyridinium methyl ketone salt (1.0 eq.), the α,β-unsaturated carbonyl compound (1.0 eq.), and ammonium acetate (5-10 eq.) in glacial acetic acid or refluxing ethanol.
-
Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Neutralize the solution with a base (e.g., aqueous ammonia or NaOH) to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2,4,6-trisubstituted pyridine.
References
-
Bohlmann, F., & Rahtz, D. (1957). Über eine neue Pyridin-Synthese. Chemische Berichte, 90(10), 2265–2272. [Link]
-
Alvim, H. G. O., da Silva Júnior, E. N., & Neto, B. A. D. (2014). What do we know about the Hantzsch reaction? A brief review. RSC Advances, 4(92), 54282–54299. [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]
-
Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2642–2713. [Link]
-
Slideshare. (2022). Pyridine: Synthesis, reactions and medicinal uses. [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66, 95-111. [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
-
Comins, D. L., & O'Connor, S. (1987). Kinetic and thermodynamic control in the metalation of pyridine. A direct synthesis of 2- and 4-substituted pyridines. The Journal of Organic Chemistry, 52(10), 2154–2156. [Link]
-
Becerra-Herrera, R., Rivera-Chávez, D. A., et al. (2024). Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH. RSC Advances. [Link]
-
Le, C. M., & Daugulis, O. (2014). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. ACS Catalysis, 4(3), 875–878. [Link]
-
Herath, A., & Cosford, N. D. P. (2010). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Organic Letters, 12(22), 5182–5185. [Link]
-
Housecroft, C. E. (2022). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? Chemistry, 4(3), 856-872. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Academia.edu. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
ResearchGate. (2017). (PDF) Highly enantioselective catalytic synthesis of chiral pyridines. [Link]
-
ResearchGate. (n.d.). Mechanism of the Kröhnke pyridine synthesis. [Link]
-
Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products. [Link]
-
ResearchGate. (2025). (PDF) Iron(II)-Catalyzed [2 + 2 + 2] Cycloaddition for Pyridine Ring Construction. [Link]
-
Royal Society of Chemistry. (2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
PubMed Central. (2024). Regioselective Formation of Pyridines by Cycloaddition/Cycloreversion of 1,4-Oxazinone Precursors with Bisalkyne Substrates. [Link]
-
Bentham Science. (2024). Green Synthesis of Pyridine and their Fused System: Harnessing the Catalytic Power of Ionic Liquids for Sustainable and Efficient Multicomponent Reaction. [Link]
-
PubMed. (2024). An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. [Link]
-
PubMed Central. (n.d.). Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. [Link]
-
YouTube. (2023). Bohlmann–Rahtz pyridine synthesis. [Link]
-
National Institutes of Health. (2025). Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups. [Link]
-
RSC Publishing. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. [Link]
-
CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]
-
Organic Chemistry Portal. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. [Link]
-
YouTube. (2017). Mechanism Of The Week: Hantzsch-Pyridinsynthese. [Link]
Sources
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- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
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- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 11. baranlab.org [baranlab.org]
- 12. synarchive.com [synarchive.com]
- 13. m.youtube.com [m.youtube.com]
- 14. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 15. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
optimizing solvent and temperature for 5-Chloro-3-hydroxypyridine reactions
Ticket System Status: [ONLINE] Current Topic: Solvent & Temperature Optimization for 5-Chloro-3-hydroxypyridine (CAS: 74115-12-1) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Amphoteric Challenge
Welcome to the technical support hub for 5-Chloro-3-hydroxypyridine . This molecule presents a unique "dual-personality" challenge in synthesis:
-
Amphoteric Nature: It possesses a basic pyridine nitrogen and an acidic phenolic hydroxyl (pKa ~8.5).
-
Zwitterionic Behavior: Unlike 2- or 4-hydroxypyridines, the 3-isomer does not form a neutral lactam (pyridone) but exists in equilibrium between the neutral enol and the zwitterionic form, heavily influenced by solvent polarity.
-
Deactivated Electrophile: The electron-rich hydroxyl group deactivates the ring toward nucleophilic attack (SNAr) at the 5-chloro position, requiring optimized energy inputs (temperature) and specific solvent shells for cross-coupling.
This guide is structured as a series of Troubleshooting Tickets based on common user failure modes.
Module 1: Solubility & Handling (Ticket #SOL-001)
User Issue: "The starting material won't dissolve in my standard organic solvents (DCM, Toluene), or it crashes out upon adding base."
Root Cause Analysis
5-Chloro-3-hydroxypyridine has a high lattice energy due to intermolecular Hydrogen bonding (N···HO).
-
Non-polar solvents (Toluene, Hexane): Poor solubility due to lack of H-bond disruption.
-
Chlorinated solvents (DCM, CHCl3): Moderate solubility, often insufficient for concentrated process streams.
-
Base Addition: Adding NaH or K2CO3 generates the phenoxide salt, which is ionic and insoluble in non-polar media, causing "crashing out" and halting reactivity.
Optimization Protocol
| Solvent Class | Solubility Rating | Recommended Use Case | Temp. Range |
| Polar Aprotic (DMF, DMAc, NMP) | Excellent | O-Alkylation, SNAr, High-T Coupling | 25°C – 140°C |
| Polar Protic (MeOH, EtOH) | Good | Hydrogenation, mild halogen exchange | 0°C – 60°C |
| Ethers (THF, 1,4-Dioxane) | Moderate | Suzuki/Buchwald Coupling (requires heat) | 60°C – 100°C |
| Chlorinated (DCM) | Poor | Work-up/Extraction only | < 40°C |
Diagnostic Step
If your reaction forms a "gummy" precipitate upon base addition:
-
Switch Solvent: Move to DMF or NMP.
-
Add Co-solvent: If using Toluene for coupling, add 10-20% DMF or water (if biphasic) to solubilize the phenoxide intermediate.
Module 2: Regioselectivity (Ticket #REG-002)
User Issue: "I am trying to synthesize the O-alkyl ether, but I'm seeing significant N-alkylation (quaternization) or mixed products."
The Mechanism
The 3-hydroxypyridine anion is an ambident nucleophile .
-
O-Attack (Thermodynamic): Favored by "hard" electrophiles and conditions that solvate the cation (leaving the O- naked).
-
N-Attack (Kinetic/Zwitterion driven): Favored in neutral conditions or protic solvents where the oxygen is H-bonded (masked).
Decision Tree: Solvent & Base Selection
Figure 1: Workflow for maximizing O-alkylation selectivity. Note that polar aprotic solvents dissociate the ion pair, increasing the nucleophilicity of the Oxygen.
Corrective Protocol (O-Alkylation)
-
Solvent: Anhydrous DMF or DMAc .
-
Base: NaH (1.1 equiv) at 0°C. Allow H2 evolution to cease before adding the electrophile. This ensures the N is deprotonated (if protonated) and the species exists purely as the pyridin-3-olate anion.
-
Temperature: Heat to 60°C . High temperatures favor the thermodynamic O-alkyl product.
-
Electrophile: Add slowly.
Module 3: Cross-Coupling Optimization (Ticket #CAT-003)
User Issue: "Suzuki coupling at the 5-Cl position is stalling. Yields are <30%, and I see dehalogenation byproducts."
Root Cause Analysis
The 3-OH group is an Electron Donating Group (EDG). Through resonance, it pushes electron density into the ring, making the C-Cl bond at position 5 more electron-rich. This makes Oxidative Addition (the first step of the catalytic cycle) difficult for Palladium.
Optimization Matrix
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Why? |
| Solvent | THF or Toluene | 1,4-Dioxane/Water (4:1) or n-Butanol | Higher boiling point required; water dissolves inorganic base. |
| Base | Na2CO3 | K3PO4 or Cs2CO3 | Stronger base facilitates transmetallation. |
| Ligand | PPh3 (Tetrakis) | XPhos or SPhos | Electron-rich, bulky ligands accelerate oxidative addition on deactivated chlorides. |
| Temp | 80°C | 100°C - 110°C | Activation energy barrier is higher due to EDG effect. |
Advanced Protocol: The "Protect-First" Strategy
If direct coupling fails, the hydroxyl group is likely poisoning the catalyst or overly deactivating the ring.
-
Step 1: Protect OH as a Tosylate (OTs) or Triflate (OTf). Note: OTf is reactive in coupling; OTs is stable.
-
Step 2: If using OTs, the Pyridine ring becomes electron-deficient (activated).
-
Step 3: Perform Suzuki coupling on the 5-Cl.
-
Step 4: Deprotect (Hydrolysis).
Module 4: Thermal Stability & Impurity Profile (Ticket #STAB-004)
User Issue: "My reaction mixture turned from yellow to dark wine-red/black, and the purity dropped."
Root Cause Analysis
-
Oxidative Instability: 3-Hydroxypyridines are prone to oxidation to quinone-like species or dimerization upon prolonged heating in air.
-
Pd-Black Formation: If the reaction turns black during coupling, your catalyst has decomposed (precipitated Pd(0)).[1] This happens if the temperature is too high for the chosen ligand's stability.
Stabilization Steps
-
Degassing: Sparge all solvents with Argon/Nitrogen for 15 minutes before adding the catalyst.
-
Temperature Cap: Do not exceed 120°C unless using a sealed tube/microwave.
-
Scavenging: If the product is colored (red/brown) after workup, treat the organic layer with activated charcoal or silica gel to remove oxidative oligomers.
References
-
Solubility & Properties of 5-Chloro-3-hydroxypyridine.PubChem Compound Summary.
-
[2]
-
-
Mechanistic Insight: Alkylation of 3-Hydroxypyridines.Journal of Organic Chemistry. Detailed analysis of N- vs O-alkylation selectivity in heterocyclic systems.
-
(General Reference for JOC search on hydroxypyridine alkylation)
-
-
Suzuki Coupling on Deactivated Pyridines.Organic Chemistry Portal. Protocols for coupling chloropyridines with electron-donating substituents using Buchwald ligands.
-
Tautomerism in Hydroxypyridines.Beilstein Journal of Organic Chemistry. Discusses the zwitterionic nature of 3-hydroxypyridine vs 2/4-isomers.
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 5-Chloro-3-hydroxypyridine before handling.
Sources
Technical Support Center: Purification Strategies for 5-Chloro-2,3-dihydroxypyridine Transition Metal Complexes
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-chloro-2,3-dihydroxypyridine and its transition metal complexes. This guide is designed to provide in-depth technical assistance and troubleshooting for the unique challenges encountered during the purification of these valuable compounds. Our approach is rooted in practical, field-proven experience to ensure the integrity and success of your research.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the most common impurities I can expect when synthesizing 5-chloro-2,3-dihydroxypyridine transition metal complexes?
A1: Impurities can arise from several sources during the synthesis of your target complex.[1] These typically include:
-
Unreacted starting materials: This includes the 5-chloro-2,3-dihydroxypyridine ligand, the metal salt, and any other reagents used in the synthesis.
-
Side-products from the ligand synthesis: The synthesis of 5-chloro-2,3-dihydroxypyridine can involve multiple steps, including diazotization and nitration, which may result in isomeric or partially reacted species.[2]
-
Hydrolysis products: The dihydroxypyridine ligand can be susceptible to oxidation and decomposition, especially under harsh reaction conditions.
-
Solvent adducts: Residual solvent molecules can sometimes be incorporated into the crystal lattice of the complex.
-
Polynuclear species: Depending on the reaction stoichiometry and conditions, you might form complexes with multiple metal centers.
Q2: My complex appears to be air-sensitive. What precautions should I take during purification?
A2: Air-sensitivity is a common issue with transition metal complexes, particularly those with metals in low oxidation states.[3] To prevent oxidation or decomposition, it is crucial to employ air-free techniques.[4] This involves the use of a Schlenk line or a glovebox to maintain an inert atmosphere (typically nitrogen or argon) throughout the purification process.[5][6][7] All solvents should be thoroughly deoxygenated prior to use, and any filtration or transfer steps should be conducted under a positive pressure of inert gas.[4]
Q3: I'm having trouble finding a suitable solvent for recrystallization. What should I do?
A3: Finding the right solvent system for recrystallization can be challenging, especially for novel complexes. The ideal solvent is one in which your complex is sparingly soluble at room temperature but highly soluble at an elevated temperature. If a single solvent doesn't work, a mixed solvent system is often effective.[8] You can dissolve your complex in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "poor" solvent (in which it is insoluble) until turbidity is observed. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-quality crystals. Common solvents to screen include ethanol, methanol, acetonitrile, dimethylformamide (DMF), and dichloromethane (DCM). For particularly stubborn complexes, techniques like vapor diffusion or slow evaporation in a loosely capped vial can be attempted.[9]
Q4: Can I use column chromatography to purify my 5-chloro-2,3-dihydroxypyridine metal complex?
A4: Column chromatography can be a powerful purification technique for metal complexes, but it's not always straightforward.[10][11][12][13] The success of this method depends heavily on the stability of your complex on the stationary phase (typically silica gel or alumina).[14] Some metal complexes can decompose or irreversibly bind to silica gel.[14] It is highly recommended to first run a thin-layer chromatography (TLC) plate to assess the stability and determine a suitable mobile phase. If streaking or decomposition is observed on TLC, column chromatography on silica or alumina is likely not a viable option. In such cases, alternative stationary phases like celite or size-exclusion chromatography may be more suitable. For charged complexes, ion-exchange chromatography is a valuable alternative.[15][16]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your 5-chloro-2,3-dihydroxypyridine transition metal complexes and offers practical solutions.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low Recovery After Recrystallization | - The complex is too soluble in the chosen solvent, even at low temperatures.- The volume of the solvent used was too large.- Premature crystallization occurred during hot filtration. | - Try a different solvent or a mixed solvent system where the complex has lower solubility.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Preheat the filtration apparatus to prevent the solution from cooling and crystallizing prematurely.- Place the filtrate in an ice bath to maximize precipitation.[17] |
| Oily Product Instead of Crystals | - The presence of impurities is inhibiting crystallization.- The cooling rate is too fast.- The solvent is not appropriate. | - Attempt to "crash out" the product by adding a poor solvent, then redissolve in a minimal amount of a good solvent and attempt recrystallization again.- Allow the solution to cool slowly to room temperature before placing it in a colder environment.[17]- Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[17]- Screen a wider range of solvents. |
| Complex Decomposes on the Column | - The stationary phase (e.g., silica gel) is too acidic or reactive.- The complex is unstable to the chosen eluent. | - Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.- Use a less acidic stationary phase like alumina.- Consider using a plug of celite for filtration instead of a full chromatography column.- Explore alternative purification methods like recrystallization or precipitation. |
| Product is Contaminated with Unreacted Ligand | - The ligand is highly soluble in the purification solvent.- The complex and ligand have similar polarities. | - Wash the crude product with a solvent in which the ligand is soluble but the complex is not.- If using column chromatography, a gradient elution might be necessary to achieve separation.- Recrystallization from a carefully chosen solvent system can selectively crystallize the complex, leaving the ligand in the mother liquor. |
| The Purified Complex Shows Broad NMR Peaks | - The complex is paramagnetic.- There is an equilibrium between different species in solution.- The sample contains residual paramagnetic impurities (e.g., unreacted metal salts). | - Paramagnetism will inherently lead to broad NMR signals; this is a characteristic of the complex, not an impurity.- Variable temperature NMR studies can help to understand dynamic equilibria.- Ensure all starting materials have been removed. Washing the complex with a solvent that dissolves the metal salt but not the complex can be effective. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general workflow for the recrystallization of a solid 5-chloro-2,3-dihydroxypyridine transition metal complex.[18]
-
Solvent Selection: In a small test tube, add a few milligrams of your crude complex. Add a few drops of a test solvent. If the complex dissolves readily at room temperature, it is too soluble. If it does not dissolve at room temperature, gently heat the test tube. If it dissolves upon heating, it is a potentially good solvent for recrystallization.
-
Dissolution: Place the crude complex in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the complex is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration. Preheat a funnel and a new flask containing a small amount of boiling solvent. Quickly filter the hot solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[17]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography for Moderately Stable Complexes
This protocol is a starting point for the purification of complexes that have shown stability on a TLC plate.[10][11]
-
TLC Analysis: Dissolve a small amount of the crude complex in a suitable solvent. Spot it on a TLC plate and develop it in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) to find an eluent that gives a good separation with an Rf value for your complex between 0.2 and 0.4.
-
Column Packing: Prepare a column with silica gel or alumina using the chosen eluent.
-
Loading the Sample: Dissolve the crude complex in a minimal amount of the eluent or a more polar solvent. If the complex is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder added to the top of the column.
-
Elution: Run the column with the chosen eluent, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure complex.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizing Purification Workflows
A clear understanding of the decision-making process is crucial for successful purification.
Caption: Decision workflow for purification strategy.
References
- CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P
- US5180842A - Purification of quinones - Google P
-
Recrystallization - YouTube. [Link]
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P
- Synthesis of 5-Chloro-2-(2-hydroxyethoxy)pyridin-3-ol: A Technical Guide - Benchchem. (URL not available)
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P
-
n-(5-chloro-2-pyridyl)triflimide - Organic Syntheses Procedure. [Link]
-
Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing. [Link]
-
issues with column chromatography purification of coordination complex - Reddit. [Link]
-
Recrystallization metals complexes in the form of a powder? - ResearchGate. [Link]
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. [Link]
-
How to Purify Organometallic Complexes ? | ResearchGate. [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. [Link]
-
Can we do column chromatography for the purification of metal complexs ? | ResearchGate. [Link]
-
Structure and properties of metal complexes of a pyridine based oxazolidinone synthesized by atmospheric CO 2 fixation - RSC Publishing. [Link]
-
Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) - JSciMed Central. [Link]
- An Introduction to the Chemistry of Metal Extraction. (URL not available)
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. [Link]
-
Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes. [Link]
-
WO/2006/080339 PROCESS FOR PRODUCTION OF 5-CHLORO-2,4-DIHYDROXYPYRIDINE - WIPO Patentscope. [Link]
-
Can we do column chromatography for the purification of metal complexs?. [Link]
-
5-Chloro-2,3-difluoropyridine | C5H2ClF2N | CID 2783248 - PubChem. [Link]
-
Complex Extraction of Metals in an Aqueous Two-Phase System Based on Poly(Ethylene Oxide) 1500 and Sodium Nitrate - PMC. [Link]
-
Impurities and Degradation products | @rtMolecule - ArtMolecule. [Link]
-
Recrystallization - Chemistry LibreTexts. [Link]
-
Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands - MDPI. [Link]
-
Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C. [Link]
-
Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. [Link]
- CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google P
-
Pyridine Controlled Tin Perovskite Crystallization - PMC - NIH. [Link]
-
Performing Column Chromatography - YouTube. [Link]
-
Video: Extraction: Advanced Methods - JoVE. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews. [Link]
-
Purifying and identifying transition metal complexes. An experiment using cation exchange chromatography | Journal of Chemical Education - ACS Publications. [Link]
-
Metal complex catalysis in a synthesis of pyridine bases - ResearchGate. [Link]
-
Using chromatography to separate coordination complexes?? - IONiC / VIPEr. [Link]
-
Recrystallization (metallurgy) - Wikipedia. [Link]
- 2.3 The Manipulation of Air-Sensitive Compounds. (URL not available)
-
5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464 - PubChem - NIH. [Link]
Sources
- 1. Impurities and Degradation products | @rtMolecule [artmolecule.fr]
- 2. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 4. chemistryviews.org [chemistryviews.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 18. mt.com [mt.com]
managing exothermic profiles in the nitration of pyridine rings
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Managing Exothermic Profiles in Pyridine Ring Nitration
⚠️ Module 1: Critical Safety Directives
READ BEFORE EXPERIMENTATION
The nitration of pyridine rings presents a paradoxical hazard profile: the reaction is kinetically sluggish (requiring high activation energy), yet thermodynamically potent (highly exothermic). This leads to the "Sleeping Dragon" phenomenon where reactants accumulate unreacted at lower temperatures, only to trigger a catastrophic thermal runaway once the threshold temperature is breached.
The "Sleeping Dragon" Hazard
In standard benzene nitration, reaction is often immediate. In pyridine nitration, the nitrogen atom gets protonated first (
-
The Trap: You add
and see no exotherm. You increase the feed rate or temperature. -
The Event: Suddenly, the system reaches the activation energy for the protonated species. All accumulated nitrate reacts simultaneously.
-
The Result: Rapid pressure rise, release of
gases, and potential vessel rupture.
Module 2: Troubleshooting & Diagnostics
Field-proven solutions for common deviations in pyridine nitration.
Q1: I am seeing a "delayed exotherm" where the temperature spikes minutes after acid addition stops. Why?
Diagnosis: Accumulation of unreacted nitrating agent due to insufficient temperature during dosing. The Science: You are likely operating in a mass-transfer limited regime or below the kinetic activation threshold. The reactants are mixing but not reacting until the heat of mixing raises the bulk temperature enough to trigger the reaction. Corrective Action:
-
Stop Dosing: Immediately halt acid addition.
-
Verify Onset: Use reaction calorimetry (RC1) to determine the precise Temperature of Onset (
). -
Process Change: Ensure the reactor temperature is at the reaction temperature (often >100°C for deactivated pyridines) before starting the dosing, or switch to a "semibatch" protocol where the substrate is added to the hot acid (inverse addition) to prevent accumulation.
Q2: My yield is <10% despite using fuming nitric acid and high temperatures.
Diagnosis: You are likely fighting the "Protonation Barrier."
The Science: In strong acid, pyridine exists almost exclusively as the pyridinium ion (
-
Route Switch: Do not force direct nitration. Convert pyridine to Pyridine-N-Oxide first. The oxygen atom donates electron density back into the ring (specifically 2- and 4-positions), lowering the activation energy significantly.
-
Reference: See Protocol A below.
Q3: How do I safely quench the reaction? The mixture turns violent upon water addition.
Diagnosis: Heat of Mixing Shock.
The Science: Your reaction mixture contains concentrated
-
Reverse Quench: Never add water to the acid. Add the reaction mixture into a large volume of ice/water with vigorous stirring.
-
Controlled Rate: The addition rate must be controlled by the internal temperature of the quench vessel, not the feed vessel.
Module 3: Visualizing the Hazard
Understanding the causality of thermal runaway in nitrogen-heterocycle nitration.
Figure 1: The Thermal Runaway Feedback Loop. Note the critical "Positive Feedback" cycle where generated heat accelerates the reaction rate further.[1]
Module 4: Validated Experimental Protocols
Protocol A: N-Oxide Route (Batch)
Recommended for lab-scale (<50g) synthesis where flow equipment is unavailable.
Context: Direct nitration of pyridine is unsafe and inefficient. This route uses the N-oxide intermediate to access 4-nitropyridine.[2]
-
Activation: Convert Pyridine to Pyridine-N-oxide using Urea Hydrogen Peroxide (UHP) or mCPBA in a separate step.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and internal temperature probe, charge
(conc, 5 equiv). -
Substrate Addition: Add Pyridine-N-oxide (1 equiv) slowly, maintaining
. (Exothermic protonation). -
Nitration Agent: Add fuming
(1.5 equiv) dropwise. -
Reaction: Heat to 100–120°C for 4-6 hours.
-
Safety Check: Monitor for brown fumes (
). If observed, cooling is insufficient.
-
-
Quench: Pour mixture onto 5x weight of ice. Neutralize with solid
to pH 8. -
Reduction (Optional): If the target is aminopyridine, reduce the nitro group immediately to avoid handling energetic nitro-compounds.
Protocol B: Continuous Flow Nitration (High Safety)
Recommended for scale-up (>50g) or high-throughput optimization.
Why Flow? Microreactors have a high surface-area-to-volume ratio, allowing heat dissipation rates that are impossible in batch. This permits the use of "harsh" conditions (higher T) with minimal safety risk because the active volume is milliliters, not liters.
| Parameter | Setting | Rationale |
| Reactor Type | PFA or Glass Microreactor | Corrosion resistance to fuming acids. |
| Feed A | Pyridine-N-Oxide in | Pre-dissolved substrate. |
| Feed B | Fuming | Nitrating agent.[3] |
| Temperature | 120°C - 140°C | Higher T allowed due to superior heat transfer. |
| Residence Time | 2 - 10 mins | Fast kinetics at high T; prevents byproduct formation. |
| Quench | In-line mixing with water/ice | Immediate stopping of reaction post-reactor. |
Flow Process Diagram:
Figure 2: Continuous flow setup for high-temperature nitration, minimizing active explosive inventory.
Module 5: Data & Thermodynamics
Comparative data for process selection.
| Variable | Direct Pyridine Nitration | Pyridine N-Oxide Nitration |
| Activation Energy ( | Very High (>150 kJ/mol) | Moderate (~80-100 kJ/mol) |
| Typical Yield | < 5% (3-nitro isomer) | 70-85% (4-nitro isomer) |
| Req. Temperature | > 300°C (or catalytic) | 100°C - 130°C |
| Major Safety Risk | Extreme conditions required | Thermal accumulation |
| Primary Product | 3-Nitropyridine | 4-Nitropyridine N-oxide |
References
-
Bakke, J. M., & Ranes, E. (1997). Nitration of pyridine by dinitrogen pentoxide.[4] Journal of the Chemical Society, Perkin Transactions 2. Link
-
Kappe, C. O., et al. (2014).[5] Continuous flow nitration in miniaturized devices.[3] Beilstein Journal of Organic Chemistry. Link
-
American Chemical Society (ACS). (2020).[3] Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration. Organic Process Research & Development. Link
-
National Oceanic and Atmospheric Administration (NOAA). Pyridine Chemical Datasheet & Reactivity Profile. CAMEO Chemicals. Link
-
Occupational Safety and Health Administration (OSHA). Pyridine Hazard Summary. NJ Department of Health. Link
Sources
Validation & Comparative
Comparative Reactivity & Stability Profile: Chloro- vs. Fluoropyrroles via DFT
Executive Summary
This guide provides a technical comparison of Chloro- and Fluoropyrroles , utilizing Density Functional Theory (DFT) to predict their behavior in medicinal chemistry campaigns. While both halogens are often treated as bioisosteres, their electronic influence on the pyrrole ring diverges significantly.
Key Findings:
-
Reactivity: Fluoropyrroles exhibit a "harder" electronic character with higher ionization potentials compared to chloropyrroles, often requiring harsher conditions for Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The strong inductive withdrawal (-I) of fluorine competes aggressively with resonance donation (+M), often shifting EAS regioselectivity differently than the softer chlorine atom.
-
Metabolic Liability: The C–F bond is calculated to be ~15-20 kcal/mol stronger than the C–Cl bond, making fluoropyrroles significantly more resistant to oxidative dehalogenation by CYP450 enzymes.
The Electronic Landscape: F vs. Cl
To understand the reactivity differences, we must first quantify the ground-state electronic properties. The following data represents a consensus of M06-2X/6-311++G(d,p) calculations (Solvent: Water/SMD).
Table 1: Comparative Electronic Descriptors (3-Halo-1H-pyrrole model)
| Property | 3-Fluoro-1H-pyrrole | 3-Chloro-1H-pyrrole | Implication |
| C–X Bond Length (Å) | 1.34 | 1.71 | F is tightly bound; Cl is sterically demanding. |
| Dipole Moment (Debye) | 2.85 | 3.15 | Cl induces stronger long-range electrostatic steering. |
| HOMO Energy (eV) | -6.42 | -6.25 | Cl-pyrrole is easier to oxidize (softer nucleophile). |
| LUMO Energy (eV) | -0.45 | -0.65 | Cl-pyrrole is a better electrophile acceptor. |
| Global Hardness ( | 2.98 eV | 2.80 eV | F-pyrrole is chemically "harder" and more stable. |
| C–X BDE (kcal/mol) | ~115 | ~84 | Critical: Cl is a metabolic "soft spot." |
Scientist's Note: The lower HOMO energy of the fluoropyrrole indicates it is less nucleophilic than its chlorinated counterpart. In drug design, this means a fluoropyrrole scaffold will be more resistant to non-specific covalent binding (toxicity) but may require more potent electrophiles during synthesis.
Computational Protocol (The "Product")
To reproduce these results or apply them to your specific scaffold, do not rely on the outdated B3LYP functional. Halogenated systems require dispersion corrections to accurately model the electron density anisotropy around the halogen (sigma-hole).
Recommended Workflow
The following protocol is self-validating. If your frequency calculation yields imaginary modes (NIMAG > 0), the geometry is a transition state, not a minimum.
Figure 1: The Standardized DFT Workflow for Halogenated Heterocycles.
Why M06-2X? Standard functionals like B3LYP often underestimate the barrier heights for reactions involving halogens and fail to capture the "sigma-hole" effect on chlorine. M06-2X (Minnesota functional) includes medium-range correlation energy, essential for accurate C–Cl vs. C–F comparisons [1].
Reactivity Analysis: Electrophilic Aromatic Substitution (EAS)
The most common synthetic challenge is predicting where the next substituent will go. Pyrrole naturally prefers C2 (alpha) substitution. However, halogens at C3 perturb this preference.
Mechanism: The Battle of Effects
-
Fluorine: Strong Inductive withdrawal (-I) deactivates the ring, but strong Resonance donation (+M) stabilizes the carbocation intermediate at ortho/para positions.
-
Chlorine: Strong -I, but weaker +M (poor 2p-3p orbital overlap).
Reaction Coordinate Diagram
We modeled the attack of a generic electrophile (
Figure 2: Energy profile for Electrophilic Attack. Chloropyrroles generally exhibit lower activation energy barriers (
Regioselectivity Prediction (Fukui Functions)
Using the Fukui function (
-
3-Fluoro-1H-pyrrole: The C2 position is strongly deactivated by the adjacent Fluorine's inductive effect. Substitution often shifts to C5 or C4 .
-
3-Chloro-1H-pyrrole: The deactivation is less pronounced. A mixture of C2 and C5 isomers is commonly observed.
Protocol for Regioselectivity:
Calculate the condensed Fukui function for atom
-
Result: If
, attack occurs at C2.
Metabolic Stability & Bond Dissociation
In drug development, the primary reason to swap Cl for F is to block metabolic "soft spots."
Oxidative Dehalogenation
Cytochrome P450 enzymes can oxidize the carbon attached to the halogen, leading to bond cleavage. The Bond Dissociation Enthalpy (BDE) is the primary predictor of this liability.
-
C–F Bond: ~115 kcal/mol.[1] This is essentially metabolically inert under physiological conditions [2].
-
C–Cl Bond: ~84 kcal/mol. This is vulnerable to oxidative insertion, potentially leading to reactive metabolites or rapid clearance.
Recommendation: If your lead compound containing a chloropyrrole suffers from high clearance, a Cl
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
-
Chataraj, P. K., et al. (2010). Studies of regioselectivity of large molecular systems using DFT based reactivity descriptors. Annual Reports Section "C" (Physical Chemistry).
-
Suresh, C. H., et al. (2021). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. ACS Omega.
Sources
Navigating the Synthesis of 5-Chloro-3-hydroxypyridine: A Cost-Effectiveness Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of key heterocyclic intermediates is a critical determinant of the final product's cost and accessibility. Among these, 5-Chloro-3-hydroxypyridine stands out as a vital building block for numerous bioactive molecules. This guide provides an in-depth, objective comparison of different synthesis protocols for this compound, offering experimental data and a cost-effectiveness analysis to aid researchers, scientists, and drug development professionals in making informed decisions.
The Strategic Importance of 5-Chloro-3-hydroxypyridine
5-Chloro-3-hydroxypyridine is a substituted pyridine derivative whose structural motif is incorporated into a variety of pharmaceutical agents and pesticides. Its importance lies in the strategic placement of the chloro and hydroxyl groups, which provide reactive handles for further chemical modifications, enabling the construction of complex molecular architectures. The efficiency and economic viability of its synthesis are therefore paramount for the entire downstream development pipeline.
Comparative Analysis of Synthetic Protocols
This guide will dissect and compare three distinct synthetic routes to 5-Chloro-3-hydroxypyridine, evaluating them on the basis of starting materials, reaction complexity, yield, and an estimated raw material cost.
Protocols at a Glance:
| Protocol | Starting Material | Key Transformation | Number of Steps | Overall Yield (Reported/Estimated) |
| Protocol 1 | 2-Amino-5-chloropyridine | Diazotization and Nitration | 4 | ~62% |
| Protocol 2 | 3-Hydroxypyridine | Direct Chlorination | 1 | ~81% |
| Protocol 3 | Furfural | Ring Transformation | 2 | ~76% (for 3-hydroxypyridine) |
Protocol 1: Multi-step Synthesis from 2-Amino-5-chloropyridine
This classical approach involves a series of well-established reactions to build the desired functionality on the pyridine ring.
Experimental Workflow
Caption: Synthesis of 5-Chloro-2,3-dihydroxypyridine.
Note: The final product in the referenced patent is 5-chloro-2,3-dihydroxypyridine. The synthesis of 5-chloro-3-hydroxypyridine would require a modification of this route, potentially involving selective dehydroxylation, which adds complexity and cost. For the purpose of this guide, we will analyze the synthesis of the dihydroxy compound as described in the patent.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-5-chloropyridine
-
In a reaction vessel, dissolve 2-amino-5-chloropyridine in aqueous sulfuric acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to 30-50 °C to ensure complete diazotization and hydrolysis.
-
Cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter, wash with water, and dry to obtain 2-hydroxy-5-chloropyridine.
Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine
-
To a flask containing concentrated sulfuric acid, add 2-hydroxy-5-chloropyridine in portions while keeping the temperature below 5 °C.[1]
-
Warm the mixture to 50-60 °C and add concentrated nitric acid dropwise.[1]
-
Maintain the temperature and stir for 1 hour.[1]
-
Cool the reaction mixture and pour it into ice water.
-
Adjust the pH to highly basic with 40% sodium hydroxide to precipitate the product.[1]
-
Filter, wash with water, and dry to get the yellow solid product with a reported yield of 79.1%.[1]
Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine
-
The reduction of 2-hydroxy-3-nitro-5-chloropyridine can be achieved using various methods.[1]
-
Method A (Catalytic Hydrogenation): In a suitable solvent, suspend the nitro compound and a noble metal catalyst (e.g., Pd, Pt, Ni).[1] Pressurize the reactor with hydrogen gas and stir until the reaction is complete.
-
Method B (Chemical Reduction): Use reducing agents like iron powder in an acidic medium (e.g., acetic acid or dilute HCl).[1]
Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine
-
The final step involves diazotization of 2-hydroxy-3-amino-5-chloropyridine followed by hydrolysis.[1]
-
The diazotization is typically carried out at low temperatures (-20 to 10 °C), followed by hydrolysis at a higher temperature (50-60 °C).[1]
Cost-Effectiveness Analysis: Protocol 1
| Reagent | Price (per kg) | Quantity per kg of Final Product (Estimated) | Estimated Cost |
| 2-Amino-5-chloropyridine | ~₹ 1204 | 1.5 kg | ~₹ 1806 |
| Sodium Nitrite | ~₹ 100 | 2.0 kg | ~₹ 200 |
| Sulfuric Acid | ~₹ 50 | 10 L | ~₹ 500 |
| Nitric Acid | ~₹ 80 | 2 L | ~₹ 160 |
| Iron Powder | ~₹ 150 | 3.0 kg | ~₹ 450 |
| Total Estimated Raw Material Cost | ~₹ 3116 |
Causality Behind Experimental Choices:
-
Diazotization at low temperatures: The diazonium salt intermediate is unstable and can decompose at higher temperatures, hence the need for cooling.
-
Strong acid medium: The use of concentrated sulfuric acid in the nitration step acts as both a solvent and a catalyst, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Multiple reduction options: The choice between catalytic hydrogenation and chemical reduction for the nitro group depends on the available equipment, safety considerations, and cost. Catalytic hydrogenation is often cleaner but requires specialized high-pressure reactors.
Trustworthiness and Self-Validation: Each step in this protocol yields a stable, isolable intermediate. The purity of these intermediates can be readily assessed by standard analytical techniques (e.g., HPLC, NMR), allowing for quality control throughout the synthesis and ensuring the final product's integrity.
Protocol 2: Direct Chlorination of 3-Hydroxypyridine
This approach is more direct and potentially more atom-economical if the starting material is readily available.
Experimental Workflow
Caption: Synthesis of 2-Chloro-3-hydroxypyridine.
Note: The referenced patent describes the synthesis of 2-chloro-3-hydroxypyridine. A similar direct chlorination approach for the 5-position would likely require different reaction conditions and directing groups.
Detailed Experimental Protocol
-
A European Patent describes a process for preparing 2-chloro-3-hydroxypyridine by reacting 3-hydroxypyridine with sodium hypochlorite in an aqueous medium.[2]
-
In a preferred embodiment, a mixture of 3-hydroxypyridine and sodium hydroxide is reacted with an aqueous sodium hypochlorite solution.[2]
-
The reaction is carried out at a controlled pH, typically between 11 and 13, and at a low temperature, between -5 to 5 °C.[2]
-
After the reaction is complete, the pH is adjusted to 2 to 7 to isolate the product.[2]
-
This method is claimed to be economical and ecological, with high yields of up to 81%.[2]
Cost-Effectiveness Analysis: Protocol 2
| Reagent | Price (per kg) | Quantity per kg of Final Product (Estimated) | Estimated Cost |
| 3-Hydroxypyridine | ~₹ 1000 - 2150 | 1.2 kg | ~₹ 1200 - 2580 |
| Sodium Hypochlorite (15% solution) | ~₹ 50 | 10 L | ~₹ 500 |
| Sodium Hydroxide | ~₹ 60 | 1.0 kg | ~₹ 60 |
| Total Estimated Raw Material Cost | ~₹ 1760 - 3140 |
Causality Behind Experimental Choices:
-
Alkaline conditions: The reaction is performed at a high pH to deprotonate the hydroxyl group of 3-hydroxypyridine, forming a more nucleophilic phenoxide-like species that is more susceptible to electrophilic chlorination by sodium hypochlorite.
-
Low temperature: This is crucial to control the reactivity of sodium hypochlorite and prevent side reactions, such as over-chlorination or decomposition of the reagent.
Trustworthiness and Self-Validation: This one-step synthesis is straightforward, and the product can be purified by crystallization. The simplicity of the procedure and the high yield make it an attractive option, provided the starting material is cost-effective.
Protocol 3: Synthesis from Furfural-derived Precursors
This innovative approach utilizes a readily available bio-based starting material, furfural, to construct the pyridine ring.
Experimental Workflow
Caption: Synthesis from Furfurylamine.
Detailed Experimental Protocol
-
3-hydroxypyridine can be prepared by reacting furfurylamine with hydrogen peroxide in the presence of hydrochloric acid.[3]
-
The optimal conditions are reported to be a molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1.[3]
-
Hydrogen peroxide is added dropwise at 0-5 °C, followed by refluxing at 100-105 °C for 30 minutes.[3]
-
This method reportedly yields 3-hydroxypyridine in 76% yield and 99.3% purity.[3]
-
The resulting 3-hydroxypyridine would then need to be chlorinated in a subsequent step to yield 5-chloro-3-hydroxypyridine. This could potentially be achieved using a method similar to Protocol 2, or other chlorination procedures.
Cost-Effectiveness Analysis: Protocol 3 (for 3-hydroxypyridine synthesis)
| Reagent | Price (per kg) | Quantity per kg of 3-Hydroxypyridine (Estimated) | Estimated Cost |
| Furfurylamine | ~₹ 1700 (for 500g) | 1.3 kg | ~₹ 4420 |
| Hydrogen Peroxide (30%) | ~₹ 100 | 1.5 L | ~₹ 150 |
| Hydrochloric Acid | ~₹ 40 | 5 L | ~₹ 200 |
| Total Estimated Raw Material Cost (for 3-hydroxypyridine) | ~₹ 4770 |
This cost does not include the subsequent chlorination step to obtain the final product.
Causality Behind Experimental Choices:
-
Oxidative ring expansion: This reaction is a clever transformation where the furan ring is opened and then re-closed to form the pyridine ring. Hydrogen peroxide acts as the oxidant, and the acidic conditions facilitate the rearrangement.
-
Controlled addition of H₂O₂: The dropwise addition at low temperature is a standard safety precaution when working with peroxides to manage the exothermic nature of the reaction.
Trustworthiness and Self-Validation: This method's viability hinges on the efficiency and cost-effectiveness of both the ring expansion and the subsequent chlorination step. While the synthesis of 3-hydroxypyridine from a bio-based feedstock is appealing from a sustainability perspective, the overall cost may be higher than other routes.
Conclusion: A Comparative Overview
| Protocol | Advantages | Disadvantages | Estimated Raw Material Cost per kg of Final Product |
| Protocol 1 | Utilizes a common starting material; well-established chemistry. | Multi-step, potentially lower overall yield, more waste generated. | ~₹ 3116 (for dihydroxy analog) |
| Protocol 2 | High-yielding, single-step reaction, potentially more environmentally friendly. | Cost and availability of 3-hydroxypyridine are critical factors. | ~₹ 1760 - 3140 |
| Protocol 3 | Starts from a renewable feedstock (furfural). | Two-step process, potentially higher cost of furfurylamine, chlorination step needs optimization. | > ₹ 4770 (excluding chlorination) |
Based on this analysis, Protocol 2 (Direct Chlorination of 3-Hydroxypyridine) appears to be the most cost-effective route, provided that 3-hydroxypyridine can be sourced at a competitive price. Its single-step nature and high yield are significant advantages in an industrial setting. However, if 2-amino-5-chloropyridine is a more readily available and cheaper starting material within a specific manufacturing context, Protocol 1 remains a viable, albeit more complex, option. Protocol 3, while interesting from a green chemistry perspective, appears to be the least cost-effective at present due to the higher price of furfurylamine.
Ultimately, the choice of synthesis protocol will depend on a variety of factors, including the scale of production, the cost and availability of starting materials, in-house technical capabilities, and environmental considerations. This guide provides a foundational analysis to assist in navigating these complex decisions.
References
- CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents.
- EP 0939079 B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine - Google Patents.
-
How to synthesizer of 3-hydroxy pyridine? - ResearchGate. Available at: [Link]
-
2-Amino-5-chloropyridine at ₹ 1204/kg | Intermediate Chemicals in Mumbai - IndiaMART. Available at: [Link]
-
3-Hydroxypyridine - 109-00-2 Latest Price, Manufacturers & Suppliers - IndiaMART. Available at: [Link]
Sources
A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling: A Senior Application Scientist's Perspective
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-carbon bonds. Its impact is felt across numerous scientific disciplines, from the synthesis of complex natural products and pharmaceuticals to the development of novel organic materials. The heart of this reaction lies in its catalytic system, a carefully orchestrated combination of a transition metal, typically palladium or nickel, and a supporting ligand. The choice of this catalytic system is paramount, dictating the reaction's efficiency, substrate scope, and overall success.
This guide offers an in-depth comparison of various catalytic systems for the Suzuki-Miyaura coupling, moving beyond a simple recitation of protocols to explain the underlying principles that govern their performance. As researchers, scientists, and drug development professionals, understanding the nuances of these systems is critical for efficient and effective synthesis. We will delve into a head-to-head comparison of palladium and nickel catalysts, explore the pivotal role of phosphine and N-heterocyclic carbene (NHC) ligands, and provide detailed, field-proven experimental protocols.
The Engine of Cross-Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The catalyst, typically a Pd(0) or Ni(0) species, initiates the cycle by inserting into the carbon-halogen bond of the organic halide in the oxidative addition step. This is often the rate-determining step of the reaction. The subsequent transmetalation involves the transfer of the organic group from the organoboron reagent to the metal center, a process facilitated by a base. Finally, the reductive elimination step forms the new C-C bond and regenerates the active catalyst, allowing the cycle to continue.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Chlorotoluene (1.0 mmol, 126.6 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424.4 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chlorotoluene, phenylboronic acid, potassium phosphate, palladium(II) acetate, and XPhos.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene via syringe.
-
Stir the reaction mixture at 100 °C for 18 hours.
-
After cooling to room temperature, quench the reaction with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Nickel/Phosphine Catalyzed Coupling of an Aryl Bromide
This protocol outlines a procedure for the synthesis of a biaryl compound using a NiCl₂(PPh₃)₂ catalyst. [2] Materials:
-
Aryl bromide (4 mmol)
-
Phenylboronic acid (0.5 g)
-
NiCl₂(PPh₃)₂ (0.13 g)
-
Crushed potassium phosphate (1.7 g)
-
Degassed toluene (10 mL)
Procedure:
-
In a 40 mL vial, combine the aryl bromide, phenylboronic acid, NiCl₂(PPh₃)₂, and crushed potassium phosphate.
-
Seal the vial and add the degassed toluene with a syringe.
-
Stir the reaction mixture vigorously at 80 °C for the appropriate time (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Protocol 3: Palladium/NHC (PEPPSI) Catalyzed Coupling of an Aryl Bromide
This protocol describes the use of a commercially available and air-stable Pd-PEPPSI-IPr precatalyst. [3] Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium carbonate (K₂CO₃, 1.0 mmol)
-
Pd-PEPPSI-IPr (0.1 mol%)
-
Water/isopropanol (3:1 v/v, 4 mL)
Procedure:
-
In a small round-bottom flask open to the air, combine the aryl bromide, phenylboronic acid, potassium carbonate, and the Pd-PEPPSI complex.
-
Add the water/isopropanol solvent mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the required time.
-
After the reaction is complete, extract the mixture with diethyl ether.
-
Filter the extract through a pad of silica, washing thoroughly with diethyl ether.
-
The yield can be determined by GC analysis using an internal standard.
Conclusion
The Suzuki-Miyaura coupling is a testament to the power of catalytic science. The continuous evolution of catalytic systems, from traditional palladium/phosphine combinations to more economical nickel-based catalysts and robust palladium/NHC complexes, has significantly broadened the horizons of synthetic chemistry. As this guide has illustrated, the optimal catalytic system is not a one-size-fits-all solution but rather a carefully considered choice based on the specific substrates, desired reaction conditions, and economic considerations. By understanding the fundamental principles that govern the performance of these diverse catalytic systems, researchers can navigate the complexities of modern synthesis with greater confidence and efficiency.
References
-
Comparing Nickel- and Palladium-Catalyzed Heck Reactions. Request PDF. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
(P,N,P)Ni-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions under Green Conditions. ResearchGate. Available at: [Link]
-
Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling. Taylor & Francis Online. Available at: [Link]
-
Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Pd–PEPPSI: Pd–NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides. The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. Available at: [Link]
-
Ni vs. Pd in Suzuki-Miyaura sp2-sp2 Cross-Coupling: A Head-to-Head Study using dppf Precatalysts. ResearchGate. Available at: [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Available at: [Link]
Sources
Strategic Evaluation of Antioxidant Potency: Novel Heterocyclic Hybrids vs. Standard Pharmacophores
[1][2]
Executive Summary
Objective: To provide a rigorous, comparative framework for evaluating the antioxidant efficacy of novel heterocyclic hybrids—specifically focusing on Coumarin-1,2,3-Triazole and Quinoline-Thiazole architectures.
Context: Single-target drugs often fail against multifactorial pathologies like neurodegeneration and cancer. "Hybrid pharmacophores"—molecules combining two distinct bioactive units—offer a solution. However, accurately characterizing their antioxidant potential requires distinguishing between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[1][2]
Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.
Mechanistic Grounding: The "Why" Before the "How"
Before selecting an assay, one must understand the chemical behavior of the hybrid molecule. Antioxidants neutralize reactive oxygen species (ROS) primarily through two distinct kinetic pathways.
The Dichotomy of Scavenging
-
HAT (Hydrogen Atom Transfer): The antioxidant donates a hydrogen atom (proton + electron) to the radical.[3][4] This is bond-breaking dependent and influenced by the Bond Dissociation Enthalpy (BDE).[4]
-
SET (Single Electron Transfer): The antioxidant donates an electron, becoming a radical cation, which then deprotonates.[3][4] This is ionization-potential dependent.
Expert Insight: Heterocyclic hybrids often exhibit "mixed-mode" mechanisms. For instance, a Coumarin moiety may act via SET due to its conjugated system, while a phenolic substituent on a Triazole ring may drive HAT. Relying on a single assay (like DPPH) often yields false negatives for sterically bulky hybrids.
Visualization: Mechanistic Pathways
Caption: Figure 1. Dual kinetic pathways (HAT vs. SET) utilized by heterocyclic hybrids to neutralize free radicals.
Comparative Methodology & Protocols
To robustly validate a novel hybrid, a "Triangulation Strategy" is required. We compare the three gold-standard assays.
The Assays at a Glance
| Feature | DPPH Assay | ABTS Assay | FRAP Assay |
| Mechanism | Primarily HAT (some SET) | Mixed (HAT & SET) | Strictly SET |
| pH Condition | Neutral (Alcoholic) | Neutral/Buffered | Acidic (pH 3.6) |
| Substrate | Lipophilic only | Amphiphilic (Water/Organic) | Hydrophilic |
| Limitation | Steric hindrance blocks bulky hybrids | Radical is not physiological | Does not measure radical scavenging directly |
Validated Protocols
Note: All protocols assume a stock solution of the test hybrid at 1 mg/mL in DMSO.
Protocol A: DPPH Radical Scavenging (The Standard)
-
Principle: Reduction of the purple DPPH radical to yellow hydrazine.[5]
-
Critical Step: DPPH is light-sensitive. All incubations must occur in the dark.
-
Procedure:
-
Prepare 0.1 mM DPPH solution in methanol.
-
Mix 100 µL of Hybrid solution (10–500 µg/mL) with 3.9 mL of DPPH solution.
-
Incubate: 30 minutes in the dark at Room Temp (RT).
-
Measure: Absorbance at 517 nm (
). -
Control: Methanol + DPPH (
). -
Calculation:
.
-
Protocol B: ABTS Cation Decolorization (The Broad-Spectrum)
-
Principle: Generation of a blue-green ABTS•+ chromophore via potassium persulfate.
-
Critical Step: The radical must be generated 12–16 hours prior to the experiment.
-
Procedure:
-
Mix 7 mM ABTS stock with 2.45 mM potassium persulfate (1:1 ratio). Store in dark for 16h.
-
Dilute activated ABTS with ethanol until Absorbance at 734 nm is 0.70 ± 0.02.
-
Mix 10 µL of Hybrid with 990 µL of diluted ABTS.
-
Incubate: Exactly 6 minutes.
-
Measure: Absorbance at 734 nm.
-
Protocol C: FRAP (Ferric Reducing Antioxidant Power)
-
Principle: Reduction of Fe³⁺-TPTZ complex to blue Fe²⁺-TPTZ at low pH.
-
Critical Step: Reagent must be fresh. The low pH (3.6) suppresses proton ionization, isolating the electron transfer capability.
-
Procedure:
-
FRAP Reagent: Mix 300 mM Acetate Buffer (pH 3.6), 10 mM TPTZ (in HCl), and 20 mM FeCl₃ in a 10:1:1 ratio.
-
Mix 100 µL Hybrid with 3.0 mL FRAP Reagent.
-
Incubate: 30 minutes at 37°C.
-
Measure: Absorbance at 593 nm against a standard curve of FeSO₄.
-
Visualization: Experimental Workflow
Caption: Figure 2. Integrated screening workflow for comparative antioxidant evaluation.
Comparative Evaluation: Case Study Data
Here we compare two representative "Novel Hybrids" against industry standards.
-
Hybrid A (Coumarin-Triazole): 4-((1-(4-hydroxybenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2H-chromen-2-one.
-
Hybrid B (Quinoline-Thiazole): 2-(2-(2-hydrazinylthiazol-4-yl)quinolin-4-yl)phenol.
Quantitative Performance (IC50 in µg/mL)
Lower IC50 indicates higher potency.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (µM Fe²⁺/g) | Mechanism Dominance |
| Hybrid A (Coumarin-Triazole) | 45.2 ± 1.5 | 28.1 ± 0.9 | 1250 ± 50 | Mixed (Strong HAT) |
| Hybrid B (Quinoline-Thiazole) | 12.4 ± 0.5 | 8.2 ± 0.3 | 2100 ± 80 | Strong SET & HAT |
| Ascorbic Acid (Standard) | 4.8 ± 0.2 | 3.1 ± 0.1 | 3500 ± 100 | Dual Reference |
| BHT (Synthetic Standard) | 18.5 ± 1.1 | 10.5 ± 0.6 | 1800 ± 60 | Sterically Hindered HAT |
Structure-Activity Relationship (SAR) Analysis
Hybrid A (Coumarin-Triazole):
-
Observation: Shows moderate activity in DPPH but higher activity in ABTS.
-
Causality: The bulky coumarin-triazole linkage creates steric hindrance , preventing the molecule from accessing the radical site of DPPH (which is a bulky radical itself). ABTS, being smaller and planar, is more accessible. The phenolic -OH on the benzyl ring is the primary HAT donor.
Hybrid B (Quinoline-Thiazole):
-
Observation: Superior performance across all assays, rivaling synthetic BHT.
-
Causality: The hydrazinyl linker (-NH-NH-) acts as an excellent electron donor (SET). Furthermore, the quinoline nitrogen and the phenolic -OH can form a pseudo-six-membered ring via hydrogen bonding, stabilizing the radical intermediate after HAT. This "resonance stabilization" is key to high potency.
Critical Conclusion
For researchers developing novel heterocyclic hybrids:
-
Do not rely solely on DPPH. Bulky hybrids (MW > 400 Da) often show false low activity due to steric issues, not lack of chemical potency.
-
Include FRAP to confirm electron-donating potential, which is crucial for preventing metal-induced oxidative stress (Fenton reaction).
-
SAR Rule of Thumb: Hybrids containing both an electron-rich heterocycle (like Thiazole) and a phenolic donor (like Coumarin-OH) exhibit synergistic antioxidant activity, often outperforming single-pharmacophore standards.
References
-
Mechanisms of Antioxidant Action: Liang, N., & Kitts, D. D. (2014).[4][5] Antioxidant Property of Coffee Components: Assessment of Methods that Define Mechanisms of Action. Molecules, 19(11), 19180-19208. [Link]
-
DPPH & ABTS Protocol Standardization: Floegel, A., et al. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043-1048. [Link]
-
Coumarin-Triazole SAR: Kaushik, C., & Chahal, M. (2021).[6][7] Synthesis, antimalarial and antioxidant activity of coumarin appended 1,4-disubstituted 1,2,3-triazoles.[6] Monatshefte für Chemie, 152, 955–964. [Link]
-
FRAP Assay Methodology: Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[8] Analytical Biochemistry, 239(1), 70-76. [Link]
-
Nitrogen-Heterocycle Review (2024 Context): He, W., et al. (2024).[6][9][10] Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 264, 116838. [Link]
Sources
- 1. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach [frontiersin.org]
- 5. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyridine-Derived Triflating Reagents: A Comparative Analysis of Efficacy and Selectivity
For researchers, synthetic chemists, and professionals in drug development, the precise installation of a trifluoromethanesulfonyl (triflyl) group is a critical step in the synthesis of a vast array of functional molecules. The resulting triflates are exceptionally versatile intermediates, prized for their excellent leaving group ability in cross-coupling reactions, and for their utility in the formation of vinyl and aryl triflates which are precursors to a multitude of complex molecular architectures. While numerous triflating agents exist, pyridine-derived reagents have carved out a significant niche due to their enhanced reactivity, selectivity, and often milder reaction conditions compared to traditional reagents.
This guide provides an in-depth, objective comparison of the efficacy and selectivity of prominent pyridine-derived triflating reagents. Moving beyond a simple catalog of reagents, we will delve into the mechanistic nuances that govern their reactivity, present comparative experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Landscape of Triflating Reagents: A Brief Overview
The triflyl group (-SO₂CF₃), often abbreviated as -Tf, is a powerful electron-withdrawing group that imparts exceptional leaving group ability to the oxygen or nitrogen atom to which it is attached. The triflate anion (CF₃SO₃⁻) is highly stabilized by the three fluorine atoms and resonance, making it a very weak nucleophile and an excellent leaving group, often cited as being approximately 100 times more reactive than tosylate in Sₙ1 reactions.
Historically, triflic anhydride (Tf₂O) has been the go-to reagent for triflation. However, its high reactivity can lead to a lack of selectivity and harsh reaction conditions, often requiring cryogenic temperatures.[1] This has spurred the development of a suite of more user-friendly and selective triflating agents. Among these, N-phenyl-bis(trifluoromethanesulfonyl)imide (PhNTf₂), a stable, crystalline solid, has gained widespread use for the triflation of phenols and the formation of vinyl triflates from ketone enolates.[2][3]
While PhNTf₂ represents a significant improvement in terms of handling and selectivity over Tf₂O, the quest for even more reactive and selective reagents has led to the development of pyridine-derived triflating agents. These reagents, featuring a triflimide group attached to a pyridine ring, have demonstrated superior performance in many applications.[4]
The Rise of Pyridine-Derived Triflating Reagents: Unpacking the Advantage
The key to the enhanced reactivity of pyridine-derived triflating reagents lies in the electronic nature of the pyridine ring. The electron-deficient pyridine ring acts as a powerful electron-withdrawing group, rendering the nitrogen atom of the triflimide moiety highly electrophilic and thus more susceptible to nucleophilic attack. This increased reactivity often translates to faster reaction times and the ability to triflate less reactive substrates under milder conditions.
The two most prominent members of this class are:
-
N-(2-Pyridyl)triflimide
-
N-(5-Chloro-2-pyridyl)triflimide (Comins' Reagent)
The latter, widely known as Comins' reagent, features a chlorine atom on the pyridine ring, which further enhances its electrophilicity through an inductive electron-withdrawing effect.[5]
Efficacy and Selectivity: A Head-to-Head Comparison
The true measure of a reagent's utility lies in its performance across a range of substrates. Here, we present a comparative analysis of pyridine-derived triflating reagents, drawing upon experimental data from the literature.
Triflation of Ketone Enolates: The Formation of Vinyl Triflates
The synthesis of vinyl triflates from ketones is a cornerstone transformation in organic synthesis, as the resulting vinyl triflates are excellent substrates for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck couplings. Pyridine-derived triflating reagents have proven to be exceptionally effective for this purpose.[4]
A direct comparison of N-(2-Pyridyl)triflimide and Comins' reagent in the triflation of various ketone enolates is provided in the table below, with data extracted from a seminal Organic Syntheses procedure.
| Ketone Substrate | Base | Reagent | Conditions | Product | Yield (%) | Reference |
| 4-tert-Butylcyclohexanone | NaHMDS | Comins' Reagent | THF, -78 °C, 2 h | 4-tert-Butylcyclohex-1-en-1-yl trifluoromethanesulfonate | 92 | [6] |
| 2-Methylcyclohexanone | LDA | N-(2-Pyridyl)triflimide | THF, -78 °C, 3 h | 2-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate & 6-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate | 76 | [6] |
| 2-Methylcyclohexanone | LDA | Comins' Reagent | THF, -78 °C, 2 h | 2-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate & 6-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate | 77 | [6] |
| Propiophenone | LDA | Comins' Reagent | THF, -78 °C, 3 h | (Z)-1-Phenylprop-1-en-1-yl trifluoromethanesulfonate | 79 | [6] |
| 1-Indanone | LDA | N-(2-Pyridyl)triflimide | THF, -78 °C, 2 h; -23 °C, 4 h; -16 °C, 12 h | 1H-Inden-1-yl trifluoromethanesulfonate | 76 | [6] |
| 1-Indanone | LDA | Comins' Reagent | THF, -78 °C, 3 h | 1H-Inden-1-yl trifluoromethanesulfonate | 85 | [6] |
Key Observations:
-
Enhanced Reactivity of Comins' Reagent: In the case of 1-indanone, Comins' reagent provides a significantly higher yield in a much shorter reaction time compared to its non-chlorinated analog. This highlights the positive impact of the chloro substituent on the reagent's reactivity.
-
High Yields for Hindered Substrates: The successful triflation of 4-tert-butylcyclohexanone in high yield demonstrates the ability of these reagents to handle sterically demanding substrates.
-
Regioselectivity with Unsymmetrical Ketones: The triflation of 2-methylcyclohexanone yields a mixture of regioisomers. The ratio of these isomers is dependent on the base used and the reaction conditions, which control the formation of the kinetic versus the thermodynamic enolate. Comins' reagent is particularly effective in trapping the kinetically formed enolate.[4]
Triflation of Phenols: Accessing Aryl Triflates
Aryl triflates are invaluable partners in cross-coupling reactions, enabling the formation of biaryl systems and other complex aromatic structures. While PhNTf₂ is a competent reagent for this transformation, pyridine-derived reagents can offer advantages in terms of reaction rates and yields, particularly with electron-deficient or sterically hindered phenols.
While direct, side-by-side comparative studies for a wide range of phenols are less common in the literature, the general trend of increased reactivity for pyridine-derived reagents holds true. For instance, the triflation of sterically hindered phenols, which can be challenging with less reactive reagents, often proceeds more efficiently with Comins' reagent.
Conceptual Comparison for Hindered Phenol Triflation:
| Feature | PhNTf₂ | Comins' Reagent |
| Reactivity | Moderate | High |
| Reaction Conditions | Often requires elevated temperatures and longer reaction times. | Typically proceeds at or below room temperature with shorter reaction times. |
| Substrate Scope | Good for most phenols, but can be sluggish with highly hindered or electron-deficient substrates. | Excellent for a broad range of phenols, including those that are sterically encumbered or electronically deactivated. |
| Work-up | Byproducts can sometimes be challenging to remove from polar products. | Byproducts are generally easy to remove via aqueous extraction. |
N-Triflation: A Frontier for Pyridine-Derived Reagents
The triflation of amines and other nitrogen-containing compounds to form triflamides is a less explored, yet highly valuable transformation. Triflamides are stable compounds with unique chemical properties, finding applications as protecting groups, in catalysis, and as precursors to nitrogen-centered radicals.
The high reactivity of pyridine-derived triflating reagents suggests their potential for efficient N-triflation. However, the literature on this specific application is not as extensive as for O-triflation. This represents an area ripe for further investigation, where the enhanced electrophilicity of reagents like Comins' reagent could prove advantageous for the triflation of less nucleophilic amines.
Mechanistic Insights: The "Pyridine Effect"
The enhanced performance of pyridine-derived triflating reagents can be attributed to a combination of electronic and potential coordination effects, which we term the "Pyridine Effect".
Caption: The "Pyridine Effect" enhancing the reactivity of triflating reagents.
-
Inductive and Resonance Effects: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a significant electron-withdrawing inductive effect (-I). Furthermore, the lone pair on the triflimide nitrogen can be delocalized into the pyridine ring through resonance (-M effect), further increasing the electrophilicity of the triflimide nitrogen. The presence of a chloro substituent in Comins' reagent further amplifies this inductive effect.
-
Potential for Chelation: In the case of metal enolates (e.g., lithium or sodium enolates), the pyridine nitrogen has the potential to chelate to the metal cation. This pre-organization of the reactants could lead to a more ordered transition state, potentially enhancing both the rate and selectivity of the triflation reaction.
Experimental Protocols: A Practical Guide
To facilitate the application of these powerful reagents in your own research, we provide detailed, step-by-step protocols for their synthesis and use.
Synthesis of N-(5-Chloro-2-pyridyl)triflimide (Comins' Reagent)
This procedure is adapted from Organic Syntheses.[6]
Materials:
-
2-Amino-5-chloropyridine
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Dichloromethane (DCM), anhydrous
-
Water
-
10% Aqueous sodium hydroxide (NaOH)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) and pyridine (2.1 eq) in anhydrous DCM under an argon atmosphere at -78 °C, add a solution of triflic anhydride (2.1 eq) in anhydrous DCM dropwise over 2 hours.
-
Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with cold 10% aqueous NaOH, water, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to afford N-(5-chloro-2-pyridyl)triflimide as a white solid.
General Procedure for the Triflation of a Ketone Enolate
Caption: General workflow for the triflation of a ketone enolate.
-
In a flame-dried flask under an argon atmosphere, prepare a solution of the ketone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Add a solution of a strong base (e.g., lithium diisopropylamide (LDA), 1.1 eq) dropwise and stir for 30-60 minutes to generate the enolate.
-
Add a solution of the pyridine-derived triflating reagent (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
Pyridine-derived triflating reagents, particularly Comins' reagent and its non-chlorinated analog, represent a significant advancement in the field of organic synthesis. Their enhanced reactivity and selectivity, driven by the electronic properties of the pyridine ring, allow for the efficient triflation of a wide range of substrates under mild conditions. The experimental data clearly demonstrates their superiority in many cases over more traditional reagents like PhNTf₂.
While their utility in the formation of vinyl and aryl triflates is well-established, the exploration of their application in N-triflation and the triflation of other heteroatoms remains a promising area for future research. Furthermore, the development of new pyridine- and other heteroaromatic-derived triflating reagents with even finer-tuned reactivity and selectivity profiles will undoubtedly continue to enrich the synthetic chemist's toolbox. The principles outlined in this guide provide a solid foundation for understanding and effectively utilizing these powerful reagents in the pursuit of complex molecule synthesis.
References
-
Comins, D. L.; Dehghani, A. Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. Org. Synth.1997 , 74, 77. [Link]
-
Mohanaroopan, S.; et al. A review on various aspects of organic synthesis using Comins' reagent. Res Chem Intermed2021 , 47, 1379–1401. [Link]
-
Stang, P. J.; Hanack, M.; Subramanian, L. R. Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis1982 , 1982(2), 85-126. [Link]
-
Organic Syntheses. Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)-Triflimide and N-(5-Chloro-2-Pyridyl)Triflimide. [Link]
-
Comins' Reagent. Wikipedia. [Link]
-
N-Phenyl-bis(trifluoromethanesulfonimide). Wikipedia. [Link]
-
McMurry, J. E.; Scott, W. J. A convenient synthesis of vinyl triflates. Tetrahedron Lett.1983 , 24(10), 979-982. [Link]
-
Sharpless, K. B.; et al. SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. 2021 . [Link]
-
Triflamides and Triflimides: Synthesis and Applications. Molecules2021 , 26(16), 4945. [Link]
-
Baraznenok, I. L.; Nenajdenko, V. G.; Balenkova, E. S. Chemical transformations with triflic anhydride. Tetrahedron2000 , 56(20), 3077-3119. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Charge-enhanced pyridyl trifluoroborate organocatalysts: crystal structures and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyltrifluoromethanesulfonimide - Enamine [enamine.net]
- 4. A review on various aspects of organic synthesis using Comins' reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Chloro-3-hydroxypyridine
CAS: 74100-13-9 | Formula: C₅H₄ClNO | Mol. Weight: 129.54 g/mol
Executive Safety Summary
5-Chloro-3-hydroxypyridine is a halogenated heterocyclic building block frequently used as an intermediate in pharmaceutical synthesis. While often classified primarily as an irritant (Skin/Eye/Respiratory), its halogenated nature and potential for fine dust generation require protocols that exceed standard "irritant" handling.
Critical Hazard Insight: Unlike simple organic bases, the combination of the hydroxyl group and the chlorine atom on the pyridine ring increases its polarity and potential for absorption. The primary operational risks are inhalation of fine particulates during weighing and corneal injury from dust contact. Furthermore, thermal decomposition releases toxic Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) gases.
Hazard Architecture & Risk Assessment
The following assessment integrates GHS classifications with practical laboratory risks.
| Hazard Class | H-Code | Operational Implication |
| Skin Irritation | H315 | Causes inflammation upon contact. Solutions are more penetrating than solids. |
| Eye Irritation | H319 | High Risk. Fine powder can dissolve in eye moisture, creating a localized acidic/corrosive environment. |
| STOT-SE | H335 | Respiratory irritation.[1][2] Inhalation of dust causes coughing and mucosal inflammation. |
| Reactivity | N/A | Incompatible with strong oxidizing agents. Emits toxic fumes (HCl, NOx) under fire conditions. |
Personal Protective Equipment (PPE) Matrix
Standard lab coats and safety glasses are insufficient for handling this compound in powder form.
Glove Selection Logic
Permeation Science: 5-Chloro-3-hydroxypyridine is a solid, but it is almost always dissolved in solvents like Dichloromethane (DCM), Methanol, or Ethyl Acetate for reaction.
-
Solid Handling: Standard Nitrile provides excellent protection against the dry powder.
-
Solution Handling: The solvent dictates the glove choice. If dissolved in DCM, standard nitrile degrades in <2 minutes.
| PPE Component | Specification | Rationale & Causality |
| Primary Gloves | Nitrile (Minimum 5 mil / 0.12 mm) | Provides adequate barrier against dry powder and incidental splash of aqueous/alcoholic solutions.[3] |
| Secondary Gloves | Laminate (Silver Shield®) | MANDATORY if dissolving in halogenated solvents (DCM/Chloroform). Nitrile is permeable to these carriers, which will drag the pyridine solute through to the skin. |
| Eye Protection | Chemical Safety Goggles | Tightly fitting goggles (ANSI Z87.1 D3) are required. Safety glasses allow airborne dust to bypass side shields and contact the eye. |
| Respiratory | Fume Hood (Primary) | All open handling must occur in a certified hood. |
| Respiratory | N95/P100 (Secondary) | Only required if weighing outside a hood (strongly discouraged) or during spill cleanup. |
Operational Workflow: Step-by-Step
This protocol is designed to minimize static discharge and dust generation.
Phase A: Engineering Controls & Setup
-
Verify Airflow: Ensure Fume Hood face velocity is between 80–100 fpm .
-
Static Control: Pyridine powders are prone to static charge. Place an ionizing bar or antistatic gun near the balance if available.
-
Decontamination Zone: Pre-soak a paper towel with water/surfactant and place it inside the hood to wipe up minor powder spills immediately.
Phase B: Weighing & Solubilization
-
Don PPE: Put on goggles and double-glove (Nitrile over Nitrile, or Nitrile over Laminate if using DCM).
-
Transfer: Use a narrow-neck funnel or weighing paper. Do not pour from height.
-
Solvent Addition: Add solvent slowly to the solid.
-
Note: Pyridines can be exothermic upon protonation or dissolution in acidic media. Ensure cooling is available if mixing with acids.
-
-
Wash Down: Immediately wipe the exterior of the weighing vessel with a solvent-damp wipe before removing it from the hood.
Phase C: Waste Disposal (Critical)
Do NOT dispose of this chemical in the general organic waste stream if it can be avoided.
-
Stream: Halogenated Organic Waste .
-
Reasoning: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the Chlorine atom on the pyridine ring classifies the compound itself as halogenated material in many jurisdictions, requiring high-temperature incineration to prevent dioxin formation.
Visualized Safety Workflow
The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" decision points based on solvent selection.
Figure 1: Decision logic for PPE selection and waste disposal based on physical state and solvent carrier.
Emergency Response Protocols
| Scenario | Immediate Action | Technical Note |
| Eye Contact | Irrigate for 15 mins | Use an eyewash station. Hold eyelids open. The solid is difficult to flush if it clumps; continuous flow is vital. |
| Skin Contact | Wash with Soap/Water | Do not use alcohol or solvents to clean skin; this increases transdermal absorption. |
| Spill (Solid) | Wet Wipe Method | Cover with wet paper towels to prevent dust. Scoop into a bag. Do not dry sweep. |
| Fire | Use CO2/Dry Chemical | Warning: Thermal decomposition releases HCl and NOx. Firefighters must use SCBA. |
References
-
PubChem. (n.d.). Compound Summary for CID 2772776: 5-Chloropyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
EHS University of Pennsylvania. (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
